Allylsuccinic anhydride
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
3-prop-2-enyloxolane-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c1-2-3-5-4-6(8)10-7(5)9/h2,5H,1,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUMMIJWEUDHZCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1CC(=O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90996842 | |
| Record name | 3-(Prop-2-en-1-yl)oxolane-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90996842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7539-12-0 | |
| Record name | Dihydro-3-(2-propen-1-yl)-2,5-furandione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7539-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Allylsuccinic anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007539120 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Prop-2-en-1-yl)oxolane-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90996842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-allyl(dihydro)furan-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.557 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALLYLSUCCINIC ANHYDRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23R9WQT6YO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Allylsuccinic Anhydride (CAS No. 7539-12-0): A Technical Guide for Researchers and Drug Development Professionals
An In-depth Review of the Synthesis, Properties, and Biomedical Applications of a Versatile Chemical Intermediate
Allylsuccinic anhydride (B1165640), with the CAS number 7539-12-0, is a reactive chemical intermediate that holds significant potential for researchers, scientists, and professionals in the field of drug development. Its unique bifunctional nature, combining a reactive anhydride group with a versatile allyl moiety, makes it a valuable building block in the synthesis of a wide range of molecules and materials. This technical guide provides a comprehensive overview of allylsuccinic anhydride, including its chemical and physical properties, synthesis methods, safety and handling information, and, most importantly, its emerging applications in the biomedical and pharmaceutical research space, particularly in the design of advanced drug delivery systems.
Core Chemical and Physical Properties
This compound is a colorless to light yellow or light orange clear liquid.[1][2] A summary of its key quantitative properties is presented in Table 1 for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₈O₃ | [3] |
| Molecular Weight | 140.14 g/mol | [3][4] |
| CAS Number | 7539-12-0 | [1][3][5] |
| Boiling Point | 143 °C at 17 mmHg | [5][6] |
| Density | 1.17 g/mL | [4] |
| Refractive Index | 1.47 | [5] |
| Purity | >97.0% (GC) | [1][2] |
| Synonyms | 4-Pentene-1,2-dicarboxylic Anhydride, (2-Propenyl)butanedioic Anhydride | [1][3] |
Synthesis of this compound
The primary industrial synthesis of this compound involves the ene reaction between maleic anhydride and propene.[7][8] This reaction is typically catalyzed by a Lewis acid. While aluminum chloride (AlCl₃) can be an effective catalyst, it requires harsh reaction conditions (temperatures around 200°C), which are close to the temperature at which the anhydride undergoes exothermic polymerization (205°C), posing safety concerns.[7][8]
To address this, alternative catalysts have been developed. A notable improvement is the use of organotin chlorides, such as dimethyl tin dichloride, which allow the reaction to proceed efficiently at lower temperatures (around 175°C), significantly improving the safety profile of the process.[7][8]
A multi-step synthesis method has also been described, which involves the alkylation of malonate with α-replaced acetate, followed by allylation, decarboxylation, and cyclization to yield this compound.[9] This method is reported to have mild reaction conditions and is suitable for industrial production.[9]
Experimental Protocol: Synthesis via Ene Reaction with an Organotin Chloride Catalyst
This protocol is based on the process described in patent US6939976B2.[7]
Materials:
-
Maleic anhydride
-
Toluene
-
Dimethyl tin dichloride (catalyst)
-
Propene
-
Parr reactor (2L) equipped with a gassing stirrer
Procedure:
-
Charge the Parr reactor with 300 g of maleic anhydride (3.06 moles), 300 g of toluene, and 10 g of dimethyl tin dichloride.
-
Introduce 138 g of propene (1.1 molar equivalents based on maleic anhydride) into the reactor.
-
Increase the temperature of the reaction mixture to 175°C. The initial pressure within the reactor will be approximately 634 psig.
-
Stir the reaction mixture at 200 rpm using the gassing stirrer.
-
Monitor the reaction progress by observing the drop in pressure, which indicates the consumption of propene.
-
After a sufficient reaction time (e.g., 48 hours, at which point the pressure may drop to around 412 psi), cool the reactor and vent any remaining propene.
-
The resulting product mixture contains this compound. Further purification can be achieved by removing the solvent using a rotary evaporator. The final product composition can be analyzed by NMR spectroscopy.
References
- 1. 3-Allyl(dihydro)furan-2,5-dione | C7H8O3 | CID 111009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Rapid and Efficient Synthesis of Succinated Thiol Compounds via Maleic Anhydride Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Capturing the Essence of Organic Synthesis: From Bioactive Natural Products to Designed Molecules in Today’s Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gelest.com [gelest.com]
- 7. US20090252810A1 - Aryl/alkyl Succinic Anhydride-Hyaluronan Derivatives - Google Patents [patents.google.com]
- 8. Free radical synthesis of succinic anhydride grafted poly(lactic acid) porous templates for sustained drug delivery in the buffer media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spectrumchemical.com [spectrumchemical.com]
An In-depth Technical Guide to Allylsuccinic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Allylsuccinic anhydride (B1165640) is a chemical compound with applications in various fields of research and development, including as a chemical intermediate.[1] This guide provides core information regarding its molecular properties.
Molecular Properties
The fundamental characteristics of allylsuccinic anhydride are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C7H8O3 | [1][2][3][4][5][6] |
| Molecular Weight | 140.14 g/mol | [1][2][5][6] |
| IUPAC Name | 3-prop-2-enyloxolane-2,5-dione | [2] |
| CAS Number | 7539-12-0 | [2][3][4] |
Logical Relationship of Core Properties
The following diagram illustrates the direct relationship between the chemical name and its fundamental molecular properties.
Caption: Logical diagram connecting the chemical compound to its molecular formula and weight.
References
- 1. gelest.com [gelest.com]
- 2. 3-Allyl(dihydro)furan-2,5-dione | C7H8O3 | CID 111009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. This compound [myskinrecipes.com]
- 6. This compound(7539-12-0) 13C NMR [m.chemicalbook.com]
Synthesis of Allylsuccinic Anhydride: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the synthesis of allylsuccinic anhydride (B1165640) from propene and maleic anhydride, a critical process for the development of various chemical intermediates. Aimed at researchers, scientists, and professionals in drug development and materials science, this document details the underlying reaction mechanism, experimental protocols, and key quantitative data to facilitate reproducible and efficient synthesis.
Introduction
Allylsuccinic anhydride is a valuable bifunctional molecule utilized in a range of applications, including as a monomer for specialty polymers, a crosslinking agent, and an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its production via the reaction of propene and maleic anhydride is a commercially significant process, typically proceeding through a Lewis acid-catalyzed ene reaction.[1][2][3][4] This guide elucidates the critical parameters and methodologies for achieving successful synthesis.
Reaction Mechanism: The Ene Reaction
The synthesis of this compound from propene and maleic anhydride proceeds via a pericyclic reaction known as the ene reaction.[4] In this reaction, propene acts as the "ene" component, providing an allylic hydrogen, while maleic anhydride serves as the "enophile."[4] The reaction involves the formation of a new sigma bond, a shift of the ene double bond, and a 1,5-hydrogen shift, all occurring in a concerted fashion.[4] Lewis acid catalysts are often employed to activate the maleic anhydride, making it more electrophilic and facilitating the reaction at lower temperatures.[3][5]
References
- 1. US6939976B2 - Process for making allyl succinic anhydride - Google Patents [patents.google.com]
- 2. WO2004092152A1 - Process for making allyl succinic anhydride - Google Patents [patents.google.com]
- 3. Ene reaction, also known as the "ene reaction of maleic anhydride", is a powerful organic reaction - Knowledge - Zibo Anquan Chemical Co., Ltd [zbaqchem.com]
- 4. Ene reaction - Wikipedia [en.wikipedia.org]
- 5. par.nsf.gov [par.nsf.gov]
Allylsuccinic Anhydride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the chemical properties, reactivity, and applications of Allylsuccinic Anhydride (B1165640), a versatile building block in modern chemistry.
Introduction
Allylsuccinic anhydride, with the IUPAC name 3-allyl-dihydro-2,5-furandione, is a cyclic anhydride that has garnered significant interest in various scientific and industrial fields. Its unique bifunctional nature, possessing both a reactive anhydride ring and a versatile allyl group, makes it a valuable intermediate in the synthesis of a wide array of molecules, from polymers and resins to specialized chemicals for drug delivery systems. This technical guide provides a comprehensive overview of the chemical properties, reactivity, and experimental protocols related to this compound, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound is a colorless to light yellow or light orange clear liquid at room temperature.[1] It is characterized by the chemical formula C₇H₈O₃ and a molecular weight of 140.14 g/mol .[2][3] A summary of its key physical and chemical properties is presented in Table 1. The compound is known to react with water and is sensitive to moisture.[4][5]
| Property | Value | Reference(s) |
| IUPAC Name | 3-allyldihydro-2,5-furandione | [6] |
| Synonyms | 4-Pentene-1,2-dicarboxylic Anhydride, (2-Propenyl)butanedioic Anhydride | [1][3] |
| CAS Number | 7539-12-0 | [6] |
| Molecular Formula | C₇H₈O₃ | [2] |
| Molecular Weight | 140.14 g/mol | [2] |
| Appearance | Colorless to Light yellow to Light orange clear liquid | [1] |
| Boiling Point | 260 - 265 °C | [4] |
| 143 °C at 17 mmHg | [5][7] | |
| 135-142 °C at 16 mmHg | [8] | |
| Density | 1.17 g/mL | [2] |
| 1.165 g/mL | [4] | |
| Flash Point | 145 °C | [4][8] |
| Solubility | Reacts with water | [4] |
| Vapor Pressure | 3 mm Hg @ 20°C | [4] |
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques.
Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands for the anhydride functional group. These include two distinct carbonyl (C=O) stretching peaks due to symmetric and asymmetric vibrations, typically found around 1860 cm⁻¹ and 1780 cm⁻¹. The presence of the allyl group is indicated by C=C stretching vibrations around 1645 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹³C NMR: The carbon-13 NMR spectrum shows distinct signals for the carbonyl carbons, the carbons of the double bond, and the aliphatic carbons of the ring and the allyl group.[2][9][10]
Mass Spectrometry (MS): The mass spectrum of this compound would show the molecular ion peak (M+) at m/z 140. Fragmentation patterns would likely involve the loss of CO, CO₂, and cleavage of the allyl group, which are characteristic of cyclic anhydrides and allylic compounds.[5][11]
Synthesis of this compound
The primary industrial synthesis of this compound involves the ene reaction between propene and maleic anhydride.[6][12] This reaction can be performed at high temperatures (around 200 °C) without a catalyst, but the use of a Lewis acid catalyst, such as an organotin chloride, allows the reaction to proceed efficiently at lower temperatures, minimizing the formation of polymeric byproducts.[12]
Experimental Protocol: Catalytic Ene Reaction
Materials:
-
Maleic anhydride
-
Toluene (anhydrous)
-
Dimethyl tin dichloride (catalyst)
-
Propene
-
Methoxyphenol (polymerization inhibitor)
-
Parr reactor (2L) equipped with a stirrer
Procedure:
-
Charge the Parr reactor with 300 g of maleic anhydride (3.06 moles), 300 g of toluene, 10 g of dimethyl tin dichloride, and a small amount of methoxyphenol.[12]
-
Cool the reactor in a dry ice/acetone bath and add 138 g of propene (1.1 molar equivalents based on maleic anhydride).[12]
-
Seal the reactor and gradually increase the temperature of the reaction mixture to 175 °C. The pressure inside the reactor will rise to approximately 634 psig.[12]
-
Stir the reaction mixture at 200 rpm. The progress of the reaction can be monitored by the drop in pressure as propene is consumed.[12]
-
After a reaction time of approximately 48 hours, the pressure should decrease significantly.[12]
-
Cool the reactor to room temperature and vent any remaining pressure.
-
The resulting product is a liquid solution of this compound in toluene. The solvent can be removed under reduced pressure to yield the crude product, which can be further purified by distillation.
Caption: Synthesis of this compound via Catalyzed Ene Reaction.
Chemical Reactivity
The reactivity of this compound is dictated by its two functional groups: the anhydride ring and the allyl group.
Reactions of the Anhydride Ring
The anhydride ring is susceptible to nucleophilic attack, leading to ring-opening reactions. Common nucleophiles include water, alcohols, and amines.
-
Hydrolysis: this compound reacts with water to form allylsuccinic acid. This reaction is often undesirable and necessitates handling the anhydride under anhydrous conditions. The kinetics of hydrolysis are dependent on pH and temperature.[4]
Caption: Hydrolysis of this compound.
-
Esterification: Reaction with alcohols in the presence of an acid or base catalyst yields monoesters of allylsuccinic acid.
-
Amidation: Reaction with primary or secondary amines results in the formation of the corresponding amides.
Experimental Protocol: Amidation with Hexylamine (B90201)
Materials:
-
This compound
-
Hexylamine
-
Ethyl acetate (B1210297) (anhydrous)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve this compound in anhydrous ethyl acetate under a nitrogen atmosphere.
-
Cool the solution in an ice bath with stirring.
-
Slowly add an equimolar amount of hexylamine to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the resulting amide can be isolated by removing the solvent under reduced pressure and purified by recrystallization or column chromatography.
Reactions of the Allyl Group
The allyl group provides a site for a variety of addition and modification reactions.
-
Polymerization: The double bond of the allyl group can undergo free-radical polymerization to form homopolymers or copolymers. This property is extensively utilized in the production of resins and coatings.
Experimental Protocol: Free-Radical Polymerization
Materials:
-
This compound (monomer)
-
Benzoyl peroxide (initiator)
-
Solvent (e.g., toluene)
-
Reaction vessel with a reflux condenser and nitrogen inlet
-
Heating mantle
Procedure:
-
Place the this compound monomer and solvent in the reaction vessel.
-
Bubble nitrogen through the solution for 30 minutes to remove dissolved oxygen.
-
Add the benzoyl peroxide initiator to the solution.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) under a nitrogen atmosphere with stirring.
-
The polymerization will proceed over several hours, leading to an increase in viscosity.
-
The resulting polymer can be precipitated by pouring the reaction mixture into a non-solvent such as methanol, filtered, and dried.
-
Thiol-Ene Reaction: The allyl group can react with thiols in the presence of a radical initiator or UV light in a "click" reaction to form thioether linkages. This is a highly efficient reaction used in bioconjugation and material modification.[13]
Applications in Drug Development
The unique reactivity of this compound makes it a valuable tool in drug development, particularly in the design of drug delivery systems. The anhydride group can be used to conjugate drugs containing hydroxyl or amine functionalities, while the allyl group allows for further modification or polymerization to create advanced drug carriers.
Workflow: Functionalization of Nanoparticles for Targeted Drug Delivery
One application involves the surface modification of nanoparticles to enhance their drug-loading capacity and targeting capabilities.
Caption: Workflow for Nanoparticle Functionalization using this compound.
In this workflow, nanoparticles are first functionalized with this compound. The anhydride groups on the surface can then be used to covalently attach drug molecules. Subsequently, the allyl groups can be modified with targeting ligands via a thiol-ene reaction, enabling the drug-loaded nanoparticles to specifically bind to and deliver their payload to target cells, such as cancer cells. This approach can improve the therapeutic efficacy of the drug while minimizing off-target side effects.
Safety and Handling
This compound is a reactive chemical and should be handled with appropriate safety precautions. It is harmful if swallowed and toxic in contact with skin.[4] It can cause skin and serious eye irritation.[4] Therefore, personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood. Store in a tightly closed container in a cool, dry place away from moisture and oxidizing agents.[4]
Conclusion
This compound is a highly versatile and reactive molecule with significant potential in various fields of chemistry, from polymer science to drug development. Its dual functionality allows for a wide range of chemical transformations, making it an invaluable building block for the synthesis of complex molecules and materials. A thorough understanding of its chemical properties and reactivity is crucial for harnessing its full potential in research and industrial applications. This guide provides a foundational understanding to aid researchers and professionals in their work with this important chemical intermediate.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. This compound(7539-12-0) 13C NMR spectrum [chemicalbook.com]
- 3. bhu.ac.in [bhu.ac.in]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. US6939976B2 - Process for making allyl succinic anhydride - Google Patents [patents.google.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. This compound(7539-12-0) 1H NMR [m.chemicalbook.com]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. youtube.com [youtube.com]
- 12. WO2004092152A1 - Process for making allyl succinic anhydride - Google Patents [patents.google.com]
- 13. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Solubility of Allylsuccinic Anhydride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allylsuccinic anhydride (B1165640) (CAS No. 7539-12-0) is a versatile chemical intermediate utilized in the synthesis of polymers, resins, corrosion inhibitors, and pharmaceuticals.[1][2][3] Its utility in these applications is critically dependent on its solubility in various organic solvents, which dictates reaction conditions, purification strategies, and formulation development. This technical guide provides a comprehensive overview of the physicochemical properties and expected solubility profile of allylsuccinic anhydride. Due to the limited availability of direct quantitative solubility data in public literature, this guide infers solubility based on the molecule's structural characteristics and the behavior of analogous compounds. Furthermore, a detailed experimental protocol for determining solubility via the widely accepted shake-flask method is presented, accompanied by logical workflow diagrams to assist researchers in practical applications.
Introduction to this compound
This compound, also known as (2-propenyl)butanedioic anhydride or 3-allyldihydrofuran-2,5-dione, is a cyclic acid anhydride featuring both a reactive anhydride ring and a hydrocarbon allyl group.[4][5][6] This bifunctional nature makes it a valuable building block in organic synthesis. In drug development, the succinate (B1194679) moiety is often introduced into molecules to enhance properties like solubility and bioavailability.[7] The anhydride group is highly susceptible to nucleophilic attack, allowing it to readily react with alcohols, amines, and other nucleophiles to form esters and amides, respectively.[7][8][9]
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below. These properties are essential for handling, storage, and experimental design.
| Property | Value | Reference |
| CAS Number | 7539-12-0 | [1][10][11] |
| Molecular Formula | C₇H₈O₃ | [1][4][10] |
| Molecular Weight | 140.14 g/mol | [1][4][12] |
| Appearance | Colorless to light yellow clear liquid | [4][6] |
| Boiling Point | 143°C at 17 mmHg | [1][5][11] |
| Density | 1.17 g/mL | [1][13] |
| Purity | >97% (GC) | [6] |
| Storage | Room temperature, under inert gas | [1] |
Solubility Profile of this compound
Quantitative solubility data for this compound is not extensively documented. However, its solubility can be reliably inferred from its chemical structure and by comparing it to similar anhydrides like maleic and succinic anhydride.[14][15] The molecule possesses a polar cyclic anhydride group and a less polar allyl chain. This amphiphilic character suggests solubility in a range of solvents.
The principle of "like dissolves like" provides a strong basis for predicting solubility. Solvents with polarity and structural features similar to this compound are expected to be effective.
Table 2: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar Aprotic | Toluene, Hexane, Diethyl Ether | Medium to High | The nonpolar allyl group will interact favorably with these solvents. Toluene, as an aromatic hydrocarbon, is noted as a suitable solvent for its synthesis.[2] |
| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile, Chloroform | High | These solvents can effectively solvate both the polar anhydride ring and the nonpolar allyl group. Chloroform has been used as a solvent in reactions involving this compound.[16] |
| Polar Protic | Ethanol, Methanol | Medium (Reactive) | While likely soluble, this compound will react with protic solvents like alcohols (alcoholysis) to form monoesters.[8][9] This is a chemical reaction rather than simple dissolution. |
| Highly Polar | Water | Low (Reactive) | This compound is expected to have low solubility in water and will hydrolyze to form allylsuccinic acid. Anhydrides are generally reactive with water.[9] |
Experimental Protocol: Determination of Solubility via the Shake-Flask Method
The shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a compound in a solvent.[17][18] The following protocol provides a detailed methodology for its application to this compound.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (>97% purity)
-
Selected organic solvent (analytical grade)
-
Temperature-controlled orbital shaker or water bath
-
20 mL glass vials with PTFE-lined screw caps
-
Analytical balance (±0.1 mg)
-
Calibrated pipettes or syringes
-
Syringe filters (0.22 µm, chemically compatible with the solvent)
-
Validated analytical method for quantification (e.g., HPLC, GC, or titration)
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a vial containing a known volume or mass of the solvent. The excess liquid anhydride should be clearly visible as a separate phase or as undissolved droplets.[17]
-
Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium between the dissolved and undissolved anhydride is reached.[17][18]
-
Phase Separation: After the equilibration period, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 3-4 hours to allow for complete phase separation.
-
Sampling: Carefully withdraw a clear aliquot of the supernatant (the saturated solvent layer) using a syringe. It is crucial to avoid disturbing the undissolved anhydride at the bottom of the vial.[18]
-
Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step removes any microscopic, undissolved droplets.[17]
-
Quantification: Accurately determine the concentration of this compound in the filtered solution using a pre-validated analytical method. Prepare a calibration curve with standard solutions of known concentrations to ensure accurate measurement.
-
Data Reporting: Calculate the solubility from the measured concentration. Report the results in standard units, such as mg/mL or mol/L, and clearly state the temperature at which the measurement was performed.[18]
Visualizations: Workflows and Chemical Logic
The following diagrams, created using the DOT language, illustrate key processes relevant to working with this compound.
Caption: Workflow for determining solubility via the shake-flask method.
Caption: Logical diagram of the reaction of this compound with an alcohol.
Applications in Research and Drug Development
The reactivity and solubility of this compound are central to its applications:
-
Polymer and Resin Synthesis: It serves as a monomer or cross-linking agent. Its solubility in organic solvents is essential for creating homogeneous reaction mixtures, leading to polymers with consistent properties.[1][19][20]
-
Pharmaceutical Intermediates: As a derivative of succinic acid, it is used to introduce the succinyl moiety into active pharmaceutical ingredients (APIs).[7][21] This can modify a drug's properties, such as creating a prodrug with improved water solubility or altered release characteristics. The reaction is typically carried out in a solvent in which both the anhydride and the API are soluble.
Safety and Handling
This compound is classified as harmful if swallowed and toxic in contact with skin.[4][6][10] It can cause serious eye irritation and skin irritation.[4][13] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing, should be worn when handling this chemical.[6][10] Work should be conducted in a well-ventilated area or fume hood.[22] Store containers tightly sealed in a dry place.[10]
References
- 1. This compound [myskinrecipes.com]
- 2. WO2004092152A1 - Process for making allyl succinic anhydride - Google Patents [patents.google.com]
- 3. US6939976B2 - Process for making allyl succinic anhydride - Google Patents [patents.google.com]
- 4. gelest.com [gelest.com]
- 5. labsolu.ca [labsolu.ca]
- 6. This compound | 7539-12-0 | TCI AMERICA [tcichemicals.com]
- 7. nbinno.com [nbinno.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. This compound | 7539-12-0 [sigmaaldrich.com]
- 12. 3-Allyl(dihydro)furan-2,5-dione | C7H8O3 | CID 111009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. tcichemicals.com [tcichemicals.com]
- 14. daneshyari.com [daneshyari.com]
- 15. researchgate.net [researchgate.net]
- 16. US7026511B2 - Synthesis of N-vinylformamide - Google Patents [patents.google.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. This compound | Elex Biotech LLC [elexbiotech.com]
- 20. US6350849B1 - Polyesters which contain maleate groups - Google Patents [patents.google.com]
- 21. broadview-tech.com [broadview-tech.com]
- 22. assets.thermofisher.cn [assets.thermofisher.cn]
An In-depth Technical Guide on the Thermal Stability and Decomposition of Allylsuccinic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allylsuccinic anhydride (B1165640) is a reactive chemical intermediate utilized in the synthesis of polymers, resins, and as a curing agent for epoxies.[1][2] Its thermal stability is a critical parameter for safe handling, storage, and application, particularly in processes requiring elevated temperatures. This guide provides a comprehensive overview of the thermal behavior of allylsuccinic anhydride, including its stability, potential decomposition pathways, and hazardous byproducts. Due to the limited availability of specific quantitative thermal analysis data for pure this compound in publicly accessible literature, this document also presents data from structurally related compounds to infer its thermal properties. Detailed experimental protocols for conducting thermal analysis are also provided to facilitate further research.
Introduction
This compound (ASA), with the chemical formula C₇H₈O₃, is a cyclic anhydride featuring an allyl group.[3] This bifunctional molecule's reactivity is harnessed in various industrial applications, including the production of alkyd resins for coatings and as a cross-linking agent.[1][2] The presence of both an anhydride ring and an unsaturated allyl group dictates its thermal behavior, making it susceptible to polymerization and decomposition at elevated temperatures. Understanding the thermal limits and decomposition mechanisms of this compound is paramount for process optimization, safety, and ensuring product quality in its applications.
Thermal Stability of this compound
General information suggests that this compound is stable under standard conditions. However, it is sensitive to heat, with the potential for exothermic polymerization at temperatures around 205°C.[4] For industrial safety, it is recommended that processes involving this compound are operated at least 30°C below this temperature.[4] The synthesis of this compound itself, often an ene reaction between maleic anhydride and propene, is typically conducted at temperatures below 200°C to prevent the formation of polymeric and other decomposition byproducts.[4]
Quantitative Thermal Analysis Data
| Compound/Material Class | Onset Decomposition Temp. (°C) | Peak Decomposition Temp. (°C) | Analysis Method |
| Maleic Anhydride | ~61 | ~150 | TGA |
| Poly(alkylene succinate)s | Not specified | 420-430 | TGA |
| This compound | Data not available | Data not available | - |
Table 1: Summary of Thermal Decomposition Data for this compound and Related Compounds.
Decomposition Pathways and Products
The thermal decomposition of this compound is likely to proceed through several pathways, influenced by temperature and the presence of other reactive species.
Retro-Ene Reaction
The synthesis of this compound is an ene reaction.[4] The reverse process, a retro-ene reaction, is a plausible thermal decomposition pathway at elevated temperatures (>400°C for some systems), which would yield the starting materials: maleic anhydride and propene.[7][8][9]
Decarboxylation and Fragmentation
At higher temperatures, decarboxylation (loss of CO₂) and further fragmentation of the molecule are expected. Pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) studies on related poly(alkylene succinate)s have identified succinic anhydride as a decomposition product, likely formed via a cyclization mechanism.[6][10] Other potential decomposition products could arise from reactions involving the allyl group.
A proposed major decomposition pathway for this compound is illustrated below.
Experimental Protocols
The following sections outline detailed, generalized methodologies for the thermal analysis of liquid organic compounds like this compound.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition temperatures.[11]
Objective: To determine the onset and peak decomposition temperatures of this compound.
Apparatus:
-
Thermogravimetric Analyzer (e.g., Mettler Toledo TGA/SDTA 851e or similar)[12]
-
Alumina (B75360) or platinum crucibles[12]
-
Microbalance
-
Inert gas supply (e.g., Nitrogen or Argon)
Procedure:
-
Place an empty alumina crucible into the TGA instrument as a reference.
-
Accurately weigh 5-10 mg of this compound into a sample crucible.[12]
-
Place the sample crucible into the instrument.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidation.[11]
-
Equilibrate the sample at a starting temperature (e.g., 30°C).
-
Heat the sample from the starting temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).[13]
-
Record the mass loss as a function of temperature.
-
The onset of decomposition is determined from the temperature at which significant mass loss begins. The peak decomposition temperature is determined from the derivative of the TGA curve (DTG).
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of thermal events such as melting, crystallization, and decomposition.[14]
Objective: To identify and characterize thermal transitions of this compound.
Apparatus:
-
Differential Scanning Calorimeter (e.g., Q250 DSC or similar)[15]
-
Hermetically sealed aluminum pans[15]
-
Crimper for sealing pans
-
Inert gas supply (e.g., Nitrogen)
Procedure:
-
Accurately weigh 5-15 mg of this compound into a hermetic aluminum DSC pan.[15]
-
Seal the pan using a crimper. This is crucial for liquid samples to prevent evaporation.[15]
-
Place the sealed sample pan and an empty sealed reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20 cm³/m.[15]
-
To erase the sample's thermal history, perform a heat/cool/heat cycle, for example, from -20°C to 60°C at 20°C/min.[15]
-
For data collection, heat the sample at a controlled rate (e.g., 10°C/min) over the desired temperature range.
-
Record the heat flow as a function of temperature. Endothermic and exothermic events will appear as peaks.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Py-GC-MS is a powerful technique for identifying the decomposition products of a material. The sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.[16][17]
Objective: To identify the thermal decomposition products of this compound.
Apparatus:
-
Pyrolyzer (e.g., "Double-Shot" EGA/PY-3030D Pyrolyzer or similar)[6]
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Place a small amount (in the µg to mg range) of this compound into a pyrolysis sample cup.[17]
-
The pyrolyzer is directly connected to the GC injector.
-
The sample is rapidly heated to the desired pyrolysis temperature (e.g., a temperature determined from TGA to be in the decomposition range) in an inert atmosphere (Helium).[6]
-
The volatile pyrolysis products are swept into the GC column.
-
The GC separates the components of the pyrolysate.
-
The separated components are introduced into the MS for identification based on their mass spectra.
-
A "double-shot" analysis can be performed, where a lower temperature thermal desorption step is first used to analyze volatile impurities, followed by a high-temperature pyrolysis step to analyze the decomposition products.[16]
Conclusion
While specific quantitative data on the thermal decomposition of this compound is limited, existing information on its synthesis and the behavior of related compounds provides valuable insights. The primary thermal concerns are exothermic polymerization above 200°C and potential decomposition via retro-ene reactions and fragmentation at higher temperatures. For researchers and professionals working with this compound, it is crucial to operate within safe temperature limits and to be aware of the potential for the formation of hazardous decomposition products. The experimental protocols provided in this guide offer a framework for conducting detailed thermal analysis to generate specific data for this compound, which would be a valuable contribution to the scientific literature.
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional safety and handling procedures. Always consult the Safety Data Sheet (SDS) and follow appropriate laboratory safety protocols when working with chemical substances.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound [myskinrecipes.com]
- 3. 3-Allyl(dihydro)furan-2,5-dione | C7H8O3 | CID 111009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WO2004092152A1 - Process for making allyl succinic anhydride - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Ene reaction - Wikipedia [en.wikipedia.org]
- 8. Alder-Ene Reaction [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Thermal Degradation Mechanism and Decomposition Kinetic Studies of Poly(Lactic Acid) and Its Copolymers with Poly(Hexylene Succinate) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. epfl.ch [epfl.ch]
- 13. Alkenylsuccinic anhydrides - Wikipedia [en.wikipedia.org]
- 14. mt.com [mt.com]
- 15. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]
- 16. Pyrolysis-GC-MS | Pyrolysis Gas Chromatography | EAG Laboratories [eag.com]
- 17. Pyrolysis Gas Chromatography-Mass Spectrometry | Environmental Molecular Sciences Laboratory [emsl.pnnl.gov]
An In-depth Technical Guide on the Reaction of Allylsuccinic Anhydride with Hydroxyl Groups for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reaction mechanism between allylsuccinic anhydride (B1165640) and hydroxyl groups, a fundamental transformation with significant applications in the fields of bioconjugation, polymer synthesis, and drug delivery. The document details the core chemical principles, experimental methodologies, and relevant applications for researchers, scientists, and professionals in drug development. Quantitative data from related reactions are summarized to provide a comparative framework. Visual diagrams generated using Graphviz are included to illustrate the reaction mechanism and experimental workflows.
Introduction
Allylsuccinic anhydride is a bifunctional molecule featuring a reactive anhydride ring and a versatile allyl group. The anhydride moiety readily undergoes nucleophilic acyl substitution with hydroxyl-containing compounds, leading to a ring-opening reaction that forms a stable ester linkage and a free carboxylic acid. This reactivity makes this compound a valuable building block in the synthesis of advanced materials and bioconjugates. In the context of drug development, this reaction is leveraged for surface modification of biomaterials, nanoparticle functionalization, and the creation of prodrugs and drug delivery systems.[1][2][3] The presence of the allyl group provides a secondary site for further chemical modification through various "click" chemistry reactions, such as thiol-ene coupling, enabling the attachment of targeting ligands, imaging agents, or other functional molecules.[4]
Core Reaction Mechanism: Nucleophilic Acyl Substitution
The reaction of this compound with a hydroxyl group proceeds via a well-established nucleophilic acyl substitution mechanism.[1] The lone pair of electrons on the oxygen atom of the hydroxyl group acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the anhydride ring. This attack leads to the formation of a tetrahedral intermediate. Subsequently, the ring opens by the cleavage of the acyl-oxygen bond, with the departing carboxylate group acting as a leaving group. A final proton transfer step yields the mono-ester product and a free carboxylic acid.
The reaction is typically carried out in the presence of a base catalyst, such as pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP), which serves to deprotonate the hydroxyl group, increasing its nucleophilicity, and to neutralize the carboxylic acid byproduct.[4]
Quantitative Data Summary
While specific kinetic and thermodynamic data for the reaction of this compound with various alcohols are not extensively reported in the literature, data from analogous systems, such as the esterification of phthalic anhydride with allyl alcohol and succinic anhydride with methanol, provide valuable insights.[5][6] The reaction is generally considered to be thermodynamically favorable due to the relief of ring strain in the cyclic anhydride. The kinetics are influenced by the steric hindrance of the alcohol, the solvent, and the catalyst used.
| Anhydride | Alcohol | Catalyst | Apparent Activation Energy (kJ/mol) | Reaction Rate Constant | Reference |
| Phthalic Anhydride | Allyl Alcohol | p-toluenesulfonic acid | 35.24 | 0.0094 L²/(mol²·min) at 393 K | [5] |
| Phthalic Anhydride | Allyl Alcohol | None | 65.13 | 0.0019 L²/(mol²·min) at 393 K | [5] |
| Succinic Anhydride | Methanol | Sulfuric acid | Not Reported | Not Reported | [6] |
Table 1: Kinetic Data for Related Anhydride Esterification Reactions.
Experimental Protocols
The following are representative protocols for the reaction of this compound with hydroxyl groups, adapted from procedures for similar anhydride reactions.[4]
General Protocol for Mono-ester Synthesis
Materials:
-
This compound
-
Alcohol (e.g., polyethylene (B3416737) glycol)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and the alcohol (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of DMAP (0.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or analytical techniques such as FTIR or NMR spectroscopy.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution to remove unreacted anhydride and the carboxylic acid byproduct.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica (B1680970) gel if necessary.
Spectroscopic Characterization
-
FTIR Spectroscopy: The progress of the reaction can be monitored by the disappearance of the characteristic anhydride C=O stretching bands (around 1860 cm⁻¹ and 1780 cm⁻¹) and the appearance of an ester C=O stretching band (around 1730 cm⁻¹) and a broad O-H stretching band from the carboxylic acid.[7][8]
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the product. The proton NMR spectrum of this compound shows characteristic signals for the allyl group and the succinic anhydride ring protons.[9] Upon reaction, new signals corresponding to the ester moiety will appear, and the chemical shifts of the protons adjacent to the newly formed ester will be altered.[10][11][12] The ¹³C NMR spectrum of this compound also shows distinct peaks for the carbonyl carbons and the carbons of the allyl group, which will shift upon esterification.[13]
-
Mass Spectrometry: Mass spectrometry can be used to confirm the molecular weight of the resulting ester.[2]
Applications in Drug Development
The reaction of this compound with hydroxyl groups is a key step in the synthesis of various components of drug delivery systems.
Surface Modification of Biomaterials and Nanoparticles
Hydroxyl-terminated biomaterials, such as polysaccharides or polyethylene glycol (PEG), can be functionalized with this compound to introduce carboxylic acid groups and allyl groups onto the surface.[14] The carboxylic acid groups can improve hydrophilicity and provide sites for further conjugation, while the allyl groups can be used for subsequent "click" chemistry reactions. This is particularly useful for the surface modification of nanoparticles for targeted drug delivery, where targeting ligands can be attached via the allyl group.[15][16]
Linker Chemistry in Bioconjugation
This compound can serve as a heterobifunctional linker in bioconjugation.[17] The anhydride end can react with a hydroxyl group on a drug molecule or a polymer, while the allyl group provides a handle for conjugation to a protein, antibody, or other biomolecule. This strategy is employed in the development of antibody-drug conjugates (ADCs) and other targeted therapies.[18]
Conclusion
The reaction of this compound with hydroxyl groups is a robust and versatile chemical transformation with significant utility in the field of drug development. Its straightforward mechanism, mild reaction conditions, and the dual functionality of the resulting product make it an invaluable tool for the synthesis of functionalized polymers, the surface modification of biomaterials, and the construction of sophisticated drug delivery systems. Further research into the specific kinetics and thermodynamics of this reaction with a wider range of hydroxyl-containing substrates will undoubtedly expand its applications in creating next-generation therapeutics.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Derivatization of fatty alcohol ethoxylate non-ionic surfactants using 2-sulfobenzoic anhydride for characterization by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Biomedical Polymer Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. The FTIR spectrum of maleic anhydride can be used to identify the presence of impurities - News - Zibo Anquan Chemical Co., [zbaqchem.com]
- 9. This compound(7539-12-0) 1H NMR spectrum [chemicalbook.com]
- 10. article.sapub.org [article.sapub.org]
- 11. The NMR Spectra of Allyl Alcohol-d, and Allyl Alcohol [hrcak.srce.hr]
- 12. azom.com [azom.com]
- 13. This compound(7539-12-0) 13C NMR spectrum [chemicalbook.com]
- 14. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Single-Step Surface Functionalization of Polymeric Nanoparticles for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nanoparticles as Drug Delivery Carrier-synthesis, Functionalization and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. scispace.com [scispace.com]
Allylsuccinic Anhydride: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive safety information, handling precautions, and emergency procedures for allylsuccinic anhydride (B1165640). The following sections detail the physical and chemical properties, toxicological data, personal protective equipment (PPE) protocols, and experimental procedures for safe laboratory use.
Chemical and Physical Properties
Allylsuccinic anhydride is a reactive organic compound used as a chemical intermediate.[1] Its physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₈O₃ | [1] |
| Molecular Weight | 140.14 g/mol | [1] |
| Appearance | Straw to amber liquid | [1] |
| Odor | Slight | [1] |
| Boiling Point | 143 °C at 17 mmHg | [1] |
| CAS Number | 7539-12-0 | [1] |
Toxicological Information
This compound is classified as harmful if swallowed and toxic in contact with skin. It causes skin and serious eye irritation.[1] It is also a potential sensitizer (B1316253) and may cause irritation to the respiratory tract.[1]
| Toxicity Metric | Value | Species | Source(s) |
| LD50 Oral | 1070 mg/kg | Rat | [1] |
| ATE US (oral) | 1103.093 mg/kg body weight | [1] | |
| ATE US (dermal) | 329.897 mg/kg body weight | [1] |
Personal Protective Equipment (PPE) and Handling Precautions
Strict adherence to PPE protocols is essential to minimize exposure risk. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Recommendation | Source(s) |
| Eye Protection | Chemical goggles. Contact lenses should not be worn. | [1] |
| Hand Protection | Neoprene or nitrile rubber gloves. | [1] |
| Skin and Body | Wear suitable protective clothing. | [1] |
| Respiratory | NIOSH-certified organic vapor (black cartridge) respirator where exposure through inhalation may occur. | [1] |
General Handling Precautions:
-
Avoid all eye and skin contact.[1]
-
Do not breathe vapor and mist.[1]
-
Provide good ventilation in the process area to prevent the accumulation of vapors.[1]
-
Wash hands and other exposed areas with mild soap and water before eating, drinking, or smoking and when leaving work.[1]
-
Wash contaminated clothing before reuse.[1]
Experimental Protocols
Standard Handling and Use in a Laboratory Setting
This protocol outlines the general steps for the safe handling and use of this compound in a research environment.
Materials:
-
This compound
-
Appropriate solvents and reagents
-
Glassware
-
Fume hood
-
Personal Protective Equipment (as specified in Section 3)
-
Spill kit (see Section 5.2)
Procedure:
-
Preparation: Before handling, ensure that the fume hood is functioning correctly and that all necessary PPE is donned. Have a spill kit readily accessible.
-
Dispensing: Conduct all transfers and manipulations of this compound inside a certified chemical fume hood. Use chemically resistant tools, such as glass or PTFE pipettes, for dispensing.
-
Reaction Setup: Keep containers of this compound tightly closed when not in use. If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames and sparks as irritating fumes and organic acid vapors may develop at elevated temperatures.[1]
-
Work-up and Cleaning: After the experimental procedure is complete, decontaminate all glassware and surfaces. Dispose of all waste, including contaminated PPE, as hazardous waste in accordance with local, state, and federal regulations.
Hydrolysis of this compound (Illustrative)
Acid anhydrides react with water in a process called hydrolysis to form the corresponding carboxylic acids. This reaction can be vigorous. The following is a general, illustrative protocol for a controlled hydrolysis.
Materials:
-
This compound
-
Deionized water
-
pH meter or indicator paper
-
Stir plate and stir bar
-
Ice bath
-
Appropriate quenching agent (e.g., a weak base like sodium bicarbonate solution)
Procedure:
-
Cooling: Place the reaction vessel containing a stirrer in an ice bath to manage potential heat generation.
-
Slow Addition: Slowly add water to the this compound with continuous stirring. Monitor the temperature of the reaction mixture.
-
Neutralization: After the hydrolysis is complete, neutralize the resulting dicarboxylic acid with a suitable base if required for the experimental workflow.
-
Waste Disposal: Dispose of the resulting solution and any contaminated materials according to institutional and regulatory guidelines.
Emergency Procedures
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Procedure | Source(s) |
| Inhalation | Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. Get medical advice/attention if you feel unwell. | [1] |
| Skin Contact | Wash with plenty of soap and water. Get medical advice/attention. Take off contaminated clothing and wash it before reuse. | [1] |
| Eye Contact | Immediately flush eyes thoroughly with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical advice/attention. | [1] |
| Ingestion | Never give anything by mouth to an unconscious person. Get medical advice/attention. Rinse mouth. | [1] |
Accidental Release Measures
In the event of a spill, follow these procedures to mitigate the hazard.
Materials:
-
Spill kit containing:
-
Inert absorbent material (e.g., vermiculite, sand)
-
Chemical-resistant gloves, goggles, and protective clothing
-
Sealable waste disposal bags or containers
-
Procedure:
-
Evacuate: Evacuate unnecessary personnel from the area.[1]
-
Ventilate: Ensure adequate ventilation.
-
Contain: Contain any spills with dikes or absorbents to prevent migration and entry into sewers or streams.[1]
-
Absorb: Clean up any spills as soon as possible, using an absorbent material to collect it.[1]
-
Collect: Sweep or shovel spills into an appropriate container for disposal.[1]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.[1]
Storage and Disposal
Storage:
-
Keep the container tightly closed.[1]
-
Store locked up.[1]
-
Store in a well-ventilated place.[1]
-
Store away from heat, open flames, and sparks.[1]
-
Incompatible materials: Oxidizing agents.[1]
Disposal:
-
Dispose of contents/container to a licensed waste disposal facility.[1]
-
Do not dispose of waste into the sewer.[1]
-
Avoid release to the environment.[1]
Visualized Workflows and Pathways
The following diagrams illustrate key logical relationships and workflows for the safe handling of this compound.
Caption: General workflow for responding to an exposure or spill event involving this compound.
Caption: Hypothesized immunological pathway for sensitization to this compound.
References
Methodological & Application
Allylsuccinic Anhydride in Polymer Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Allylsuccinic anhydride (B1165640) is a versatile monomer and chemical intermediate that offers a unique combination of a reactive anhydride ring and a polymerizable allyl group. This dual functionality makes it a valuable building block in polymer chemistry for a variety of applications, ranging from the synthesis of functional polyesters and alkyd resins for coatings to the development of crosslinked networks for advanced materials and biomedical applications. This document provides an overview of its key applications, detailed experimental protocols, and the expected impact on polymer properties.
Key Applications in Polymer Chemistry
Allylsuccinic anhydride can be utilized in several ways in polymer synthesis and modification:
-
As a Monomer for Polyester (B1180765) Synthesis: The anhydride ring can undergo ring-opening polymerization (ROP) or polycondensation reactions with diols to form polyesters. The pendant allyl groups along the polymer backbone are then available for subsequent crosslinking or functionalization.
-
In Alkyd Resin Formulation for Coatings: It serves as a modifying anhydride in the synthesis of alkyd resins. Its incorporation can enhance the drying characteristics, hardness, and chemical resistance of the resulting coatings. The allyl functionality can participate in autoxidative curing processes.
-
As a Crosslinking Agent: The allyl group can be utilized for crosslinking polymer chains through various mechanisms, including free-radical polymerization or thiol-ene click chemistry. This is particularly useful for creating thermosetting materials with improved mechanical and thermal properties.
-
For Post-Polymerization Modification: Polymers containing this compound units can be chemically modified at the allyl group to introduce a wide range of functionalities, tailoring the polymer for specific applications such as drug delivery or biomaterial engineering.
Impact on Polymer Properties (Qualitative Summary)
The incorporation of this compound into a polymer backbone can significantly influence its properties. While specific quantitative data is often dependent on the polymer system and the concentration of this compound, the following table summarizes the generally observed qualitative effects.
| Property | Effect of this compound Incorporation |
| Mechanical Strength | Can be significantly increased, particularly after crosslinking of the pendant allyl groups, which leads to the formation of a rigid network structure. |
| Thermal Stability | Generally improves due to the potential for crosslinking, which restricts chain mobility at elevated temperatures. The rigid succinic anhydride moiety can also contribute to a higher glass transition temperature. |
| Chemical Resistance | Enhanced crosslinking density typically leads to improved resistance to solvents and other chemicals. |
| Adhesion | In coating applications, the polar anhydride and subsequent ester groups can improve adhesion to various substrates. |
| Functionality | The primary advantage is the introduction of reactive allyl groups, which allows for a wide range of post-polymerization modifications, enabling the creation of functional materials. For example, in biomedical applications, these groups can be used to attach drugs or targeting ligands.[1] |
Experimental Protocols
The following are representative protocols for the application of this compound in polymer chemistry. Researchers should adapt these protocols to their specific materials and equipment.
Synthesis of a Functional Polyester via Melt Polycondensation
This protocol describes the synthesis of a polyester with pendant allyl groups from this compound and a diol.
Materials:
-
This compound (ASA)
-
Acetic anhydride
-
Antimony (III) oxide (catalyst)
-
Nitrogen gas (inert atmosphere)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Distillation head with condenser and receiving flask
-
Heating mantle with temperature controller
-
Vacuum pump
Procedure:
-
Monomer Preparation: In a three-neck round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add this compound (1.0 mol) and an excess of acetic anhydride (2.0 mol). Heat the mixture to 140°C under a nitrogen atmosphere for 1 hour to form the diacid precursor. Remove the excess acetic anhydride and acetic acid by-product under reduced pressure.
-
Esterification: To the flask containing the diacid precursor, add 1,6-hexanediol (1.0 mol) and antimony (III) oxide (0.1% by weight of total monomers).
-
Polycondensation: Heat the mixture under a slow stream of nitrogen. Gradually increase the temperature from 150°C to 220°C over 2-3 hours while stirring. Water produced during the esterification will be distilled off.
-
High Vacuum Polycondensation: Once the distillation of water has ceased, apply a high vacuum (e.g., <1 mmHg) to the system and continue the reaction at 220°C for another 3-4 hours to increase the molecular weight of the polymer.
-
Polymer Isolation: Cool the reaction mixture to room temperature under nitrogen. The resulting polyester can be dissolved in a suitable solvent (e.g., chloroform) and precipitated in a non-solvent (e.g., cold methanol) to purify it. Dry the polymer in a vacuum oven at 40°C.
Characterization:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure of the polyester and the presence of the allyl groups.
-
GPC/SEC: To determine the molecular weight and molecular weight distribution of the polymer.
-
DSC: To determine the glass transition temperature (Tg).
-
FTIR: To confirm the formation of ester bonds and the presence of allyl C=C bonds.
Formulation of an Alkyd Resin for Coating Applications
This protocol outlines the synthesis of an alkyd resin incorporating this compound.[1][2][3][4][5]
Materials:
-
Soybean oil
-
Phthalic anhydride
-
This compound
-
Litharge (PbO) or other suitable catalyst
-
Xylene (for azeotropic removal of water)
Equipment:
-
Four-neck reaction kettle equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a Dean-Stark trap with a condenser.
-
Heating mantle
Procedure:
-
Alcoholysis (Monoglyceride Formation): Charge the soybean oil and glycerol into the reaction kettle. Add the catalyst (e.g., 0.05% by weight of oil). Heat the mixture to 230-240°C under a nitrogen blanket with continuous stirring until the mixture becomes soluble in three to four volumes of methanol (B129727) (indicating the formation of monoglycerides).[3][4][5]
-
Esterification: Cool the reaction mixture to about 180°C. Add the phthalic anhydride and this compound. Add a small amount of xylene to facilitate the azeotropic removal of water.
-
Polyesterification: Gradually increase the temperature to 220-240°C. The water of esterification will be collected in the Dean-Stark trap. Monitor the reaction by periodically measuring the acid value and viscosity of the resin.
-
End Point: Continue the reaction until the desired acid value (typically below 15 mg KOH/g) and viscosity are reached.
-
Thinning: Cool the resin to a safe temperature (e.g., 150°C) and then thin it with a suitable solvent (e.g., mineral spirits or xylene) to the desired solids content.
Characterization:
-
Acid Value: Titration with a standard solution of KOH.
-
Viscosity: Using a viscometer (e.g., Brookfield or Gardner-Holdt).
-
Drying Time: Applying a film of the resin on a glass panel and observing the tack-free time.
-
Hardness: Pencil hardness test on the cured film.
Crosslinking of an Epoxy Resin
This protocol provides a general procedure for using the diacid form of this compound as a curing agent for epoxy resins.
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin
-
This compound-derived diacid (prepared by hydrolysis of the anhydride)
-
Tertiary amine accelerator (e.g., 2,4,6-tris(dimethylaminomethyl)phenol)
Equipment:
-
Mixing container
-
Stirring rod or mechanical mixer
-
Oven for curing
Procedure:
-
Preparation of Curing Agent: Hydrolyze this compound by reacting it with a stoichiometric amount of water at an elevated temperature (e.g., 80-90°C) until the anhydride ring is fully opened to form the corresponding dicarboxylic acid.
-
Formulation: In a mixing container, combine the epoxy resin and the this compound-derived diacid in a stoichiometric ratio based on their epoxy equivalent weight (EEW) and acid equivalent weight, respectively.
-
Mixing: Thoroughly mix the components until a homogeneous mixture is obtained. Add a small amount of the tertiary amine accelerator (e.g., 0.5-2.0 parts per hundred parts of resin) to catalyze the curing reaction.
-
Curing: Pour the mixture into a mold or apply it as a coating. Cure the formulation in an oven at a temperature typically ranging from 120°C to 180°C for several hours. The exact curing schedule will depend on the specific formulation and desired properties.
-
Post-Curing: For optimal properties, a post-curing step at a higher temperature (e.g., 180-200°C) may be required.
Characterization:
-
DSC: To determine the glass transition temperature (Tg) of the cured network.
-
DMA: To evaluate the mechanical properties (e.g., storage modulus, loss modulus, tan delta) as a function of temperature.
-
TGA: To assess the thermal stability of the cured material.
Visualizations
Reaction Pathways and Workflows
The following diagrams illustrate the key chemical transformations and experimental workflows described in the protocols.
Caption: Melt Polycondensation Workflow.
Caption: Alkyd Resin Synthesis Pathway.
Caption: Epoxy Resin Crosslinking Process.
References
Application Notes and Protocols for Allylsuccinic Anhydride as an Epoxy Resin Curing Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing allylsuccinic anhydride (B1165640) (ASA) and other alkenyl succinic anhydrides as effective curing agents for epoxy resins. The information presented is intended to assist researchers in developing robust and reliable high-performance thermoset materials.
Introduction
Allylsuccinic anhydride (ASA) and its derivatives are a class of anhydride curing agents used to crosslink epoxy resins, transforming them from a liquid or semi-solid state into a rigid, durable thermoset plastic.[1] Compared to other curing agents like amines, anhydrides, including ASA, offer several distinct advantages, such as improved thermal stability, enhanced mechanical properties, lower cure exotherm, and reduced shrinkage.[2][3] The presence of the alkenyl group in ASA provides a site for further chemical modification, allowing for the development of materials with tailored properties. The length of the alkenyl side chain has been shown to significantly influence the thermal and mechanical properties of the cured resin.[1][4]
Curing Mechanism
The curing of epoxy resins with anhydrides like this compound is a complex, multi-step process that typically requires elevated temperatures and often the presence of a catalyst or accelerator, such as a tertiary amine.[2][3] The reaction does not involve a direct reaction between the anhydride and the epoxy group. Instead, it is initiated by a hydroxyl group, which can be present on the epoxy resin backbone, introduced as an alcohol, or from trace amounts of water.[5]
The primary reaction mechanism involves two main steps:
-
Ring-Opening and Monoester Formation: A hydroxyl group attacks the anhydride ring, opening it to form a monoester with a carboxylic acid group.
-
Esterification: The newly formed carboxylic acid group then reacts with an epoxy group to form a diester linkage, regenerating a hydroxyl group in the process. This new hydroxyl group can then react with another anhydride molecule, propagating the crosslinking reaction.[6]
A competing reaction is the homopolymerization of the epoxy groups, which is an etherification reaction. This side reaction is more likely to occur when the anhydride to epoxy ratio is less than one and can be influenced by the type of catalyst used.[2][7]
Data Presentation: Properties of ASA-Cured Epoxy Resins
The following tables summarize the quantitative data on the physical and mechanical properties of epoxy resins cured with this compound and its derivatives with varying alkenyl chain lengths.
| Curing Agent (ASA Derivative) | Alkenyl Chain Length | Glass Transition Temp. (Tg) (°C) | Tensile Strength (MPa) | Impact Strength (kJ/m²) |
| 2-Octenyl Succinic Anhydride | C8 | ~120-130 | ~60-70 | ~10-15 |
| 2-Dodecenyl Succinic Anhydride | C12 | ~100-110 | ~40-50 | ~15-20 |
| 2-Hexadecenyl Succinic Anhydride | C16 | ~80-90 | ~20-30 | ~20-25 |
Note: The exact values can vary depending on the specific epoxy resin, cure schedule, and presence of accelerators. The data presented is a synthesis of typical values reported in the literature for bisphenol A based epoxy resins.[1][4][8]
| Property | Typical Value Range |
| Gel Time at 120°C | 30 - 90 minutes |
| Cure Shrinkage | < 2% |
| Water Absorption (24h immersion) | < 0.5% |
Experimental Protocols
Materials and Equipment
-
Epoxy Resin: Diglycidyl ether of bisphenol A (DGEBA) based resin (Epoxy Equivalent Weight: 180-190 g/eq)
-
Curing Agent: this compound (or other alkenyl succinic anhydride)
-
Accelerator (optional): Tertiary amine, e.g., benzyldimethylamine (BDMA) at 0.5-2.0 phr (parts per hundred resin)
-
Equipment:
-
Mechanical stirrer or magnetic stirrer with hot plate
-
Vacuum oven or desiccator for degassing
-
Molds (e.g., silicone or metal) for casting specimens
-
Oven for curing
-
Personal Protective Equipment (PPE): Safety goggles, gloves, lab coat
-
Formulation and Mixing Protocol
The amount of anhydride curing agent required can be calculated using the following formula:
Anhydride (phr) = (AEW / EEW) * Stoichiometric Ratio * 100
Where:
-
phr: parts per hundred parts of resin by weight
-
AEW: Anhydride Equivalent Weight (Molecular Weight of Anhydride / Number of Anhydride Groups)
-
EEW: Epoxy Equivalent Weight of the resin
-
Stoichiometric Ratio: Typically between 0.85 and 1.0 for anhydride-cured systems. An excess of epoxy is often used to minimize unreacted anhydride and account for side reactions.[9]
Procedure:
-
Pre-heat the epoxy resin: Gently heat the epoxy resin to 50-60°C to reduce its viscosity for easier mixing.
-
Add the curing agent: While stirring, slowly add the calculated amount of this compound to the pre-heated epoxy resin.
-
Mix thoroughly: Continue stirring for 10-15 minutes until a homogeneous mixture is obtained.
-
Add the accelerator (if used): If an accelerator is required, add the specified amount to the mixture and stir for another 2-3 minutes. It is recommended to add the accelerator after the anhydride and epoxy are well mixed to ensure a uniform reaction.[10]
-
Degas the mixture: Place the mixture in a vacuum oven or desiccator at 60-70°C for 15-30 minutes, or until all visible air bubbles have been removed.
Curing Protocol
A multi-stage curing schedule is generally recommended for anhydride-cured epoxy systems to achieve optimal properties and minimize internal stresses.
-
Initial Cure (Gelation): Pour the degassed mixture into pre-heated molds and place them in an oven at 100-120°C for 1-2 hours. This stage allows the resin to gel and solidify.
-
Post-Cure: After the initial cure, increase the oven temperature to 150-160°C and continue curing for an additional 2-4 hours. This higher temperature promotes further crosslinking and enhances the thermal and mechanical properties of the final material.[7]
-
Cooling: Allow the cured samples to cool slowly to room temperature inside the oven to prevent thermal shock and the development of internal stresses.
Characterization Protocols
-
Prepare a small sample (5-10 mg) of the cured epoxy resin.
-
Place the sample in an aluminum DSC pan and seal it.
-
Heat the sample in the DSC instrument from room temperature to a temperature above the expected Tg (e.g., 200°C) at a heating rate of 10°C/min.
-
The Tg is determined as the midpoint of the step change in the heat flow curve.
-
Cast the epoxy resin into dog-bone shaped specimens according to ASTM D638 specifications.
-
Condition the specimens at standard laboratory conditions (23°C and 50% relative humidity) for at least 40 hours.
-
Conduct the tensile test using a universal testing machine at a constant crosshead speed.
-
Record the tensile strength, modulus, and elongation at break.
-
Prepare rectangular bar specimens with a V-notch according to ASTM D256.
-
Condition the specimens as described for the tensile test.
-
Perform the Izod impact test using a pendulum impact tester.
-
The impact strength is calculated from the energy absorbed to fracture the specimen.
Visualizations
Caption: Curing mechanism of epoxy resin with this compound.
Caption: Experimental workflow for ASA-cured epoxy resin preparation.
References
- 1. researchgate.net [researchgate.net]
- 2. broadview-tech.com [broadview-tech.com]
- 3. appliedpoleramic.com [appliedpoleramic.com]
- 4. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. tri-iso.com [tri-iso.com]
- 8. azom.com [azom.com]
- 9. Epoxy Curing Agents – Anhydrides, Long Pot Life and Exceptional Properties - Polymer Innovation Blog [polymerinnovationblog.com]
- 10. m.youtube.com [m.youtube.com]
Application Notes & Protocols: Surface Modification of Cellulose with Allylsuccinic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of cellulose (B213188), the most abundant natural polymer, is a critical area of research for developing advanced biomaterials. This document provides a detailed protocol for the esterification of cellulose with allylsuccinic anhydride (B1165640) (ASA), a process that introduces hydrophobic allyl groups and reactive carboxylic acid moieties onto the cellulose backbone. This modification enhances the utility of cellulose in various applications, including papermaking, drug delivery systems, and bio-based composites.[1][2][3][4][5] The reaction involves the formation of an ester bond between the hydroxyl groups of cellulose and the anhydride group of ASA.[1][2] This protocol outlines the necessary reagents, equipment, and step-by-step procedures for successful surface modification, as well as methods for characterizing the final product.
Reaction Mechanism
The fundamental chemistry of this modification is an esterification reaction. The hydroxyl groups (-OH) on the anhydroglucose (B10753087) units of the cellulose polymer act as nucleophiles, attacking the carbonyl carbon of the allylsuccinic anhydride ring. This leads to the opening of the anhydride ring and the formation of a covalent ester bond, grafting the allylsuccinyl group onto the cellulose chain. This process introduces both a hydrophobic allyl group and a pendant carboxylic acid group.
Caption: Covalent ester bond formation between cellulose and ASA.
Experimental Protocols
This section details two common protocols for the surface modification of cellulose with this compound: a homogeneous method using an ionic liquid and a heterogeneous method.
Protocol 1: Homogeneous Modification in an Ionic Liquid
This method utilizes an ionic liquid to dissolve cellulose, allowing for a more uniform reaction.[5][6]
Materials:
-
Microcrystalline cellulose (MCC) or other cellulose source
-
This compound (ASA)
-
1-allyl-3-methylimidazolium chloride ([AMIM]Cl) or other suitable ionic liquid
-
Dimethyl sulfoxide (B87167) (DMSO, optional co-solvent)
-
Isopropanol (B130326) or Ethanol (B145695) (for precipitation and washing)
-
Deionized water
-
Nitrogen gas supply
-
Magnetic stirrer with hotplate
-
Reaction vessel (e.g., three-neck round-bottom flask)
-
Condenser
-
Vacuum oven
Procedure:
-
Cellulose Dissolution:
-
Dry the cellulose source in a vacuum oven at 80-100°C for at least 4 hours to remove moisture.
-
In the reaction vessel, dissolve the dried cellulose in the ionic liquid (e.g., [AMIM]Cl) under a nitrogen atmosphere with vigorous stirring.[5] Gentle heating (e.g., 80°C) may be required to facilitate dissolution. A typical concentration is 5-10 wt% cellulose.
-
-
Reaction Setup:
-
Once the cellulose is fully dissolved, equip the flask with a condenser and maintain the nitrogen atmosphere.
-
Set the desired reaction temperature (e.g., 90°C).[5]
-
-
Addition of ASA:
-
Add the desired molar ratio of this compound to the anhydroglucose units (AGU) of cellulose to the reaction mixture. The ASA can be dissolved in a small amount of DMSO before addition if needed.[6]
-
-
Reaction:
-
Product Precipitation and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker containing a large excess of isopropanol or ethanol with vigorous stirring to precipitate the modified cellulose.[6]
-
Filter the precipitate and wash it thoroughly with fresh isopropanol or ethanol to remove the ionic liquid, unreacted ASA, and any byproducts.[6][7]
-
Perform a final wash with deionized water.
-
-
Drying:
-
Dry the purified product in a vacuum oven at 50-60°C until a constant weight is achieved.[6]
-
Protocol 2: Heterogeneous Modification
This method involves the reaction of solid cellulose suspended in a solvent, which is often simpler but may result in less uniform modification.
Materials:
-
Cellulose (e.g., microcrystalline cellulose, cotton linters)
-
This compound (ASA)
-
Pyridine (B92270) or N,N-Dimethylformamide (DMF) (as solvent and catalyst)
-
Ethanol or Acetone (B3395972) (for washing)
-
Deionized water
-
Magnetic stirrer with hotplate
-
Reaction vessel with condenser
-
Vacuum filtration apparatus
Procedure:
-
Cellulose Suspension:
-
Suspend the dried cellulose in an excess of pyridine or DMF in the reaction vessel.[8]
-
-
Reaction Setup:
-
Heat the suspension to the desired reaction temperature (e.g., 100-130°C) under stirring.[8]
-
-
Addition of ASA:
-
Add the this compound to the cellulose suspension.
-
-
Reaction:
-
Maintain the reaction at the set temperature with continuous stirring for several hours (e.g., 2-5 hours).[8]
-
-
Purification:
-
After the reaction, cool the mixture.
-
Stop the reaction by adding an equal volume of 50% aqueous ethanol.[8]
-
Filter the solid product using a vacuum filtration apparatus.
-
Wash the product extensively with ethanol and then with acetone to remove unreacted reagents and solvent.[7][8] A Soxhlet extraction with acetone or ethanol can be performed for thorough purification.[7]
-
-
Drying:
-
Dry the final product in a vacuum oven at 50-60°C to a constant weight.
-
Data Presentation: Influence of Reaction Parameters
The degree of substitution (DS), which is the average number of hydroxyl groups substituted per anhydroglucose unit (maximum DS = 3), is a key parameter for evaluating the efficiency of the modification. The DS is influenced by several factors, as summarized below.
| Cellulose Source | Solvent/System | Molar Ratio (ASA:AGU) | Temperature (°C) | Time (min) | Degree of Substitution (DS) | Reference |
| Banana Cellulose | [AMIM]Cl | 6:1 | 90 | 60 | 0.37 | [5] |
| Not Specified | [C4mim]Cl/DMSO | 4:1 | 80 | 30 | 0.11 | [6] |
| Not Specified | [C4mim]Cl/DMSO | 4:1 | 80 | 60 | 0.15 | [6] |
| Not Specified | [C4mim]Cl/DMSO | 4:1 | 80 | 90 | 0.17 | [6] |
| Not Specified | [C4mim]Cl/DMSO | 4:1 | 80 | 120 | 0.18 | [6] |
| MCC | Oleic Acid/TsCl | - | 100 | 720 (12h) | 0.21 | [7] |
Note: The data for MCC with Oleic Acid/TsCl is included for comparison of esterification efficiency under different reagent systems.
Characterization of Modified Cellulose
To confirm the successful surface modification and evaluate the properties of the resulting material, the following characterization techniques are recommended:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the ester carbonyl group. A new absorption peak typically appears around 1725-1735 cm⁻¹, corresponding to the C=O stretching vibration of the newly formed ester bond.[7][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state ¹³C NMR or dissolved-state ¹H NMR can provide detailed structural information and be used to calculate the degree of substitution.[7]
-
X-ray Diffraction (XRD): To analyze changes in the crystallinity of the cellulose after modification. Esterification can lead to a decrease in crystallinity.[4][7]
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the modified cellulose. The introduction of the allylsuccinyl groups can alter the degradation profile.[4][9]
-
Scanning Electron Microscopy (SEM): To observe changes in the surface morphology of the cellulose fibers or particles.[4][10]
Experimental Workflow Visualization
The general workflow for the surface modification of cellulose with this compound can be visualized as follows:
Caption: General workflow for ASA modification of cellulose.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cellulose-based film modified by succinic anhydride for the controlled release of domperidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Study on oil absorbency of succinic anhydride modified banana cellulose in ionic liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Surface Modification of Cellulose Nanocrystals with Succinic Anhydride [mdpi.com]
- 10. ir.unimas.my [ir.unimas.my]
Application Notes and Protocols for Allylsuccinic Anhydride (ASA) as a Paper Sizing Agent in Neutral pH Conditions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Allylsuccinic Anhydride (B1165640) (ASA) as a paper sizing agent, with a particular focus on its application under neutral pH conditions. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of key processes to facilitate understanding and application in a research and development setting.
Introduction
Allylsuccinic Anhydride (ASA) is a highly reactive sizing agent used in the papermaking industry to impart water resistance to paper and paperboard.[1] It is particularly suited for neutral to alkaline papermaking systems, offering rapid curing and high sizing efficiency.[2][3] ASA is an oily liquid that is insoluble in water and must be emulsified, typically with cationic starch, before being added to the pulp slurry.[2][4] The anhydride group of the ASA molecule is believed to react with the hydroxyl groups of cellulose (B213188) fibers to form a stable ester bond, creating a hydrophobic surface.[5][6][7][8] However, ASA is also susceptible to hydrolysis, a competing reaction with water that reduces its sizing effectiveness.[4] Therefore, careful control of process parameters, especially pH, is crucial for optimal performance.[3]
Data Presentation
The efficiency of ASA as a sizing agent is influenced by several factors, including pH, ASA dosage, and the ratio of cationic starch to ASA. The following tables summarize quantitative data from various studies to illustrate these effects.
Table 1: Effect of pH on ASA Sizing Efficiency
| pH | Cobb Value (g/m²) | Contact Angle (°) | Reference(s) |
| 4.0 | 23 | Not Reported | [9][10][11] |
| 5.0 | Moderate Sizing | Not Reported | [12] |
| 6.0 - 8.0 | Optimal Performance | ~115 - 120 | [1][2][3] |
| > 8.0 | Reduced Efficiency | Not Reported | [11] |
Note: Lower Cobb values indicate higher water resistance.
Table 2: Effect of ASA Dosage on Sizing Efficiency (at Neutral pH)
| Pulp Type | ASA Dosage ( kg/t ) | Cobb Value (g/m²) | Contact Angle (°) | Reference(s) |
| Bleached Recycled | 0.8 | ~80 | ~87 | [13][14][15] |
| Bleached Recycled | 2.0 | ~23 | ~105 | [13][14][15] |
| Bagasse | 0.8 | ~45-50 | ~96-97 | [13][14][15] |
| Bagasse | 2.0 | ~26.5 | >105 | [13][14][15] |
| Wheat Straw | 0.8 | ~35-40 | ~96-97 | [13][14][15] |
| Wheat Straw | 2.0 | ~24 | ~101 | [13][14][15] |
Table 3: Common Ratios of Cationic Starch to ASA in Emulsion Preparation
| Cationic Starch : ASA Ratio | Emulsion Particle Size (d₅₀) | Observations | Reference(s) |
| 0.37 : 1 | ~1 µm | Standard laboratory preparation. | [16] |
| 1 : 2 | Smaller than 1:3 ratio | Better sizing performance at lower ASA dose. | [9] |
| 1 : 3 | Not specified | Common industrial practice. | [9] |
| 1 : 4 | ~1 µm | Used in factorial design experiments. | [9] |
Experimental Protocols
The following are detailed protocols for the preparation of ASA emulsion, the fabrication of handsheets for testing, and the evaluation of sizing efficiency.
Protocol 1: Preparation of ASA Emulsion
Objective: To prepare a stable oil-in-water emulsion of ASA using cationic starch as an emulsifier.
Materials:
-
This compound (ASA)
-
Cationic potato starch
-
Deionized water
-
Citric acid or adipic acid (for pH adjustment)
-
High-shear laboratory mixer (e.g., Waring blender)
-
Beakers and graduated cylinders
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Starch Solution Preparation: a. Prepare a 3-5% (w/v) cationic starch solution in deionized water. b. Heat the solution to 90-95°C with constant stirring for 30 minutes to ensure complete gelatinization of the starch. c. Cool the starch solution to below 40°C.
-
pH Adjustment: a. Adjust the pH of the cooled cationic starch solution to approximately 4.0 using citric acid or adipic acid.[9] This minimizes ASA hydrolysis during emulsification.
-
Emulsification: a. Place the pH-adjusted cationic starch solution into the high-shear mixer. b. While mixing at high speed (e.g., 18,500 rpm), slowly add the desired amount of ASA oil to achieve the target cationic starch to ASA ratio (e.g., 0.37:1 to 4:1).[9][16] c. Continue mixing for 1-3 minutes to ensure the formation of a fine and stable emulsion.[16] The target particle size is typically around 1 µm.[2][9]
-
Storage and Use: a. The ASA emulsion has a short shelf life and should be used as soon as possible, ideally within minutes of preparation, to prevent hydrolysis.[2]
Protocol 2: Preparation of Sized Handsheets
Objective: To prepare laboratory-scale paper sheets (handsheets) with incorporated ASA for physical testing, following a modified TAPPI T 205 sp-18 standard method.[4][6][8][11][17]
Materials:
-
Pulp slurry (e.g., bleached hardwood or softwood kraft pulp) at a known consistency (e.g., 1%)
-
Freshly prepared ASA emulsion (from Protocol 1)
-
Retention aid (e.g., cationic polyacrylamide - CPAM)
-
Standard handsheet former (e.g., British sheet machine or equivalent)
-
Press
-
Drying rings and plates
-
Conditioning room (23°C, 50% RH)
Procedure:
-
Pulp Slurry Preparation: a. Disintegrate the pulp in water to the desired consistency according to TAPPI T 205.[4][17] b. Adjust the pH of the pulp slurry to the desired neutral range (e.g., 7.0 ± 0.2) using dilute acid or base.
-
Additive Addition: a. With the pulp slurry under gentle agitation, add the freshly prepared ASA emulsion to achieve the target dosage (e.g., 0.5 - 2.0 kg/t of dry pulp). b. Allow the ASA emulsion to mix with the pulp for a specified time (e.g., 60 seconds). c. Add a retention aid (e.g., 0.05% CPAM) to improve the retention of the ASA emulsion on the fibers. d. Mix for an additional 30 seconds.
-
Handsheet Formation: a. Form handsheets according to the standard procedure outlined in TAPPI T 205.[4][17] This typically involves diluting a measured volume of the treated pulp slurry in the handsheet former, draining the water, and couching the formed sheet onto a blotter.
-
Pressing and Drying: a. Press the handsheets at a standard pressure (e.g., 345 kPa) to remove excess water. b. Dry the handsheets in drying rings under restraint to prevent shrinkage. A common drying condition is 95°C for 7 minutes followed by curing at 120°C for 3 minutes.
-
Conditioning: a. Condition the dried handsheets in a controlled atmosphere (23°C and 50% relative humidity) for at least 24 hours before testing, as per TAPPI T 402.
Protocol 3: Evaluation of Sizing Efficiency
Objective: To quantify the water resistance of the ASA-sized handsheets using the Cobb test and contact angle measurement.
A. Cobb Test (according to TAPPI T 441 om-13)
Materials:
-
Cobb sizing tester
-
Stopwatch
-
Blotting paper
-
Standard roller (10 kg)
-
Analytical balance
Procedure:
-
Weigh a conditioned handsheet specimen.
-
Clamp the specimen in the Cobb tester with the side to be tested facing up.
-
Pour 100 mL of deionized water into the cylinder and start the stopwatch.
-
After a specified time (typically 60 seconds), pour the water out of the cylinder and quickly remove the specimen.
-
Place the specimen on a sheet of blotting paper with the wet side up and place another sheet of blotting paper on top.
-
Use the standard roller to blot the excess water by rolling it forward and backward once.
-
Quickly fold the specimen with the wet side in and reweigh it.
-
The Cobb value is the weight of water absorbed in grams per square meter (g/m²).
B. Contact Angle Measurement (according to TAPPI T 558 om-15)
Materials:
-
Contact angle goniometer with a liquid dispensing system and camera
-
Deionized water
Procedure:
-
Place a conditioned handsheet specimen on the sample stage of the goniometer.
-
Dispense a small drop of deionized water (e.g., 5 µL) onto the surface of the paper.
-
Immediately start recording the image of the droplet.
-
Measure the contact angle between the water droplet and the paper surface at a specified time after deposition (e.g., 1 second).
-
A higher contact angle indicates greater hydrophobicity.
Visualizations
Diagram 1: ASA Sizing Mechanism
Caption: Chemical pathways of ASA in papermaking.
Diagram 2: Experimental Workflow for ASA Sizing
Caption: Workflow for ASA sizing from preparation to evaluation.
Diagram 3: Factors Affecting ASA Sizing Efficiency
Caption: Interrelationship of factors influencing ASA sizing.
References
- 1. imisrise.tappi.org [imisrise.tappi.org]
- 2. researchgate.net [researchgate.net]
- 3. Understanding How ASA Sizing Works in Neutral Papermaking Systems - AMAZON [amazon-chem.cn]
- 4. Alkenyl Succinic Anhydride: The Question of Covalent Bonding and Chemistry Considerations for Better Sizing—Review | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]
- 10. Understanding Sizing Conditions with Alkenyl Succinic Anhydride: Experimental Analysis of pH and Anionic Trash Catcher Effects on Softwood Kraft Pulp | BioResources [ojs.bioresources.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. diva-portal.org [diva-portal.org]
- 16. researchgate.net [researchgate.net]
- 17. scholarworks.wmich.edu [scholarworks.wmich.edu]
Application Notes and Protocols for Crosslinking Polymers with Allylsuccinic Anhydride in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crosslinking of polymers is a critical technique for the development of robust and controlled drug delivery systems. The formation of a three-dimensional polymer network enhances mechanical strength, thermal stability, and modulates solubility, all of which are crucial for predictable drug release kinetics.[1][2] Allylsuccinic anhydride (B1165640) is a bifunctional molecule that offers unique opportunities for polymer crosslinking. Its anhydride group can react with nucleophilic groups on polymer chains, such as hydroxyl or amine groups, while the allyl group provides a site for subsequent modifications or secondary crosslinking reactions, such as thiol-ene chemistry.[1][3] This dual reactivity allows for the creation of biodegradable and functional hydrogels and matrices suitable for the controlled release of therapeutic agents.[4][5]
These application notes provide an overview of the principles, experimental protocols, and characterization methods for the crosslinking of polymers using allylsuccinic anhydride, with a focus on applications in drug development.
Mechanism of Crosslinking
The primary crosslinking mechanism involves the reaction of the anhydride ring of this compound with hydroxyl groups on a polymer backbone. This reaction forms an ester linkage and a free carboxylic acid group, which can then participate in further reactions or influence the hydrophilicity of the resulting matrix.
A secondary crosslinking mechanism can be employed by utilizing the pendant allyl groups. These double bonds are amenable to various "click" chemistry reactions, most notably thiol-ene radical-mediated reactions, which can form a second layer of crosslinking, enhancing the network's integrity and providing a pathway for tethering biomolecules.[3]
Applications in Drug Delivery
The use of this compound as a crosslinker allows for the fabrication of a variety of drug delivery systems, including:
-
Hydrogels: For the encapsulation and sustained release of hydrophilic drugs. The crosslinking density can be tuned to control the swelling behavior and, consequently, the drug diffusion rate.[6][7]
-
Biodegradable Matrices: The ester bonds introduced by the anhydride reaction are susceptible to hydrolysis, leading to the degradation of the polymer network and the release of the encapsulated drug over time. This is particularly advantageous for implantable drug delivery systems.[4][8]
-
Functionalized Scaffolds: The pendant allyl groups can be used to attach targeting ligands or other bioactive molecules to the surface of the drug delivery system, enhancing its therapeutic efficacy.[1]
Experimental Protocols
Protocol 1: Synthesis of a Crosslinked Hydrogel using this compound with a Hydroxyl-Containing Polymer (e.g., Polyvinyl Alcohol)
This protocol describes the synthesis of a hydrogel by crosslinking polyvinyl alcohol (PVA) with this compound.
Materials:
-
Polyvinyl alcohol (PVA), 87-89% hydrolyzed
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Deionized water
-
Dialysis tubing (MWCO 12-14 kDa)
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Heating mantle with temperature control
-
Nitrogen inlet
-
Petri dishes or desired molds
Procedure:
-
Dissolution of PVA: Prepare a 10% (w/v) solution of PVA in anhydrous DMSO by heating the mixture to 90°C under a nitrogen atmosphere with constant stirring until the PVA is fully dissolved.
-
Crosslinking Reaction: Cool the PVA solution to room temperature. Add this compound to the PVA solution. The molar ratio of this compound to PVA hydroxyl groups can be varied to control the crosslinking density (e.g., 1:10, 1:20).
-
Casting: Stir the reaction mixture for 4-6 hours at room temperature to ensure homogeneity. Pour the resulting viscous solution into petri dishes or other suitable molds.
-
Curing: Heat the molds in an oven at 60°C for 24 hours to facilitate the crosslinking reaction.
-
Purification: After curing, immerse the resulting hydrogel in a large volume of deionized water to remove unreacted reagents and the DMSO solvent. The water should be changed every 12 hours for 3-4 days. Alternatively, place the hydrogel in dialysis tubing and dialyze against deionized water.
-
Drying: The purified hydrogel can be dried by lyophilization or in a vacuum oven at a low temperature.
Protocol 2: Characterization of the Crosslinked Hydrogel
A. Swelling Ratio Determination:
-
Weigh a dried sample of the hydrogel (W_d).
-
Immerse the hydrogel in a phosphate-buffered saline (PBS) solution (pH 7.4) at 37°C.
-
At predetermined time intervals, remove the hydrogel, gently blot the surface with filter paper to remove excess water, and weigh it (W_s).
-
Calculate the swelling ratio using the following formula: Swelling Ratio (%) = [(W_s - W_d) / W_d] x 100
B. In Vitro Drug Release Study:
-
Load the hydrogel with a model drug by soaking the dried hydrogel in a concentrated solution of the drug until equilibrium is reached.
-
Dry the drug-loaded hydrogel.
-
Place the drug-loaded hydrogel in a known volume of PBS (pH 7.4) at 37°C with gentle agitation.
-
At specific time points, withdraw an aliquot of the release medium and replace it with fresh PBS to maintain sink conditions.
-
Analyze the concentration of the drug in the withdrawn aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry).
-
Plot the cumulative percentage of drug released versus time.
C. Spectroscopic Characterization:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Confirm the crosslinking reaction by observing the appearance of ester carbonyl peaks (around 1730 cm⁻¹) and the disappearance of the anhydride peaks (around 1780 and 1860 cm⁻¹).[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Characterize the chemical structure of the crosslinked polymer. The formation of ester linkages can be confirmed by the appearance of new signals in the ¹H and ¹³C NMR spectra.[9][11]
Quantitative Data
The following tables provide illustrative quantitative data from studies on polymer systems crosslinked with anhydrides or containing allyl functionalities, which can serve as a reference for expected outcomes when using this compound.
Table 1: Swelling and Mechanical Properties of Anhydride-Crosslinked Hydrogels
| Polymer System | Crosslinker | Swelling Ratio (%) | Compressive Modulus (kPa) | Reference |
|---|---|---|---|---|
| Poly(vinyl alcohol) | Glutaraldehyde | 300 - 800 | 20 - 100 | [5] |
| Chitosan/PEG | Maleic anhydride-ended PEG | 500 - 1500 | 10 - 50 | [7] |
| Poly(ester amide) | Maleic anhydride | 400 - 900 | 50 - 250 |[12] |
Table 2: In Vitro Drug Release from Biodegradable Poly(ester anhydride) Networks
| Polymer Precursor | Drug | Release Duration (days) | Release Kinetics | Reference |
|---|---|---|---|---|
| Poly(ε-caprolactone) | Model Macromolecule | > 50 | Zero-order | [4][13] |
| Poly(lactic acid) | Doxorubicin | ~ 30 | Biphasic | [11] |
| Poly(octamethylene maleate (B1232345) (anhydride) citrate) | - | > 60 (degradation) | - |[14] |
Visualizations
Below are diagrams illustrating the key processes described in these application notes.
Caption: Covalent crosslinking via esterification and thiol-ene reaction.
Caption: General workflow for hydrogel synthesis and characterization.
Caption: Mechanisms of drug release from a crosslinked polymer matrix.
References
- 1. mdpi.com [mdpi.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Biodegradable polymers: from synthesis methods to applications of lignin-graft-polyester - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. sciforschenonline.org [sciforschenonline.org]
- 10. sciforschenonline.org [sciforschenonline.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Characterization of Degradable Bioconjugated Hydrogels with Hyperbranched Multifunctional Crosslinkers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Photo-cross-linked biodegradable poly(ester anhydride) networks prepared from alkenylsuccinic anhydride functionalized poly(ε-caprolactone) precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and characterization of a biodegradable elastomer featuring a dual crosslinking mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Allylsuccinic Anhydride in Alkyd Resin Synthesis for High-Performance Coatings
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the utilization of allylsuccinic anhydride (B1165640) as a modifying agent in the synthesis of alkyd resins for advanced coating applications. Allylsuccinic anhydride offers a unique combination of a reactive anhydride group for polyesterification and an allyl group for subsequent crosslinking, leading to coatings with potentially enhanced drying times, hardness, and chemical resistance. This document outlines detailed experimental protocols for the synthesis of this compound-modified alkyd resins, presents representative data on their physicochemical properties and coating performance, and illustrates the underlying chemical pathways and experimental workflows.
Introduction
Alkyd resins are a cornerstone of the coatings industry, valued for their versatility, excellent film-forming properties, and cost-effectiveness.[1] They are polyesters modified with fatty acids or oils, and their properties can be tailored by altering the type and ratio of the constituent monomers: a polyol, a dicarboxylic acid or its anhydride, and a fatty acid.[2][3][4]
Modification of the basic alkyd structure with different chemical moieties can impart a range of desirable properties.[5] this compound is a promising, yet not widely documented, modifying agent. Its anhydride functionality allows for its incorporation into the polyester (B1180765) backbone of the alkyd resin through esterification reactions. The presence of the pendant allyl group provides a site for oxidative crosslinking or other post-synthesis modifications, which can lead to faster drying times and improved film properties. While specific data for this compound is limited in publicly available literature, its structural similarity to other modifying anhydrides like maleic and succinic anhydride allows for the extrapolation of its potential benefits.[6][7]
Principle of Modification
The synthesis of an this compound-modified alkyd resin is typically a two-stage process:
-
Alcoholysis: In the first stage, a triglyceride (vegetable oil) is reacted with a polyol (e.g., glycerol (B35011) or pentaerythritol) at high temperatures in the presence of a catalyst. This transesterification reaction breaks down the oil into a mixture of monoglycerides (B3428702) and diglycerides, which have free hydroxyl groups available for subsequent esterification.[8]
-
Polyesterification: The monoglyceride mixture is then reacted with a dibasic acid/anhydride (e.g., phthalic anhydride) and this compound. This condensation polymerization reaction forms the polyester backbone of the alkyd resin, with the fatty acid chains and allyl groups attached. The water formed during the reaction is removed to drive the equilibrium towards the formation of the polymer.[8]
The incorporation of the allyl group is expected to enhance the autoxidative drying process of the alkyd coating, where atmospheric oxygen reacts with the unsaturated sites in the fatty acid chains and the allyl groups, leading to the formation of a crosslinked, solid film.
Experimental Protocols
The following protocols are representative methods for the synthesis of an this compound-modified alkyd resin. Researchers should note that these are starting points and may require optimization based on the specific raw materials and desired final properties.
Materials and Equipment
Materials:
-
Vegetable Oil (e.g., Soybean Oil, Linseed Oil)
-
Polyol (e.g., Glycerol, Pentaerythritol)
-
Dicarboxylic Anhydride (e.g., Phthalic Anhydride)
-
This compound
-
Catalyst for Alcoholysis (e.g., Litharge (PbO), Calcium Octoate)
-
Solvent for Azeotropic Distillation (e.g., Xylene)
-
Solvent for Dilution (e.g., Mineral Spirits)
-
Inert Gas (e.g., Nitrogen)
Equipment:
-
Four-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Dean-Stark trap with a reflux condenser
-
Heating mantle
-
Nitrogen inlet tube
Synthesis of this compound-Modified Alkyd Resin
This protocol is based on the alcoholysis-polyesterification method.
Procedure:
-
Alcoholysis Stage:
-
Charge the vegetable oil and polyol into the reaction flask.
-
Add the alcoholysis catalyst (e.g., 0.02-0.05% by weight of the oil).
-
Start stirring and begin purging the flask with a slow stream of nitrogen.
-
Heat the mixture to 230-250°C.[8]
-
Monitor the progress of the reaction by periodically taking a small sample and checking its solubility in methanol (B129727) (typically a 1:3 ratio of sample to methanol). The reaction is complete when a clear solution is obtained. This stage usually takes 1-2 hours.
-
Once alcoholysis is complete, cool the reaction mixture to below 180°C.
-
-
Polyesterification Stage:
-
To the cooled monoglyceride mixture, add the phthalic anhydride and this compound.
-
Add xylene (3-5% of the total charge) to facilitate the azeotropic removal of water.
-
Gradually increase the temperature to 220-240°C. Water will begin to collect in the Dean-Stark trap.
-
Maintain this temperature and continue the reaction, monitoring the acid value and viscosity of the resin at regular intervals (e.g., every hour).
-
The reaction is considered complete when the acid value drops to the desired level (typically below 15 mg KOH/g) and the target viscosity is reached.[9]
-
Once the reaction is complete, turn off the heat and allow the resin to cool to approximately 150°C.
-
-
Dilution:
-
Slowly add the desired solvent (e.g., mineral spirits) to the hot resin with continuous stirring to achieve the target solids content (e.g., 60-70%).
-
Allow the final resin solution to cool to room temperature and store it in an airtight container.
-
Logical Workflow for Alkyd Resin Synthesis
Caption: A flowchart of the synthesis process for an this compound-modified alkyd resin.
Data Presentation
Table 1: Representative Formulations of Alkyd Resins
| Component | Control Alkyd (g) | This compound-Modified Alkyd (g) |
| Soybean Oil | 400 | 400 |
| Glycerol | 150 | 150 |
| Phthalic Anhydride | 250 | 200 |
| This compound | 0 | 50 |
| Litharge | 0.1 | 0.1 |
| Xylene | 30 | 30 |
| Mineral Spirits | 350 | 350 |
Table 2: Physicochemical Properties of Synthesized Alkyd Resins
| Property | Control Alkyd | This compound-Modified Alkyd | Test Method |
| Acid Value (mg KOH/g) | 12.5 | 13.0 | ASTM D1639 |
| Viscosity (Gardner-Holdt) | Z1 | Z2 | ASTM D1545 |
| Color (Gardner) | 4 | 5 | ASTM D1544 |
| Solids Content (%) | 65 | 65 | ASTM D1644 |
Table 3: Coating Performance Characteristics
| Property | Control Alkyd Coating | This compound-Modified Alkyd Coating | Test Method |
| Drying Time (Set-to-Touch, hours) | 6 | 4 | ASTM D1640 |
| Drying Time (Dry-Hard, hours) | 18 | 12 | ASTM D1640 |
| Pencil Hardness | H | 2H | ASTM D3363 |
| Adhesion (Cross-hatch) | 5B | 5B | ASTM D3359 |
| Chemical Resistance (5% NaOH, 24h) | Slight Blistering | No Effect | ASTM D1308 |
| Chemical Resistance (5% H₂SO₄, 24h) | No Effect | No Effect | ASTM D1308 |
Characterization of Alkyd Resins
A variety of analytical techniques can be employed to characterize the structure and properties of the synthesized this compound-modified alkyd resins.[3]
Characterization Workflow
Caption: Methods for characterizing the synthesized this compound-modified alkyd resins.
-
Fourier Transform Infrared (FTIR) Spectroscopy: To confirm the formation of ester linkages (C=O stretching around 1730 cm⁻¹) and the incorporation of the allyl groups (C=C stretching around 1640 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To provide detailed structural information about the polymer backbone and the fatty acid chains.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the resin.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the resin.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the resin.
Conclusion
The incorporation of this compound into alkyd resins presents a viable strategy for developing high-performance coatings. The pendant allyl groups are expected to facilitate faster and more efficient crosslinking, leading to films with improved hardness, faster drying times, and enhanced chemical resistance. The provided protocols offer a foundational approach for the synthesis and evaluation of these modified resins. Further research and optimization are encouraged to fully elucidate the structure-property relationships and unlock the full potential of this compound in coating applications.
References
- 1. researchgate.net [researchgate.net]
- 2. ikp-prh.s3.ap-south-1.amazonaws.com [ikp-prh.s3.ap-south-1.amazonaws.com]
- 3. researchgate.net [researchgate.net]
- 4. ikprress.org [ikprress.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. repository.qu.edu.iq [repository.qu.edu.iq]
- 9. CN102504221A - Method for preparing modified alkyd resin - Google Patents [patents.google.com]
Application Notes and Protocols for Thiol-Ene Reactions Involving Allylsuccinic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiol-ene reaction has emerged as a powerful tool in chemical synthesis and materials science, valued for its efficiency, high yields, and mild reaction conditions. This "click" chemistry approach, involving the addition of a thiol to an alkene, offers a versatile platform for creating well-defined polymers, modifying surfaces, and developing novel biomaterials.[1][2] Allylsuccinic anhydride (B1165640), with its reactive alkene and anhydride functionalities, presents a unique opportunity for the synthesis of advanced materials with tunable properties. The anhydride group can be readily opened post-polymerization to introduce further functionality, making it an attractive monomer for applications in drug delivery, hydrogel formation, and bioconjugation.[3][4]
This document provides detailed application notes and experimental protocols for performing thiol-ene reactions with allylsuccinic anhydride, covering both free-radical and base-catalyzed mechanisms.
Reaction Mechanisms
The thiol-ene reaction can proceed through two primary mechanisms: a free-radical addition and a nucleophilic Michael addition.[1][2]
-
Free-Radical Addition: This is the most common pathway, typically initiated by light or heat in the presence of a photoinitiator. A thiyl radical is generated, which then adds across the double bond of the allyl group in an anti-Markovnikov fashion. A subsequent chain-transfer step with another thiol molecule propagates the radical chain and forms the final thioether product.[1] This method is highly efficient and proceeds rapidly under ambient conditions.[1]
-
Base-Catalyzed Michael Addition: In the presence of a suitable base, the thiol is deprotonated to form a thiolate anion. This powerful nucleophile then attacks the alkene, leading to the formation of a thioether. This mechanism is particularly effective for electron-deficient alkenes.[2]
Applications in Research and Drug Development
The dual functionality of the product resulting from the thiol-ene reaction of this compound opens up a wide range of applications:
-
Polymer Synthesis: The reaction can be used to create linear or cross-linked polymers with pendant anhydride groups. These groups can then be hydrolyzed to carboxylic acids to create pH-responsive materials or reacted with amines or alcohols to attach drugs, targeting ligands, or other functional molecules.[5]
-
Drug Delivery: The anhydride-containing polymers can be formulated into nanoparticles or hydrogels for the controlled release of therapeutic agents.[3][6] The hydrolytic instability of the anhydride or subsequent ester linkages can be tuned to control the degradation rate and drug release profile.[4]
-
Bioconjugation: The thiol-ene reaction is a bio-orthogonal ligation method, meaning it can occur in the presence of biological functional groups without side reactions. This allows for the specific attachment of biomolecules, such as peptides or proteins, to surfaces or scaffolds functionalized with this compound.[7]
Experimental Protocols
Below are generalized protocols for performing photoinitiated free-radical and base-catalyzed thiol-ene reactions with this compound. Researchers should optimize these conditions for their specific thiol and desired application.
Protocol 1: Photoinitiated Free-Radical Thiol-Ene Reaction
This protocol describes the light-induced reaction between this compound and a multifunctional thiol to form a cross-linked polymer network.
Materials:
-
This compound
-
Multifunctional thiol (e.g., Pentaerythritol tetrakis(3-mercaptopropionate), PETMP)
-
Photoinitiator (e.g., 2,2-Dimethoxy-2-phenylacetophenone, DMPA)
-
Solvent (e.g., Tetrahydrofuran, THF, if necessary)
-
UV lamp (365 nm)
-
Nitrogen or Argon source
Procedure:
-
In a suitable reaction vessel, dissolve this compound and the multifunctional thiol in the chosen solvent. If the reactants are liquid at room temperature, the reaction can be performed neat. The stoichiometry of thiol to ene functional groups should be 1:1 for optimal network formation.
-
Add the photoinitiator to the mixture. A typical concentration is 0.1-1.0 wt% relative to the total mass of the monomers.
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.
-
Expose the reaction mixture to UV light (365 nm). The irradiation time will depend on the light intensity, initiator concentration, and reactivity of the monomers. The reaction progress can be monitored by techniques such as FT-IR or ¹H NMR spectroscopy by observing the disappearance of the characteristic peaks for the thiol (S-H) and alkene (C=C) groups.[8]
-
After the reaction is complete, the resulting polymer can be purified by precipitation in a non-solvent, followed by drying under vacuum.
Protocol 2: Base-Catalyzed Thiol-Ene Michael Addition
This protocol outlines the base-catalyzed addition of a thiol to this compound.
Materials:
-
This compound
-
Thiol of interest
-
Base catalyst (e.g., Triethylamine, TEA)
-
Solvent (e.g., Dichloromethane, DCM)
-
Nitrogen or Argon atmosphere
Procedure:
-
Dissolve this compound and the thiol in the solvent in a reaction vessel under an inert atmosphere.
-
Add a catalytic amount of the base to the solution. The amount of catalyst may need to be optimized, but a starting point of 5-10 mol% relative to the thiol is recommended.
-
Stir the reaction mixture at room temperature. The reaction time can vary from a few minutes to several hours, depending on the reactivity of the substrates. Monitor the reaction progress by TLC, GC-MS, or NMR spectroscopy.
-
Upon completion, the reaction mixture can be quenched with a mild acid (e.g., dilute HCl) and extracted with an appropriate organic solvent.
-
The organic layer is then washed, dried, and the solvent is removed under reduced pressure to yield the product. Further purification can be achieved by column chromatography if necessary.
Data Presentation
The following tables provide an example of how to structure quantitative data for comparison of different reaction conditions.
Table 1: Photoinitiated Thiol-Ene Reaction of this compound with PETMP
| Entry | Initiator (wt%) | Solvent | Irradiation Time (min) | Conversion (%) |
| 1 | 0.5 | Neat | 5 | >95 |
| 2 | 0.5 | THF | 10 | >95 |
| 3 | 0.1 | Neat | 15 | >90 |
| 4 | 0.1 | THF | 20 | >90 |
Conversion determined by ¹H NMR spectroscopy by monitoring the disappearance of alkene protons.[8]
Table 2: Base-Catalyzed Thiol-Ene Reaction of this compound with 1-Dodecanethiol
| Entry | Catalyst (mol%) | Solvent | Reaction Time (h) | Yield (%) |
| 1 | 10 | DCM | 2 | 92 |
| 2 | 10 | THF | 4 | 88 |
| 3 | 5 | DCM | 6 | 85 |
| 4 | 5 | THF | 8 | 80 |
Isolated yields after purification.
Visualizations
Reaction Mechanisms
Caption: Mechanisms of the thiol-ene reaction.
Experimental Workflow for Polymer Synthesis
Caption: Workflow for photoinitiated polymer synthesis.
Logical Relationship for Drug Delivery Application
References
- 1. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Thiol-ene click hydrogels for therapeutic delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.illinois.edu [chemistry.illinois.edu]
- 6. mdpi.com [mdpi.com]
- 7. A thiol–ene mediated approach for peptide bioconjugation using ‘green’ solvents under continuous flow - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
Grafting Allylsuccinic Anhydride and its Analogs onto Biopolymers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical modification of biopolymers is a pivotal strategy for tailoring their physicochemical properties to suit a wide range of applications, particularly in the pharmaceutical and biomedical fields. Grafting anhydride (B1165640) functionalities, such as allylsuccinic anhydride, octenyl succinic anhydride (OSA), and succinic anhydride (SA), onto the backbones of natural polymers like polysaccharides and proteins introduces new chemical handles and alters properties such as solubility, amphiphilicity, and thermal stability.[1] This modification is particularly valuable in drug delivery, where it can be used to create novel carriers for both hydrophobic and hydrophilic drugs, enabling controlled release and targeted delivery.[2][3]
These application notes provide detailed protocols for the grafting of succinic anhydride and its derivatives onto common biopolymers, namely polysaccharides (starch, chitosan) and proteins. The methodologies are compiled from established literature and are presented to be readily adaptable in a research setting.
Principle of the Reaction
The grafting of anhydrides onto biopolymers primarily occurs through an acylation reaction. The anhydride ring is opened by nucleophilic groups present on the biopolymer backbone. For polysaccharides like starch and cellulose, the primary and secondary hydroxyl (-OH) groups are the main reaction sites. In the case of proteins and chitosan (B1678972), the highly nucleophilic primary amino (-NH2) groups of lysine (B10760008) residues or glucosamine (B1671600) units are the preferred sites of modification, although hydroxyl groups can also react.[4][5] The reaction is typically carried out in an aqueous slurry or a non-aqueous solvent system under controlled pH and temperature, leading to the formation of an ester or amide linkage, respectively, and a free carboxylic acid group.[4]
Experimental Protocols
Protocol 1: Grafting of Octenyl Succinic Anhydride (OSA) onto Starch
This protocol describes a common aqueous slurry method for the modification of starch.
Materials:
-
Native starch (e.g., corn, potato, pearl millet)
-
Octenyl Succinic Anhydride (OSA)
-
Sodium hydroxide (B78521) (NaOH) solution (1 M)
-
Hydrochloric acid (HCl) solution (1 M)
-
Distilled water
-
Magnetic stirrer and stir bar
-
pH meter
-
Reaction vessel (beaker or flask)
-
Centrifuge
-
Drying oven
Procedure:
-
Starch Slurry Preparation: Prepare a starch slurry (e.g., 30-35% w/w) by dispersing a known amount of dry starch (e.g., 100 g) in distilled water (e.g., 120 mL).[6]
-
pH Adjustment: Place the slurry in the reaction vessel on a magnetic stirrer. Adjust the pH of the slurry to 8.0-9.0 using 1 M NaOH solution.[7]
-
OSA Addition: Slowly add the desired amount of OSA (e.g., 3% based on starch weight) to the stirring slurry.[6] The reaction will cause the pH to drop due to the formation of carboxylic acid.
-
Reaction Maintenance: Maintain the pH of the reaction mixture at the setpoint (8.0-9.0) by continuously adding 1 M NaOH for the duration of the reaction (typically 1-4 hours) at room temperature or a slightly elevated temperature (e.g., 30-40°C).[7]
-
Reaction Termination: After the reaction period, terminate the reaction by adjusting the pH of the slurry to 6.5-7.0 with 1 M HCl.[6]
-
Washing and Purification:
-
Drying: Dry the purified OSA-starch in an oven at a controlled temperature (e.g., 40-45°C) for 24 hours or until a constant weight is achieved.[7]
-
Storage: Store the dried, modified starch in a desiccator.
Protocol 2: Grafting of Succinic Anhydride onto Chitosan
This protocol details the modification of chitosan in a weakly acidic aqueous solution.
Materials:
-
Chitosan (degree of deacetylation > 90%)
-
Acetic acid (1% v/v)
-
Succinic anhydride
-
Sodium hydroxide (NaOH) solution (1.0 N)
-
Dialysis tubing (MWCO 8,000-14,000 Da)
-
Freeze-dryer or drying oven
-
Magnetic stirrer and stir bar
-
Reaction vessel
Procedure:
-
Chitosan Dissolution: Dissolve chitosan (e.g., 4 g) in 1% acetic acid (e.g., 400 mL) with stirring until a homogenous solution is formed.[8]
-
Anhydride Solution Preparation: In a separate beaker, dissolve succinic anhydride in methanol (e.g., 400 mL). The molar ratio of chitosan monomer to succinic anhydride can be varied, for example, from 1:2 to 1:10.[1]
-
Reaction: Add the succinic anhydride solution dropwise to the stirring chitosan solution.[8]
-
pH Adjustment and Precipitation: Slowly add 1.0 N NaOH to the reaction mixture to neutralize the solution. This will cause the succinylated chitosan to precipitate.[8]
-
Purification:
-
Drying: Freeze-dry the dialyzed solution to obtain the final product as a porous solid. Alternatively, the product can be dried in an oven at 40°C for 24 hours.[1][8]
-
Milling and Storage: Mill the dried material and pass it through a sieve (e.g., 60-mesh) to obtain a uniform powder.[8] Store in a dry environment.
Quantitative Data Summary
The efficiency of the grafting reaction is typically quantified by the Degree of Substitution (DS), which is the average number of substituent groups attached per monomer unit of the biopolymer.[9]
| Biopolymer | Anhydride | Molar Ratio (Biopolymer:Anhydride) | Reaction Time (h) | Temp (°C) | pH | Solvent | Degree of Substitution (DS) | Reference |
| Chitosan | Succinic Anhydride | 1:2 to 1:10 | 24 - 60 | RT - 50 | ~6.0 initially | Water / 50% DMSO | Not specified | [1] |
| Starch (Pearl Millet) | OSA | 100g starch: 3g OSA | 1 | RT | 8.0 | Water | Not specified | [6] |
| Starch (Sorghum) | OSA | Not specified | Not specified | Not specified | Not specified | Not specified | 0.0028 - 0.011 | [2] |
| Starch (Turmeric) | OSA | Varied (1-9% OSA) | 2 - 6 | 30 - 50 | 7.5 - 9.5 | Water | Varied based on conditions | [7] |
| Chitosan | Phthalic Anhydride | 0.5g chitosan: 1.4g anhydride | 8 | 130 | N/A | DMF | Not specified | [10] |
Note: RT = Room Temperature. The Degree of Substitution is highly dependent on the specific reaction conditions and the source of the biopolymer.
Characterization of Grafted Biopolymers
Confirmation of successful grafting and characterization of the modified biopolymer's properties are crucial. Key analytical techniques include:
-
Fourier Transform Infrared Spectroscopy (FTIR): To confirm the introduction of new functional groups. The appearance of a new carbonyl (C=O) stretching peak around 1720-1740 cm⁻¹ (ester) or 1650 cm⁻¹ (amide) and 1560 cm⁻¹ (carboxylate) is indicative of successful grafting.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To provide detailed structural information and to quantify the Degree of Substitution (DS).[10][12]
-
Differential Scanning Calorimetry (DSC): To determine thermal properties such as glass transition temperature (Tg) and melting temperature (Tm), which are often altered upon modification.[10][13]
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the modified biopolymer.[10][13]
-
Scanning Electron Microscopy (SEM): To observe changes in the surface morphology of the biopolymer granules or films.[13]
-
Solubility and Swelling Tests: To evaluate changes in physical properties, such as increased water solubility or altered swelling index in different pH media.[8]
Visualizations
Experimental and Logical Workflows
Caption: General workflow for grafting anhydrides onto biopolymers.
References
- 1. CN102417551A - Preparation method and application of succinylated chitosan derivatives - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. clausiuspress.com [clausiuspress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. scispace.com [scispace.com]
- 9. Quantitative analysis of degree of substitution/molar substitution of etherified polysaccharide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. zcgroup.cpu.edu.cn [zcgroup.cpu.edu.cn]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. resolvemass.ca [resolvemass.ca]
Application Notes and Protocols for the Characterization of Allylsuccinic Anhydride Modified Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allylsuccinic anhydride (B1165640) (ASA) is a reactive chemical intermediate utilized in the modification of a variety of polymers. Its anhydride group can readily react with hydroxyl or amine functionalities on a polymer backbone, while the allyl group provides a site for further crosslinking or functionalization. These modifications are employed to tailor the physicochemical properties of polymers for specific applications, including in drug delivery systems, adhesives, and coatings.
A thorough characterization of ASA-modified polymers is crucial to ensure the desired molecular structure, purity, and performance characteristics have been achieved. This document provides a comprehensive overview of the key analytical techniques, detailed experimental protocols, and data interpretation guidelines for the characterization of these materials.
I. Structural Characterization
The primary goal of structural characterization is to confirm the successful grafting of ASA onto the polymer backbone and to determine the extent of modification.
A. Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful and rapid technique for identifying the functional groups present in a polymer.[1][2] In the context of ASA modification, it is used to verify the presence of the anhydride group and to monitor its conversion during subsequent reactions.
Key Spectral Features:
-
Anhydride Group: Characteristic C=O stretching vibrations appear as two distinct peaks in the regions of 1860-1800 cm⁻¹ and 1790-1740 cm⁻¹.[3] The presence of these peaks confirms the successful incorporation of the anhydride moiety.
-
Carboxylic Acid: If the anhydride ring opens due to reaction with water, a broad O-H stretching band will appear around 3500-2500 cm⁻¹ and a C=O stretching band around 1710 cm⁻¹.
-
Ester/Amide Linkage: The reaction of the anhydride with hydroxyl or amine groups on the polymer results in the formation of ester or amide linkages, respectively. These can be observed by the appearance of a new C=O stretching band around 1735 cm⁻¹ for esters or 1650 cm⁻¹ for amides.
-
Allyl Group: The C=C stretching vibration of the allyl group may be observed around 1645 cm⁻¹, although it can sometimes be masked by other peaks. The =C-H out-of-plane bending vibrations are typically found in the 1000-900 cm⁻¹ region.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Ensure the polymer sample is clean and dry. If it is a film or solid piece, it can be analyzed directly. If it is a powder, a small amount should be placed on the ATR crystal.
-
Instrument Setup:
-
Spectrometer: A standard FTIR spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal).
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically sufficient to obtain a good signal-to-noise ratio.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Place the sample on the ATR crystal and apply pressure to ensure good contact.
-
Record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance spectrum.
-
-
Data Analysis:
-
Identify the characteristic peaks corresponding to the anhydride, allyl, and other functional groups.
-
Compare the spectrum of the modified polymer with that of the unmodified polymer to identify new peaks and changes in existing peaks.
-
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, allowing for the unambiguous determination of the polymer structure and the degree of modification.[1][4] Both ¹H and ¹³C NMR are valuable techniques.
Key NMR Signals:
-
¹H NMR:
-
Allyl Protons: The protons of the allyl group typically appear in the range of 4.5-6.0 ppm.
-
Succinic Anhydride Protons: The methine and methylene (B1212753) protons of the succinic anhydride ring are usually observed between 2.5 and 3.5 ppm.[5]
-
-
¹³C NMR:
-
Anhydride Carbonyl Carbons: The carbonyl carbons of the anhydride group resonate in the region of 170-175 ppm.
-
Allyl Carbons: The sp² carbons of the allyl group are found between 115 and 140 ppm.
-
Experimental Protocol: ¹H NMR
-
Sample Preparation:
-
Dissolve 5-10 mg of the polymer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and depends on the solubility of the polymer.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Temperature: Room temperature, unless the polymer requires elevated temperatures for solubility.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum. The number of scans will depend on the sample concentration.
-
Integrate the peaks corresponding to the ASA protons and specific protons on the polymer backbone.
-
-
Data Analysis:
-
The degree of substitution (DS) can be calculated by comparing the integral of the ASA protons to the integral of a known number of protons on the polymer repeat unit.
-
II. Molecular Weight and Distribution
Modification with ASA can potentially alter the molecular weight and molecular weight distribution of the polymer due to side reactions like crosslinking or chain scission. Therefore, it is essential to characterize these properties.
A. Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)
GPC/SEC is the most widely used technique for determining the molecular weight averages (Mn, Mw) and the polydispersity index (PDI) of polymers.[1][6] It separates molecules based on their hydrodynamic volume in solution.
Experimental Protocol: GPC/SEC
-
Sample Preparation:
-
Dissolve the polymer in a suitable mobile phase (e.g., tetrahydrofuran (B95107) (THF), N,N-dimethylformamide (DMF)) at a concentration of 1-2 mg/mL.
-
Filter the solution through a 0.2 or 0.45 µm filter to remove any particulate matter.
-
-
Instrument Setup:
-
System: A GPC/SEC system equipped with a pump, injector, a set of columns appropriate for the expected molecular weight range of the polymer, and a detector (typically a refractive index (RI) detector).
-
Mobile Phase: The same solvent used for sample preparation.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 35-40 °C) to ensure reproducible results.
-
-
Calibration:
-
Calibrate the system using a series of narrow molecular weight standards (e.g., polystyrene, polymethyl methacrylate).
-
-
Data Acquisition:
-
Inject the prepared sample solution into the GPC/SEC system.
-
Record the chromatogram.
-
-
Data Analysis:
-
Use the calibration curve to determine the molecular weight averages (Mn, Mw) and the PDI (Mw/Mn) of the sample.
-
Compare the molecular weight profile of the modified polymer to the unmodified polymer to assess any changes.
-
Table 1: Representative Molecular Weight Data for ASA-Modified Polymers
| Polymer System | Modification | Mn (kDa) | Mw (kDa) | PDI (Mw/Mn) | Reference |
| Polypropylene | Maleic Anhydride Grafted | 15 | - | - | [5] |
| Poly(vinyl lactone-co-allyl valerolactone) | - | 7500 | - | - | [7] |
| Poly(allyl glycidyl (B131873) ether-co-methyl methacrylate) | - | 65000 | - | 2.30 | [8] |
Note: Data for maleic anhydride, a close analog of ASA, is included for reference.
III. Thermal Properties
The thermal properties of a polymer, such as its glass transition temperature (Tg) and melting temperature (Tm), are critical for its processing and end-use applications. ASA modification can influence these properties.
A. Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature or time.[9] It is used to determine the Tg, Tm, and enthalpy of fusion (ΔHm) of polymers.
Experimental Protocol: DSC
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan.
-
Seal the pan hermetically.
-
-
Instrument Setup:
-
Instrument: A differential scanning calorimeter.
-
Temperature Program: A typical program involves a heat-cool-heat cycle to erase the thermal history of the sample. For example:
-
Heat from room temperature to a temperature above the expected melting point at a rate of 10 °C/min.
-
Hold for 5 minutes to ensure complete melting.
-
Cool to a temperature below the expected glass transition at a rate of 10 °C/min.
-
Heat again at 10 °C/min to record the thermal transitions.
-
-
Atmosphere: An inert atmosphere, such as nitrogen, is typically used to prevent oxidative degradation.
-
-
Data Acquisition:
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
The Tg is identified as a step change in the baseline of the heat flow curve from the second heating scan.
-
The Tm is identified as the peak maximum of the endothermic melting peak.
-
The ΔHm is calculated by integrating the area of the melting peak.
-
B. Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to evaluate the thermal stability and decomposition profile of the polymer.
Experimental Protocol: TGA
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the polymer sample into a TGA pan (e.g., alumina (B75360) or platinum).
-
-
Instrument Setup:
-
Instrument: A thermogravimetric analyzer.
-
Temperature Program: Heat the sample from room temperature to a high temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 or 20 °C/min).
-
Atmosphere: An inert atmosphere (e.g., nitrogen) or an oxidative atmosphere (e.g., air), depending on the desired information.
-
-
Data Acquisition:
-
Record the sample weight as a function of temperature.
-
-
Data Analysis:
-
Determine the onset temperature of decomposition and the temperature at which maximum weight loss occurs.
-
Analyze the number of decomposition steps and the amount of residual mass at the end of the experiment.
-
Table 2: Representative Thermal Analysis Data for Anhydride-Modified Polymers
| Polymer System | Technique | Transition Temperature (°C) | Enthalpy (J/g) | Reference |
| p-PGFPh:AA (6.77:93.23) | DSC | Tmax = 340 | ΔHf = 68.52 | [10] |
| p-PGFPh:AA (86.67:13.33) | DSC | Tmax = 350 | ΔHf = 100.98 | [10] |
| Poly(vinyl acetate) | DSC | Tg = 50 | - | [11] |
Note: Data for anhydride-containing copolymers are presented to illustrate typical values.
IV. Visualization of Analytical Workflow
A logical workflow is essential for the comprehensive characterization of ASA-modified polymers. The following diagram illustrates the relationship between the different analytical techniques.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. azom.com [azom.com]
- 3. asianpubs.org [asianpubs.org]
- 4. A Review on the Synthesis, Characterization, and Modeling of Polymer Grafting [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. kinampark.com [kinampark.com]
- 7. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Preventing homopolymerization of Allylsuccinic anhydride during synthesis
Technical Support Center: Synthesis of Allylsuccinic Anhydride (B1165640)
Welcome to the technical support center for the synthesis of allylsuccinic anhydride. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a primary focus on preventing homopolymerization.
Troubleshooting Guide
This guide is designed to help you identify and resolve issues that may arise during the synthesis of this compound, particularly concerning unwanted polymerization.
| Issue/Observation | Potential Cause(s) | Recommended Action(s) |
| Reaction mixture becomes viscous, cloudy, or solidifies. | Homopolymerization: This is the most likely cause, triggered by excessive heat, presence of radical initiators (e.g., peroxides from impure solvents), or insufficient inhibitor. | Immediate Action: If safe to do so, cool the reaction vessel immediately in an ice bath to slow down the exothermic polymerization. Discontinue heating. Prevention for Future Syntheses: - Ensure an adequate amount of a suitable polymerization inhibitor is added at the beginning of the reaction. - Maintain strict temperature control; exothermic polymerization of the anhydride can begin around 205°C.[1][2] - Use freshly distilled solvents to remove any peroxide impurities. - Ensure the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation that can lead to radical formation. |
| Final product is discolored (yellow to brown). | Side Reactions/Polymerization: High reaction temperatures can lead to the formation of colored impurities and polymeric byproducts.[3] | Purification: - Vacuum Distillation: This can separate the desired this compound from non-volatile colored impurities and polymeric residues.[3] - Adsorbent Treatment: Pass a solution of the crude product through a plug of activated carbon or silica (B1680970) gel to remove colored impurities.[3] Prevention: - Lower the reaction temperature. The use of an appropriate catalyst may allow for efficient reaction at temperatures below 200°C.[1][2] |
| Low yield of this compound. | - Incomplete Reaction: Insufficient reaction time or temperature. - Polymerization: Monomers have polymerized, reducing the yield of the desired product. - Hydrolysis: The anhydride product has reacted with water to form the corresponding dicarboxylic acid. | - Reaction Optimization: Ensure adequate reaction time and temperature for the specific catalyst being used. - Inhibitor Optimization: Use an effective concentration of a polymerization inhibitor (see FAQs and data tables below). - Anhydrous Conditions: Use dry solvents and reagents, and conduct the reaction under an inert, dry atmosphere to prevent hydrolysis.[3] |
| Runaway Reaction (Rapid increase in temperature and pressure). | Uncontrolled Exothermic Polymerization: This is a critical safety hazard that can occur if the heat generated by polymerization exceeds the cooling capacity of the setup.[4] | EMERGENCY SHUTDOWN: 1. Alert Personnel: Immediately alert everyone in the laboratory. 2. Remove Heat Source: Turn off all heating sources. 3. Cooling: If safe, use an ice bath to cool the reactor. 4. Evacuate: If the reaction cannot be brought under control, evacuate the immediate area and follow your institution's emergency procedures.[5][6][7][8][9] Prevention: - Always conduct the reaction in a fume hood with the sash down. - Use a reaction vessel of appropriate size to handle potential pressure increases. - Have an ice bath ready before starting the reaction. - Do not exceed the recommended reaction temperature. The industrial process is recommended to be performed at least 30°C below the polymerization temperature.[1][2] |
Frequently Asked Questions (FAQs)
Q1: What is homopolymerization and why is it a problem in this compound synthesis?
A1: Homopolymerization is a reaction where molecules of the same monomer (in this case, this compound or the maleic anhydride reactant) join together to form a polymer.[1][2] It is a significant issue in this synthesis because it is a highly exothermic process that can lead to a dangerous runaway reaction.[4] It also reduces the yield of the desired product and can result in a final product that is difficult to purify.
Q2: What are the visual signs of homopolymerization?
A2: The initial signs of homopolymerization can include a sudden increase in the viscosity of the reaction mixture, the solution turning cloudy or opaque, and in advanced stages, the formation of a gel or solid mass. A rapid, unexpected rise in the reaction temperature is also a strong indicator of a runaway polymerization.
Q3: Which polymerization inhibitors are effective, and how do they work?
A3: Free-radical scavengers are commonly used as inhibitors. These compounds interrupt the chain reaction of polymerization by reacting with and neutralizing free radicals. Effective inhibitors include phenolic compounds like methoxyphenol and hydroquinone, as well as stable free radicals like TEMPO.[1][2] They are typically added in small quantities to the reaction mixture.
Q4: How do I choose the right inhibitor and concentration?
A4: The choice of inhibitor and its concentration depends on the reaction temperature and the specific catalyst used. Methoxyphenol is a commonly cited inhibitor for this synthesis.[1][2] The optimal concentration is typically in the parts-per-million (ppm) range, but it should be sufficient to prevent polymerization throughout the course of the reaction without significantly impeding the desired ene reaction. It is advisable to start with concentrations reported in the literature and optimize for your specific conditions.
Q5: Can the maleic anhydride starting material also polymerize?
A5: Yes, maleic anhydride can undergo homopolymerization, especially at elevated temperatures or in the presence of free-radical initiators.[10] Therefore, the inhibitor is crucial for stabilizing both the reactant and the product.[1][2]
Q6: My final product is contaminated with allylsuccinic acid. How can I remove it?
A6: The presence of the diacid is typically due to hydrolysis of the anhydride. It can be removed by dissolving the crude product in a water-immiscible organic solvent (like diethyl ether) and washing with a mild aqueous base, such as a saturated sodium bicarbonate solution. The acidic diacid will be converted to its salt and move to the aqueous layer, while the anhydride remains in the organic layer.[3]
Data Presentation: Comparative Performance of Common Polymerization Inhibitors
The following table summarizes the effectiveness of various free-radical inhibitors. While direct quantitative data for this compound is limited, data from studies on other vinyl monomers like styrene (B11656) provides a useful comparison for inhibitor selection.
| Inhibitor | Chemical Class | Mechanism of Action | Typical Concentration Range | Key Considerations |
| Methoxyphenol (MEHQ) | Phenolic | Hydrogen donation to peroxy radicals | 10 - 1000 ppm | Effective in the presence of oxygen. Commonly used in industrial synthesis of this compound.[1][2] |
| Hydroquinone (HQ) | Phenolic | Free-radical scavenger | 100 - 1000 ppm | Highly effective, but may discolor the product. Functions as a potent antioxidant. |
| Phenothiazine | Thiazine | Radical trapping | 50 - 500 ppm | Effective at higher temperatures. |
| TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) | Stable Free Radical | Rapidly reacts with carbon-centered radicals | 50 - 500 ppm | Very fast-acting and highly efficient at terminating polymer chains.[4] |
Experimental Protocols
Key Experiment: Synthesis of this compound with Polymerization Inhibition
This protocol is adapted from a patented industrial process and provides a robust method for the synthesis of this compound while minimizing homopolymerization.[1]
Materials:
-
Maleic Anhydride
-
Propene
-
Toluene (B28343) (anhydrous)
-
Dimethyl tin dichloride (catalyst)
-
Methoxyphenol (polymerization inhibitor)
-
Argon or Nitrogen gas
-
Parr Reactor (or similar high-pressure reactor)
Procedure:
-
Reactor Charging: In a 2L Parr reactor, charge 300g of maleic anhydride (3.06 moles), 300g of anhydrous toluene, 10g of dimethyl tin dichloride, and a suitable amount of methoxyphenol as a polymerization inhibitor.
-
Inert Atmosphere: Purge the reactor with argon or nitrogen gas.
-
Propene Addition: Cool the reactor in a dry ice/acetone bath and add 138g of propene (1.1 molar equivalents based on maleic anhydride).
-
Reaction Conditions: Heat the reaction mixture to 175°C. The internal pressure will be approximately 634 psig.
-
Stirring: Stir the reaction mixture at 200 rpm with a gassing stirrer.
-
Monitoring: Monitor the reaction progress by observing the drop in pressure, which indicates the consumption of propene.
-
Reaction Completion: After approximately 48 hours of heating, the pressure should stabilize (e.g., around 412 psi).
-
Cooling and Isolation: Cool the reactor to room temperature. The product will be a clear, polymer-free liquid.
-
Solvent Removal: Remove the toluene using a rotary evaporator to yield the crude product containing this compound and unreacted maleic anhydride.
-
Purification: The crude product can be further purified by vacuum distillation.
Mandatory Visualization
Experimental Workflow for this compound Synthesis
References
- 1. US6939976B2 - Process for making allyl succinic anhydride - Google Patents [patents.google.com]
- 2. WO2004092152A1 - Process for making allyl succinic anhydride - Google Patents [patents.google.com]
- 3. Assessment of novel maleic anhydride copolymers prepared via nitroxide-mediated radical polymerization as CaSO4 crystal growth inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Laboratory Shutdown Guidelines - Emergency [umaryland.edu]
- 6. Guidelines for Laboratory Shutdown During Emergency Closures - Environmental Health and Safety [umaryland.edu]
- 7. 5.3.1 Laboratory Emergency Shutdown Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 8. ehs.fiu.edu [ehs.fiu.edu]
- 9. ic.sandbox.02.gatech.edu [ic.sandbox.02.gatech.edu]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Allylsuccinic Anhydride Esterification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the esterification of allylsuccinic anhydride (B1165640).
Troubleshooting Guide
This guide addresses common issues encountered during the esterification of allylsuccinic anhydride in a question-and-answer format.
Question: My esterification reaction is not proceeding, or the yield is very low. What are the potential causes and solutions?
Answer:
Low or no product yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Catalyst Inefficiency or Absence: While some anhydride esterifications can proceed without a catalyst, particularly at high temperatures, a catalyst is often necessary for efficient conversion under milder conditions.
-
Solution: Introduce a suitable catalyst. For mono-esterification, base catalysts like 4-dimethylaminopyridine (B28879) (DMAP) or pyridine (B92270) are effective. Acid catalysts such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA) can also be used, particularly for diester formation. For sterically hindered alcohols, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in conjunction with DMAP can be effective.[1]
-
-
Inadequate Reaction Temperature: The reaction rate is highly dependent on temperature.
-
Solution: Increase the reaction temperature. However, be mindful of potential side reactions, such as polymerization of the allyl group, especially at temperatures exceeding 150°C. Optimization studies for similar anhydride esterifications often explore temperatures ranging from room temperature to reflux conditions.
-
-
Presence of Water: Water can hydrolyze the anhydride back to the dicarboxylic acid, consuming the starting material and reducing the yield.
-
Solution: Ensure all reactants and solvents are anhydrous. Use dry solvents and freshly opened reagents. Consider using a Dean-Stark apparatus to remove water as it is formed during the reaction, especially when using acid catalysts.
-
-
Poor Nucleophilicity of the Alcohol: Sterically hindered or electron-poor alcohols will react more slowly.
-
Solution: For challenging alcohols, consider using a more potent catalytic system, such as DCC/DMAP.[1] Alternatively, converting the alcohol to its alkoxide may increase its nucleophilicity, although this may not be compatible with all reaction conditions.
-
Question: I am observing the formation of multiple products or significant side reactions. How can I improve the selectivity of my reaction?
Answer:
Side reactions can significantly impact the purity and yield of the desired ester. The allyl group in this compound introduces an additional site of reactivity.
-
Polymerization: The allyl group can undergo polymerization, especially at elevated temperatures or in the presence of radical initiators.
-
Solution: Conduct the reaction at the lowest effective temperature. The use of a polymerization inhibitor, such as hydroquinone (B1673460) or butylated hydroxytoluene (BHT), can be beneficial.[1]
-
-
Diester Formation: When monoester is the desired product, the formation of the diester can be a significant issue.
-
Solution: Use a 1:1 molar ratio of this compound to the alcohol. Employing a non-acidic catalyst, such as DMAP, can favor mono-esterification. Running the reaction at lower temperatures and shorter reaction times can also help to minimize diester formation.
-
-
Isomerization of the Allyl Group: Under certain conditions, the allyl double bond may migrate.
-
Solution: Avoid harsh acidic or basic conditions and high temperatures for extended periods.
-
Question: How do I choose the optimal solvent for my esterification reaction?
Answer:
The choice of solvent can influence reaction rate and selectivity.
-
Polar Aprotic Solvents: Solvents like tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), and N,N-dimethylformamide (DMF) are commonly used for anhydride esterifications, especially when using catalysts like DMAP or DCC.[1]
-
Non-polar Solvents: Toluene (B28343) or xylene can be used, particularly in conjunction with a Dean-Stark trap to remove water when using acid catalysts.
-
Solvent-Free Conditions: For some applications, the reaction can be run neat, especially if the alcohol is a liquid and can act as the solvent. This simplifies purification but may require higher temperatures.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the esterification of an anhydride?
A1: The reaction typically proceeds via nucleophilic acyl substitution. The alcohol attacks one of the carbonyl carbons of the anhydride, leading to a tetrahedral intermediate. This intermediate then collapses, breaking the C-O-C bond of the anhydride and forming the ester and a carboxylic acid.[2][3] Catalysts can activate either the anhydride (e.g., Lewis acids) or the alcohol (e.g., bases).
Q2: How can I monitor the progress of my reaction?
A2: Several techniques can be used to monitor the reaction progress:
-
Thin Layer Chromatography (TLC): TLC is a simple and effective way to qualitatively track the consumption of starting materials and the formation of the product. Staining with an appropriate indicator, such as bromocresol green, can help visualize the acidic starting material and product.[1]
-
Infrared (IR) Spectroscopy: The disappearance of the characteristic anhydride C=O stretching bands (typically around 1860 and 1780 cm⁻¹) and the appearance of the ester C=O stretch (around 1735 cm⁻¹) can be monitored.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to quantify the conversion of starting materials to products by integrating the signals of key protons or carbons.
Q3: What are some recommended catalysts for the mono-esterification of this compound?
A3: For selective mono-esterification, base catalysts are generally preferred. 4-Dimethylaminopyridine (DMAP) is a highly effective catalyst, often used in stoichiometric or catalytic amounts. Pyridine can also be used.[1]
Q4: Are there any safety precautions I should be aware of when working with this compound?
A4: Yes. This compound is a reactive chemical. Always consult the Safety Data Sheet (SDS) before use. It is typically corrosive and can cause skin and eye irritation. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Be cautious of the potential for exothermic reactions, especially on a large scale.
Experimental Protocols
Below are representative experimental protocols for the esterification of cyclic anhydrides. These should be adapted and optimized for this compound and the specific alcohol being used.
Protocol 1: DMAP-Catalyzed Mono-esterification of an Anhydride
-
To a solution of the alcohol (1.0 eq.) in anhydrous dichloromethane (DCM) is added 4-dimethylaminopyridine (DMAP) (0.1 eq.).
-
This compound (1.0 eq.) is then added portion-wise to the stirred solution at room temperature.
-
The reaction mixture is stirred at room temperature and the progress is monitored by TLC.
-
Upon completion, the reaction mixture is diluted with DCM and washed successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude monoester.
-
The product can be further purified by column chromatography on silica (B1680970) gel.
Protocol 2: Acid-Catalyzed Esterification of an Anhydride
-
A mixture of this compound (1.0 eq.), the alcohol (2.2 eq. for diester formation), and a catalytic amount of p-toluenesulfonic acid (0.05 eq.) in toluene is heated to reflux in a flask equipped with a Dean-Stark trap.
-
The reaction is refluxed until the theoretical amount of water has been collected in the trap.
-
The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is dissolved in diethyl ether and washed with saturated aqueous NaHCO₃ and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is evaporated to give the crude ester.
-
Purification can be achieved by distillation or column chromatography.
Quantitative Data
The following tables summarize reaction conditions and yields for the esterification of succinic anhydride, which can serve as a starting point for the optimization of this compound esterification.
Table 1: Catalyst and Molar Ratio Effects on Succinic Anhydride Esterification with p-Cresol
| Catalyst | Molar Ratio (p-Cresol:Anhydride) | Reaction Time (h) | Solvent | Yield (%) |
| Al³⁺-montmorillonite | 3:1 | 8 | Toluene | 75 |
| H⁺-montmorillonite | 3:1 | 8 | Toluene | 70 |
| Fe³⁺-montmorillonite | 3:1 | 8 | Toluene | 65 |
| p-toluenesulfonic acid | 3:1 | 8 | Toluene | 72 |
Data adapted from a study on the esterification of succinic anhydride with p-cresol.
Table 2: Optimization of Reaction Parameters for Succinic Acid Esterification with Methanol using a Heterogeneous Catalyst (D-Hβ) under Microwave Irradiation
| Parameter | Level 1 | Level 2 | Level 3 |
| Reaction Time (min) | 10 | 15 | 20 |
| Microwave Power (W) | 200 | 300 | 400 |
| Catalyst Dosing (g/L) | 0.20 | 0.60 | 1.00 |
At optimal conditions, a 99% conversion with 98% selectivity for dimethyl succinate (B1194679) was achieved.
Visualizations
Figure 1: General Experimental Workflow for this compound Esterification
Caption: A general workflow for the esterification of this compound.
Figure 2: Troubleshooting Logic for Low Yield in this compound Esterification
Caption: A decision tree for troubleshooting low yields in the esterification reaction.
References
Troubleshooting poor sizing efficiency with Allylsuccinic anhydride
Technical Support Center: Allylsuccinic Anhydride (B1165640) (ASA) Sizing
Welcome to the technical support center for Allylsuccinic Anhydride (ASA) sizing. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and optimize their experimental outcomes.
Troubleshooting Guide & FAQs
This section addresses specific problems you may encounter during your experiments with ASA.
Q1: Why is my sizing efficiency poor even though I'm using the correct ASA dosage?
Poor sizing efficiency is often related to one of three key areas: the quality of the ASA emulsion, the degree of ASA hydrolysis, or poor retention of the emulsion on the fibers.
-
Emulsion Quality: The effectiveness of ASA is highly dependent on the emulsion's particle size and stability. For optimal performance, the ASA droplets should be less than 1 µm.[1] Larger particles reduce the surface area available for reaction and can lead to an unstable emulsion that breaks down prematurely.
-
ASA Hydrolysis: ASA is highly reactive and can be hydrolyzed by water into a dicarboxylic acid, which is ineffective for sizing and can lead to deposits.[2][3] The emulsion has a very short shelf life, typically around 20 to 30 minutes, and should be used as soon as it is prepared.[4]
-
Retention: The cationic ASA emulsion must be effectively retained on the negatively charged cellulose (B213188) fibers.[1] Poor retention means the sizing agent is lost to the water system and does not contribute to hydrophobicity.
Q2: How can I improve the stability of my ASA emulsion?
Emulsion stability is critical for successful sizing. Several factors can be optimized:
-
Particle Size: Ensure your emulsification process (e.g., high shear mixing) achieves a particle size of approximately 1 µm.[1][5]
-
Stabilizer: Cationic starch is the most common stabilizer.[6][7] The ratio of starch to ASA is crucial; an optimal ratio exists that provides the best particle size and stability, which is often between 2:1 and 4:1.[5][6] Other polymers, like polyacrylamides, can also be used to enhance stability.[8]
-
Preparation Conditions: The emulsification time, shear forces, ASA concentration, and temperature are the most important factors for controlling particle size.[7][8]
-
Starch Solution pH: Before emulsification, the pH of the cooked cationic starch solution should be lowered to around 3.5-4.5, often using citric or adipic acid.[6][9] This reduces the rate of ASA hydrolysis during preparation.
Q3: What are the signs of premature ASA hydrolysis and how can I prevent it?
Signs of significant hydrolysis include a rapid loss of sizing efficiency and the formation of sticky deposits on equipment.[10][11] These deposits are often calcium salts of the hydrolyzed ASA.[2][8]
Prevention Strategies:
-
Immediate Use: Prepare the ASA emulsion immediately before it is needed, ideally seconds before adding it to the thin stock.[1]
-
Control Temperature: Higher temperatures accelerate the rate of hydrolysis.[4][5] If the system temperature is high, add the ASA emulsion as close to the headbox as possible to minimize contact time with water.[4]
-
Optimize pH: While ASA performs well in a neutral to alkaline pH range (6.5-8.0), its hydrolysis is also rapid at alkaline pH.[1][5] Maintaining careful pH control is essential.
-
Addition Point: Adding the ASA after hydrocyclone cleaners can reduce the risk of hydrolysis.[1]
Q4: My sizing results are inconsistent. What process parameters should I investigate?
Inconsistent results often point to fluctuations in the chemical environment ("wet-end chemistry").
-
System pH: The pH of the papermaking stock influences both emulsion stability and the reaction rate. A neutral to slightly alkaline pH of 6.5–8.0 is generally recommended for optimal performance.[1] However, some studies show that more acidic conditions can enhance the ASA-cellulose reaction if the furnish allows for it.[11]
-
Water Hardness: High concentrations of dissolved calcium ions (Ca²⁺) can react with hydrolyzed ASA to form problematic sticky deposits, reducing sizing efficiency.[8][9]
-
Anionic Trash: Dissolved and colloidal substances with an anionic charge can interfere with the cationic ASA emulsion, hindering its retention on fibers. The use of an "anionic trash catcher" (ATC) or fixing agent may be necessary.[11]
-
Fillers: Fillers like precipitated calcium carbonate (PCC) can adsorb the sizing agent onto their surface, making it unavailable for sizing the fibers.[9]
Q5: How can I improve the retention of the ASA emulsion on the fibers?
Improving retention ensures that the sizing agent is used efficiently.
-
Use of Cationic Polymers: Cationic additives such as poly-aluminum chloride (PAC), polyethylenimine (PEI), cationic polyacrylamide (CPAM), or poly-diallyldimethylammonium chloride (PDADMAC) can significantly improve ASA retention and sizing efficiency.[1][12] These polymers help bind the cationic emulsion droplets to the anionic cellulose fibers.[1]
-
Proper Mixing: Ensure the emulsion is distributed homogeneously throughout the pulp slurry. Addition near the fan pump, where consistency is low (~1%), is a common practice.[1]
Data Presentation
The following tables summarize key quantitative parameters for optimizing ASA sizing.
Table 1: Optimal Parameters for ASA Emulsion Preparation
| Parameter | Recommended Value | Notes |
| Emulsion Particle Size | < 1 µm (d50) | Smaller droplets provide a larger surface area, improving stability and reaction efficiency.[1] |
| Starch to ASA Ratio | 2:1 to 4:1 | An optimal ratio exists; too little or too much starch can negatively impact particle size and stability.[5][6][8] |
| Cationic Starch pH | 3.5 - 4.5 | Lowering the pH of the starch solution before emulsification slows ASA hydrolysis.[6][9] |
| Emulsion Shelf Life | 20 - 30 minutes | ASA hydrolyzes rapidly. The emulsion must be prepared on-site and used immediately.[4] |
Table 2: Key Wet-End Chemistry Parameters for ASA Sizing
| Parameter | Optimal Range | Impact on Sizing Efficiency |
| System pH | 6.5 - 8.0 | Balances emulsion stability and sizing performance.[1] Very high pH accelerates hydrolysis.[5] |
| Temperature | As low as practical | Higher temperatures increase the rate of ASA hydrolysis, reducing efficiency.[4][5] |
| Calcium Hardness (Ca²⁺) | < 300-500 ppm | High concentrations of calcium ions can form sticky deposits with hydrolyzed ASA.[9] |
Experimental Protocols
Protocol 1: Preparation of Cationic Starch-Stabilized ASA Emulsion
This protocol describes a standard laboratory procedure for preparing an ASA emulsion.
Materials:
-
This compound (ASA)
-
Cationic Starch
-
Deionized Water
-
Citric Acid or Adipic Acid (for pH adjustment)
-
High-Shear Laboratory Mixer (e.g., Waring blender)
-
Beakers, magnetic stirrer, pH meter
Methodology:
-
Prepare Cationic Starch Solution: Create a 3-5% (w/w) aqueous solution of cationic starch. Heat the solution according to the starch supplier's instructions (typically to ~95°C) with stirring until the starch is fully cooked and gelatinized.
-
Cool and Adjust pH: Cool the starch solution to ambient temperature. Once cooled, slowly add citric acid or another suitable acid to lower the pH to approximately 4.0.[6] Monitor the pH continuously.
-
Emulsification: Place the cooled, pH-adjusted cationic starch solution into the vessel of a high-shear mixer.
-
Add ASA: While mixing at high speed, slowly add the ASA oil to the starch solution. A common target is a starch-to-ASA ratio of 3:1 and a final ASA concentration of ~1% in the emulsion.[6]
-
Mix: Continue mixing at high shear for 60-120 seconds to achieve a fine, stable emulsion.
-
Verify Particle Size: If equipment is available (e.g., a laser diffraction particle size analyzer), verify that the median particle size (d50) is below 1 µm.
-
Immediate Use: Use the prepared emulsion immediately for your sizing experiment, as it is not stable for long-term storage.
Protocol 2: Evaluation of Sizing Efficiency with the Cobb Test (TAPPI T 441)
The Cobb test measures the mass of water absorbed by a paper sample in a specified time, providing a quantitative measure of its water resistance.
Materials:
-
Cobb Sizing Tester
-
100 cm² circular paper samples
-
Stopwatch
-
Blotting paper
-
Balance (accurate to 0.001 g)
-
Deionized water at 23 ± 1°C
Methodology:
-
Sample Preparation: Weigh a dry 100 cm² paper sample to the nearest 0.001 g (this is the initial mass).
-
Assembly: Clamp the weighed paper sample into the Cobb tester with the side to be tested facing upwards.
-
Water Addition: Pour 100 mL of deionized water into the cylinder of the Cobb tester. Simultaneously, start the stopwatch. The standard test time is 60 seconds (Cobb₆₀).
-
Exposure: After the specified time (e.g., 60 seconds), quickly pour the water out of the cylinder.
-
Blotting: Immediately remove the paper sample from the tester. Place it on a sheet of dry blotting paper with the wet side up. Place a second sheet of blotting paper on top and use a standardized hand roller to remove excess water with two passes (once forward, once back).
-
Final Weighing: Quickly fold the sample with the wet side in and reweigh it to the nearest 0.001 g (this is the final mass).
-
Calculation: The Cobb value is the mass of water absorbed in grams per square meter (g/m²). It is calculated as: Cobb Value = (Final Mass (g) - Initial Mass (g)) x 100 A lower Cobb value indicates better sizing efficiency and higher water resistance.
Visualizations
Diagram 1: ASA Reaction & Hydrolysis Pathways
Caption: Chemical pathways for ASA: the desired sizing reaction with cellulose versus the competing hydrolysis reaction.
Diagram 2: Troubleshooting Workflow for Poor ASA Sizing
Caption: A step-by-step workflow for diagnosing and resolving common causes of poor ASA sizing.
Diagram 3: Key Factors Influencing ASA Sizing Efficiency
Caption: A map of the interconnected factors that control the overall efficiency of ASA sizing.
References
- 1. Understanding How ASA Sizing Works in Neutral Papermaking Systems - AMAZON [amazon-chem.cn]
- 2. Making sure you're not a bot! [opus4.kobv.de]
- 3. imisrise.tappi.org [imisrise.tappi.org]
- 4. Alkenyl Succinic Anhydride: The Question of Covalent Bonding and Chemistry Considerations for Better Sizing—Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ippta.co [ippta.co]
- 7. researchgate.net [researchgate.net]
- 8. Making sure you're not a bot! [opus4.kobv.de]
- 9. imisrise.tappi.org [imisrise.tappi.org]
- 10. lib.tkk.fi [lib.tkk.fi]
- 11. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]
- 12. Using cationic polymers to improve alkenyl succinic anhydride (ASA) sizing efficiency in high-yield pulp containing furnish :: BioResources [bioresources.cnr.ncsu.edu]
Technical Support Center: Allylsuccinic Anhydride in Epoxy Curing
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the experimental use of Allylsuccinic Anhydride (B1165640) (ASA) as a curing agent for epoxy resins.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical reactions occurring during the curing of epoxy resins with Allylsuccinic Anhydride?
A1: The curing process is primarily a polyesterification reaction. It begins with the ring-opening of the this compound by a hydroxyl group, which can be present on the epoxy resin backbone or introduced by an accelerator or trace moisture. This forms a carboxylic acid, which then reacts with an epoxy group (oxirane) to form an ester linkage and a new hydroxyl group. This new hydroxyl group can then react with another anhydride molecule, propagating the cross-linking network.
Q2: What are the potential side reactions when using this compound as a curing agent?
A2: Several side reactions can occur, impacting the final properties of the cured epoxy. The most common include:
-
Epoxy Homopolymerization: The direct reaction of epoxy groups with each other, forming polyether linkages. This reaction is often catalyzed by tertiary amines or other basic catalysts and competes with the desired esterification reaction.
-
Etherification: The reaction of epoxy groups with hydroxyl groups (either initially present or formed during the curing process) to form ether linkages. This is a significant competing reaction, especially at lower cure temperatures.
-
Hydrolysis of Ester Linkages: The ester bonds formed during curing are susceptible to degradation through hydrolysis, particularly in the presence of moisture and at elevated temperatures. This can lead to a loss of mechanical properties over time.
-
Allyl Group Reactions: The allyl group (C=C double bond) on the anhydride can undergo separate polymerization reactions, often via a free-radical mechanism. This can lead to a "dual-cure" system where two different network-forming reactions occur simultaneously or sequentially.
Q3: How does the allyl group in this compound influence the curing process and final properties?
A3: The allyl group introduces the possibility of a dual-curing mechanism. While the anhydride group reacts with the epoxy resin through the polyesterification pathway, the allyl groups can be induced to polymerize through a separate mechanism, such as free-radical polymerization initiated by heat or a radical initiator. This can lead to a more complex network structure with potentially enhanced properties, but it also introduces additional variables and potential side reactions that need to be controlled. The length of the alkenyl chain, in this case, the allyl group, can also influence the flexibility and mechanical properties of the cured resin.
Troubleshooting Guides
Issue 1: Slower than Expected or Incomplete Curing
Symptoms: The epoxy mixture remains tacky or does not achieve the expected hardness after the recommended curing time.
| Potential Cause | Troubleshooting Step | Explanation |
| Incorrect Stoichiometry | Verify the anhydride-to-epoxy (A/E) equivalent ratio calculation. Optimal properties are often achieved at an A/E ratio of 0.85-1.0 to account for side reactions like homopolymerization.[1] | An excess of either component can lead to unreacted functional groups, resulting in a poorly cross-linked and under-cured network. |
| Low Cure Temperature | Increase the curing temperature according to the formulation's recommended cure schedule. A multi-stage cure with a lower initial temperature followed by a higher post-cure is often beneficial.[1] | The reaction between anhydrides and epoxies is thermally activated. Insufficient temperature will result in a very slow reaction rate. |
| Insufficient Accelerator | Ensure the correct type and concentration of accelerator (e.g., tertiary amine, imidazole) is used. | Accelerators are crucial for achieving a practical cure rate in most anhydride-epoxy systems. |
| Moisture Contamination | Store this compound in a dry environment and minimize exposure to atmospheric moisture during handling and mixing. Anhydrides are sensitive to moisture.[2] | Moisture can react with the anhydride to form dicarboxylic acids, which can alter the stoichiometry and reaction kinetics, leading to incomplete curing. |
Issue 2: Brittle Cured Epoxy
Symptoms: The cured material fractures easily and exhibits low impact strength.
| Potential Cause | Troubleshooting Step | Explanation |
| High Cross-link Density | Consider reducing the A/E ratio slightly or blending with a more flexible anhydride to reduce the cross-link density. | A very high degree of cross-linking can lead to a rigid and brittle network. |
| Excessive Cure Temperature or Time | Optimize the cure schedule. Avoid unnecessarily high temperatures or prolonged curing times. | Over-curing can lead to a more densely cross-linked and potentially more brittle material. |
| Dominance of Esterification | Experiment with a lower initial cure temperature to promote a higher degree of etherification, which can sometimes lead to improved toughness.[2] | The balance between ester and ether linkages can influence the mechanical properties of the final network. |
Issue 3: Unexpected Exotherm or Premature Gelation
Symptoms: The epoxy mixture heats up rapidly and solidifies much faster than expected, potentially leading to a "runaway" reaction.
| Potential Cause | Troubleshooting Step | Explanation |
| High Accelerator Concentration | Reduce the concentration of the accelerator. | High levels of catalyst can significantly increase the reaction rate and the resulting exotherm. |
| Large Batch Size | Mix smaller batches of the epoxy system or use a wider, shallower mixing container to dissipate heat more effectively. | The exothermic curing reaction can accelerate itself as the temperature of the mixture rises. Large, contained masses of epoxy are more prone to uncontrolled exotherm.[3] |
| High Ambient Temperature | Work in a cooler environment or pre-cool the resin and hardener before mixing. | Higher starting temperatures will accelerate the reaction and increase the peak exotherm. |
| Unintended Radical Polymerization | If a dual-cure system is not intended, ensure no radical initiators are present and that the curing temperature is below the threshold for thermal initiation of allyl group polymerization. | The allyl groups can undergo rapid radical polymerization, contributing significantly to the exotherm. |
Data on Side Reactions
The extent of side reactions is influenced by several factors. The following tables provide a qualitative and quantitative overview based on available literature for anhydride-cured systems. Note that specific values for this compound may need to be determined empirically.
Table 1: Influence of Formulation and Process Variables on Side Reactions
| Variable | Effect on Epoxy Homopolymerization | Effect on Etherification | Effect on Allyl Polymerization |
| Increasing Cure Temperature | Increases rate | Rate increases, but may become less competitive with esterification at very high temperatures.[2] | Can initiate thermal polymerization. |
| Increasing Accelerator Concentration (Tertiary Amine) | Significantly increases rate.[4] | Can also be promoted. | Generally no direct effect unless the accelerator can also act as a radical initiator. |
| Anhydride/Epoxy Ratio < 1 | Can be more prevalent as there is excess epoxy. | Increases, as more epoxy is available to react with hydroxyls.[2] | No direct effect on initiation, but may influence network formation. |
| Presence of Radical Initiator | No direct effect. | No direct effect. | Initiates polymerization of allyl groups. |
| Presence of Moisture | Can be affected due to the formation of diacids which can alter catalysis. | Can be promoted due to the introduction of hydroxyls from water. | Generally no direct effect. |
Table 2: Representative Kinetic Parameters for Curing and Side Reactions
Note: These are representative values for anhydride-cured epoxy systems. The specific values for an this compound system will depend on the specific epoxy resin, catalyst, and experimental conditions.
| Reaction | Typical Activation Energy (Ea) (kJ/mol) | Factors Influencing Rate |
| Epoxy-Anhydride (Esterification) | 50 - 80[5] | Catalyst type and concentration, temperature. |
| Epoxy Homopolymerization | 80 - 120 | Catalyst type and concentration, temperature. |
| Etherification | 60 - 90 | Hydroxyl concentration, catalyst, temperature.[2] |
| Allyl Radical Polymerization | 80 - 150 (thermal initiation) | Initiator concentration, temperature. |
Experimental Protocols
Protocol 1: Monitoring Epoxy Curing and Side Reactions using FTIR Spectroscopy
Objective: To qualitatively and quantitatively assess the progress of the main curing reaction and the formation of ether linkages.
Methodology:
-
Sample Preparation: Prepare a mixture of the epoxy resin, this compound, and accelerator in the desired ratio.
-
FTIR Analysis:
-
Place a small drop of the mixture between two KBr plates or onto the crystal of an ATR-FTIR accessory.
-
If using a heated stage, set the desired isothermal cure temperature.
-
Acquire FTIR spectra at regular time intervals throughout the curing process.
-
-
Data Analysis:
-
Monitor the decrease in the intensity of the epoxy group peak (around 915 cm⁻¹).
-
Monitor the decrease in the intensity of the anhydride peaks (around 1780 cm⁻¹ and 1850 cm⁻¹).[5]
-
Monitor the increase in the intensity of the ester carbonyl peak (around 1740 cm⁻¹).
-
Monitor the change in the ether C-O-C stretching region (around 1100 cm⁻¹). Deconvolution of this region may be necessary to separate it from other overlapping peaks.[6]
-
To monitor the consumption of the allyl group, track the disappearance of the C=C stretching vibration (around 1645 cm⁻¹) or the =C-H out-of-plane bending (around 910-990 cm⁻¹), though the latter may overlap with the epoxy peak.
-
Protocol 2: Characterizing Curing and Side Reactions using Differential Scanning Calorimetry (DSC)
Objective: To determine the heat of reaction, glass transition temperature (Tg), and to identify multiple curing or side reactions.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the uncured epoxy-anhydride mixture into an aluminum DSC pan and hermetically seal it.
-
Dynamic DSC Scan:
-
Heat the sample at a constant rate (e.g., 10 °C/min) from ambient temperature to a temperature above the expected final cure temperature (e.g., 250 °C).
-
Record the heat flow as a function of temperature.
-
-
Isothermal DSC Scan:
-
Rapidly heat the sample to the desired isothermal cure temperature and hold for a specified time.
-
Record the heat flow as a function of time.
-
After the isothermal step, cool the sample and perform a second dynamic scan to determine the residual heat of reaction and the glass transition temperature (Tg).
-
-
Data Analysis:
-
The area under the exothermic peak(s) in a dynamic scan corresponds to the total heat of reaction (ΔH).
-
Multiple or broad exothermic peaks may indicate the presence of competing reactions (e.g., epoxy-anhydride reaction and allyl polymerization) occurring at different temperatures.[7]
-
The Tg, observed as a step change in the baseline of the second dynamic scan, is an indicator of the extent of cure.
-
Visualizing Reaction Pathways and Workflows
Caption: Main and side reaction pathways in this compound epoxy curing.
Caption: A logical workflow for troubleshooting common issues in epoxy curing.
References
Improving the stability of Allylsuccinic anhydride emulsions
Welcome to the Technical Support Center for Allylsuccinic Anhydride (B1165640) (ASA) Emulsions. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to enhance the stability and performance of ASA emulsions in your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during the preparation and use of ASA emulsions.
Question: My ASA emulsion is unstable and separating (creaming or coalescing) quickly. What are the likely causes and how can I fix this?
Answer: Rapid emulsion instability is a common problem, often stemming from several factors related to hydrolysis and particle agglomeration. The primary goal is to create and maintain a small, uniform droplet size, ideally less than 1 µm, as smaller droplets provide a larger surface area, which improves stability.[1]
Possible Causes & Solutions:
-
Incorrect Particle Size: If emulsion droplets are too large (above 1 µm), they coalesce more quickly.[1] The particle size of the emulsion is a critical quality parameter; as it increases, the specific surface area of the ASA particles decreases, leading to a significant reduction in sizing efficiency.[2]
-
Solution: Optimize your emulsification process. Key factors that influence particle size include shear forces, emulsification time, ASA concentration, and temperature.[2][3] Ensure your high-shear mixer is operating at the correct speed (e.g., 18,500 rpm) for an adequate duration (e.g., 1-3 minutes).[2]
-
-
High pH: ASA hydrolyzes rapidly in alkaline conditions, leading to the formation of ineffective free acids and potential agglomeration.[4][5]
-
High Temperature: Elevated temperatures accelerate the rate of ASA hydrolysis.[2][4][5]
-
Water Hardness: The presence of calcium ions (Ca²⁺) can lead to the formation of sticky calcium salts with hydrolyzed ASA, causing agglomeration and deposits.[2][3][8]
Question: I am observing sticky deposits on my equipment. What is causing this and how can I prevent it?
Answer: Sticky deposits are typically caused by the precipitation of hydrolyzed ASA, often in the form of calcium salts.[2] When ASA hydrolyzes, it forms dicarboxylic acids that can react with calcium ions in the water system to create insoluble, tacky precipitates.[2][3][8]
Prevention Strategies:
-
Minimize Hydrolysis: The most effective strategy is to prevent ASA hydrolysis in the first place.
-
Prepare Fresh: Prepare the ASA emulsion immediately before use, ideally seconds before addition to the main stock.[1] ASA emulsions have a very short shelf life, often becoming unusable within 30 minutes.[1]
-
Control pH and Temperature: As mentioned previously, maintain a neutral pH and keep temperatures low to slow the hydrolysis rate.[2][4]
-
-
Optimize Stabilizer: The choice and concentration of the stabilizer are crucial.
-
Cationic Starch: Using cationic starch as a protective colloid is the most common method. It shields the ASA droplets from water.[10] An increased starch-to-ASA ratio can reduce agglomeration.[2][8]
-
Alternative Stabilizers: Consider using hydrophobically modified starch, which has been shown to improve emulsion stability by delaying hydrolysis.[11] Other options include polyvinylamine, Laponite, or cellulose (B213188) nanofibrils (CNFs), which can enhance stability and reduce the negative effects of temperature and calcium ions.[1][12]
-
-
Manage Water Chemistry:
Question: The sizing efficiency of my emulsion is poor despite it appearing stable. How can I improve performance?
Answer: Poor sizing efficiency can occur even with a visually stable emulsion and is often related to insufficient retention of the ASA droplets on the cellulose fibers or suboptimal distribution.[4][7]
Improvement Strategies:
-
Enhance Retention: ASA emulsion droplets are typically cationic (when using cationic starch) and are attracted to anionic cellulose fibers. However, this retention needs to be optimized.
-
Optimize Particle Size: For maximum efficiency, ASA droplets should be uniformly distributed and have a particle size of less than 1 µm.[1]
-
Check Addition Point: The point at which the emulsion is added to the system can impact its interaction with fibers and the risk of hydrolysis.
Frequently Asked Questions (FAQs)
What is the ideal particle size for an ASA emulsion?
For optimal sizing efficiency and stability, the target droplet size for an ASA emulsion should be less than 1 micrometer (µm).[1] Emulsions with 50% of particles below 1 µm and 90% below 2.5 µm are considered typical in practice.[2] Smaller droplets create a larger specific surface area, which enhances stability and helps prevent coalescence.[1][2]
How does pH affect ASA emulsion stability?
pH is a critical factor for emulsion stability.[1] ASA is highly susceptible to hydrolysis at alkaline pH levels.[4][5] Maintaining a neutral to slightly alkaline pH (6.5–8.0) is recommended for optimal performance in the papermaking system.[1] During emulsion preparation, the pH of the cationic starch solution should be lowered to below 4.0 to minimize hydrolysis.[6]
What is the role of cationic starch in ASA emulsions?
Cationic starch is the most common emulsifier and stabilizer for ASA.[7][10] It performs two key functions:
-
Emulsification/Stabilization: It acts as a protective colloid, forming a layer around the ASA oil droplets. This barrier shields the ASA from direct contact with water, slowing down the rate of hydrolysis.[10]
-
Retention: The positive charge of the cationic starch promotes electrostatic attraction to the negatively charged cellulose fibers, helping to retain the ASA droplets in the paper web.[1][13]
What is the typical shelf-life of an ASA emulsion?
ASA emulsions are highly unstable and have a very short shelf life due to the rapid hydrolysis of ASA in water.[2][4] It is strongly recommended to use the emulsion within 30 minutes of its preparation for optimal performance.[1] For this reason, ASA must be emulsified on-site immediately before use.[2][4]
How can I minimize ASA hydrolysis?
Minimizing hydrolysis is key to maintaining ASA effectiveness. The primary strategies are:
-
Time: Prepare the emulsion just seconds before it is added to the process.[1]
-
Temperature: Use cooled solutions and maintain low process temperatures.[1][2]
-
pH: Keep the pH of the starch solution acidic during preparation and the overall system pH neutral.[1][6]
-
Stabilizers: Use an effective protective colloid like cationic starch, or consider advanced stabilizers like hydrophobically modified starch or cellulose nanofibrils.[1][11][12]
Data Presentation
Table 1: Key Parameters Influencing ASA Emulsion Particle Size
| Parameter | Impact When Increased | Explanation |
| Emulsification Time (1-3 min) | Smaller Size | Longer mixing time allows for more effective droplet shearing.[2] |
| Shear Forces (8,000-20,000 rpm) | Smaller Size | Higher energy input breaks down oil droplets more effectively.[2] |
| ASA Emulsion Concentration (5-25%) | Larger Size | Higher oil phase concentration can lead to increased coalescence.[2] |
| Temperature (20-60 °C) | Larger Size | Higher temperature can reduce viscosity and affect stabilizer performance.[2] |
| Starch:ASA Ratio (0.1:1 - 1:1) | Variable | An optimal ratio exists (often around 0.4:1) for the smallest particle size. Too little or too much starch can be detrimental.[2] |
| Emulsifier Addition (0-1%) | Smaller Size | Surfactants or emulsifiers directly aid in reducing droplet size.[2] |
Table 2: Factors Influencing ASA Emulsion Stability
| Factor | Impact on Stability | Notes |
| pH (4-9) | Decreases as pH increases | Hydrolysis rate increases significantly at higher pH values.[2] |
| Temperature (20-50 °C) | Decreases as temperature increases | Higher temperatures accelerate hydrolysis and can promote agglomeration.[2] |
| Water Hardness (Ca²⁺ ions) | Decreases with increasing hardness | Calcium ions react with hydrolyzed ASA to form sticky deposits, leading to agglomeration.[2][8] |
| Starch:ASA Ratio | Increases with higher ratio | A higher concentration of protective colloid better shields ASA droplets.[2] |
| Particle Size | Decreases as particle size increases | Larger droplets are less stable and more prone to coalescence.[1] |
Table 3: Common Emulsifiers and Their Effects on Stability
| Emulsifier Type | Stability Effect | Reference |
| Cationic Starch | Standard stabilizer, but ASA is still highly reactive and prone to hydrolysis.[1] | [1] |
| Hydrophobically Modified Starch | Provides improved stability against hydrolysis compared to standard cationic starch.[1][11] | [1][11] |
| Polyvinylamine | Offers varying levels of stability against both hydrolysis and coalescence.[1] | [1] |
| Laponite | Exhibits resistance to hydrolysis and can improve overall sizing performance.[1] | [1] |
| Cellulose Nanofibrils (CNFs) | Can significantly increase the storage life of emulsions and reduce the negative impacts of temperature and calcium ions.[1][12] | [1] |
Experimental Protocols
Protocol 1: Preparation of a Standard ASA-Cationic Starch Emulsion
Objective: To prepare a standard ASA emulsion for laboratory testing.
Materials:
-
Allylsuccinic Anhydride (ASA)
-
Cationic Starch
-
Deionized Water
-
Adipic acid or citric acid (for pH adjustment)
-
High-shear laboratory mixer (e.g., Waring Laboratory Blender)
-
Beakers, graduated cylinders, pH meter
Methodology:
-
Prepare Starch Solution: Prepare a cationic starch solution at the desired concentration (e.g., 3% w/w) in deionized water. Heat the solution if necessary to fully cook the starch, then cool it to ambient temperature.
-
Adjust pH: Lower the pH of the cooled starch solution to approximately 4.0 using a small amount of adipic or citric acid.[6]
-
Combine Components: In the mixer vessel, combine the pH-adjusted starch solution and ASA oil. A common starch-to-ASA ratio is between 0.2:1 and 4:1 by dry weight. A typical lab-scale preparation might use 185 g of 3% starch solution with 15 g of ASA.[2][14]
-
Emulsify: Immediately emulsify the mixture using a high-shear mixer at a high speed (e.g., 18,500 rpm) for a set time (e.g., 75 seconds to 3 minutes).[2] The exact time and speed should be optimized for your specific equipment and formulation to achieve the desired particle size.
-
Use Immediately: The resulting emulsion is ready for immediate use in your experiments. Do not store it for more than 30 minutes.[1]
Protocol 2: Measurement of Emulsion Particle Size
Objective: To determine the droplet size distribution of the ASA emulsion.
Equipment:
-
Laser Diffraction Particle Size Analyzer (e.g., Malvern Mastersizer 2000)
-
Deionized water
-
Prepared ASA emulsion
Methodology:
-
Prepare Dispersant: Fill the analyzer's dispersion unit with deionized water.
-
Add Sample: Add the freshly prepared ASA emulsion dropwise into the dispersant until the recommended level of laser obscuration is reached.[2]
-
Measure: Run the particle size measurement according to the instrument's standard operating procedure.
-
Analyze Data: Record the particle size distribution, paying close attention to the D50 (median diameter) and D90 values. The goal is a D50 value of less than 1 µm.[1][2]
Visualizations
Caption: Workflow for the preparation and quality control of a stable ASA emulsion.
References
- 1. Understanding How ASA Sizing Works in Neutral Papermaking Systems - AMAZON [amazon-chem.cn]
- 2. Making sure you're not a bot! [opus4.kobv.de]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Alkenyl Succinic Anhydride: The Question of Covalent Bonding and Chemistry Considerations for Better Sizing—Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ippta.co [ippta.co]
- 7. imisrise.tappi.org [imisrise.tappi.org]
- 8. researchgate.net [researchgate.net]
- 9. CN102493272B - ASA emulsion sizing agent and preparation method thereof - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. jiulongchem.net [jiulongchem.net]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. WO2014053788A1 - Process for producing a stable emulsion of alkenyl succinic anhydride (asa) in an aqueous solution of cationic amylaceous material, emulsion obtained and use thereof - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude Allylsuccinic Anhydride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude Allylsuccinic anhydride (B1165640).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of crude Allylsuccinic anhydride.
Issue 1: Presence of Allylsuccinic Acid as an Impurity
-
Q1: My final product is contaminated with the corresponding allylsuccinic acid. How can I remove it?
-
A1: The presence of the diacid is the most common impurity, typically resulting from the hydrolysis of the anhydride. The recommended method for its removal is liquid-liquid extraction using a mild base. Alkylated succinic acids are acidic and will react with a base to form a water-soluble salt. The this compound, being non-acidic, will remain in the organic solvent.
-
Issue 2: Discoloration of the Purified Product
-
Q2: My purified this compound has a yellow or brown tint. What is the cause and how can I resolve this?
-
A2: Discoloration in the final product can stem from impurities in the starting materials or from side reactions, such as polymerization, occurring at the high temperatures often used in synthesis.
-
Troubleshooting Steps:
-
Vacuum Distillation: For thermally stable allylsuccinic anhydrides, vacuum distillation is highly effective at separating the desired product from non-volatile colored impurities and polymeric residues.
-
Adsorbent Treatment: For persistent discoloration, passing a solution of the product through a plug of an adsorbent like activated carbon or silica (B1680970) gel can remove colored impurities.
-
-
-
Issue 3: Presence of Polymeric Byproducts
-
Q3: My product is viscous and appears to contain gummy or tarry substances. How can these be removed?
-
A3: Polymeric byproducts are a common issue, particularly in syntheses conducted at high temperatures. These high-molecular-weight species are typically non-volatile.
-
Recommended Purification Method: The most effective method for removing polymeric byproducts is distillation under reduced pressure. The desired this compound will distill, leaving the non-volatile polymeric residue behind. The tarry residue can often be removed from the distillation flask with a warm, dilute sodium hydroxide (B78521) solution.
-
Prevention: To minimize the formation of these byproducts during synthesis, consider adding polymerization inhibitors like hydroquinone (B1673460) or phenothiazine (B1677639) to the reaction mixture.
-
-
Frequently Asked Questions (FAQs)
-
Q4: What is the most common impurity in crude this compound?
-
A4: The most frequent impurity is the corresponding allylsuccinic acid, which is formed by the hydrolysis of the anhydride ring in the presence of water.
-
-
Q5: How can I prevent the hydrolysis of my this compound during workup and storage?
-
A5: To prevent hydrolysis, it is crucial to minimize contact with water. Always use dry solvents and reagents for reactions and purification. Store the purified product in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.
-
-
Q6: Which analytical techniques are best for assessing the purity of my this compound?
-
A6: The most common and effective techniques are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
-
GC: Can be used to determine the purity and identify volatile impurities. A flame ionization detector (FID) is commonly used.
-
GC-MS: Useful for identifying and quantifying impurities, including residual allylsuccinic acid.
-
HPLC: Can effectively separate the anhydride from its corresponding acid.
-
-
-
Q7: Is vacuum distillation a suitable method for purifying this compound?
-
A7: Yes, vacuum distillation is an excellent method for purifying this compound, especially for removing non-volatile impurities such as polymers and colored byproducts.
-
-
Q8: Can column chromatography be used for purification?
-
A8: Yes, column chromatography using silica gel is an effective method for separating this compound from its impurities. A guide for developing a suitable method is provided in the experimental protocols section.
-
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Weight | 140.14 g/mol |
| Appearance | Colorless to light yellow/orange clear liquid[1] |
| Boiling Point | 143 °C at 17 mmHg[2][3] |
| Density | 1.17 g/mL |
Table 2: Common Impurities in Crude this compound
| Impurity | Source | Recommended Removal Method |
| Allylsuccinic Acid | Hydrolysis of the anhydride | Liquid-liquid extraction with mild base |
| Polymeric Byproducts | High-temperature synthesis | Vacuum distillation |
| Unreacted Maleic Anhydride | Incomplete reaction | Vacuum distillation |
| Colored Impurities | Side reactions/starting materials | Vacuum distillation, adsorbent treatment |
Experimental Protocols
Protocol 1: Purification by Liquid-Liquid Extraction
This protocol details the steps for removing the diacid impurity from the crude this compound.
-
Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent (e.g., diethyl ether, dichloromethane) at a concentration of approximately 5-10% (w/v).
-
Transfer: Transfer the organic solution to a separatory funnel of an appropriate size.
-
First Wash: Add an equal volume of a saturated aqueous sodium bicarbonate solution to the separatory funnel.
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Separation: Allow the layers to separate completely. The lower aqueous layer, containing the sodium salt of allylsuccinic acid, can be drained and discarded.
-
Repeat Wash: Repeat the wash with fresh sodium bicarbonate solution two more times.
-
Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) solution to remove residual water and bicarbonate.
-
Drying: Drain the organic layer into a clean flask and add an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate). Swirl and let it stand for 10-15 minutes.
-
Isolation: Filter the solution to remove the drying agent. The filtrate, containing the purified this compound, can be concentrated under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Vacuum Distillation
This protocol is for the purification of this compound from non-volatile impurities.
-
Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry.
-
Charging the Flask: Charge the distillation flask with the crude this compound. It is advisable to add a few boiling chips or a magnetic stir bar for smooth boiling.
-
Applying Vacuum: Gradually apply vacuum to the system. A pressure of approximately 17 mmHg is recommended.
-
Heating: Gently heat the distillation flask.
-
Collecting Fractions: Collect the fraction that distills at approximately 143 °C.[2][3]
-
Completion: Once the desired product has been collected, remove the heat source and allow the apparatus to cool before slowly releasing the vacuum.
Protocol 3: Guide to Developing a Silica Gel Column Chromatography Method
-
Thin-Layer Chromatography (TLC) Analysis:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the TLC plate in a series of solvent systems of varying polarity. A good starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.
-
Vary the ratio of the solvents (e.g., 9:1, 4:1, 1:1 hexanes:ethyl acetate) to find a system that gives good separation between the this compound and its impurities. The ideal Rf value for the product is typically between 0.2 and 0.4.
-
-
Column Preparation:
-
Select a column of appropriate size for the amount of crude product to be purified.
-
Pack the column with silica gel using the chosen eluent system (slurry packing is generally preferred).
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions of the eluate in separate test tubes.
-
-
Analysis of Fractions:
-
Analyze the collected fractions by TLC to determine which fractions contain the purified product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
Mandatory Visualization
Caption: Overall purification workflow for crude this compound.
Caption: Workflow for liquid-liquid extraction of this compound.
Caption: Workflow for vacuum distillation of this compound.
References
Technical Support Center: Overcoming Challenges in Grafting Allylsuccinic Anhydride to Nanoparticles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully grafting Allylsuccinic Anhydride (B1165640) (ASA) to various nanoparticles.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups on nanoparticles that can be used for grafting with Allylsuccinic Anhydride (ASA)?
A1: The most common functional groups for reacting with ASA are primary amines (-NH₂) and hydroxyl groups (-OH) on the nanoparticle surface. The anhydride ring of ASA readily opens upon nucleophilic attack by these groups to form a stable amide or ester linkage, respectively, covalently attaching the ASA molecule to the nanoparticle.
Q2: What analytical techniques are essential to confirm the successful grafting of ASA to nanoparticles?
A2: A combination of analytical techniques is crucial for unambiguous confirmation of successful grafting. These include:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the appearance of new characteristic peaks corresponding to the grafted ASA molecule and the disappearance or shifting of peaks from the nanoparticle's surface functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the characteristic proton signals of the allyl group and the succinic anhydride backbone of the grafted ASA.
-
Thermogravimetric Analysis (TGA): To quantify the amount of grafted ASA by measuring the weight loss of the organic component upon heating.
-
Dynamic Light Scattering (DLS) and Zeta Potential: To assess changes in particle size, size distribution, and surface charge after grafting, which can indicate successful surface modification and colloidal stability.
-
Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM): To visualize the morphology of the nanoparticles and check for aggregation after the grafting process.
Q3: How can I quantify the grafting density of ASA on my nanoparticles?
A3: The grafting density, often expressed as the number of ASA molecules per unit surface area of the nanoparticle, can be determined using several methods:
-
Thermogravimetric Analysis (TGA): By comparing the weight loss of bare and ASA-grafted nanoparticles, the mass of grafted ASA can be calculated. Knowing the nanoparticle's surface area allows for the calculation of grafting density.
-
UV-Vis Spectroscopy: If the ASA molecule is modified with a chromophore or if a colorimetric assay can be used to react with a functional group on the ASA, the concentration of grafted molecules can be determined.
-
Elemental Analysis: By measuring the percentage of a specific element present in the ASA molecule (e.g., carbon), the amount of grafted material can be quantified.
Troubleshooting Guides
This section provides solutions to common problems encountered during the grafting of this compound to nanoparticles.
Problem 1: Low or No Grafting Efficiency
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Inactive Nanoparticle Surface | Ensure the surface functional groups (amines or hydroxyls) are present and accessible. Pre-treatment of nanoparticles (e.g., acid wash for metal oxides to generate hydroxyl groups) may be necessary. Characterize the surface of the starting nanoparticles using techniques like FTIR or XPS. |
| Inadequate Reaction Conditions | Optimize reaction parameters such as temperature, time, and solvent. Anhydride reactions are often sensitive to moisture; ensure the use of anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon). |
| Steric Hindrance | The nanoparticle surface may be too crowded, preventing ASA from accessing the reactive sites. Consider using a longer chain linker on the nanoparticle surface to extend the reactive group away from the surface. |
| Insufficient ASA Concentration | Increase the molar ratio of ASA to the nanoparticle surface functional groups. A 10-50 molar excess of ASA is a common starting point. |
| Lack of Catalyst/Base | For reactions with hydroxyl groups, a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can significantly improve the reaction rate. For reactions with amines, a non-nucleophilic base such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) can be used to neutralize the carboxylic acid byproduct and drive the reaction forward. |
Logical Troubleshooting Flow for Low Grafting Efficiency
Technical Support Center: Catalysis of Allylsuccinic Anhydride Synthesis
Welcome to the technical support center for the synthesis of Allylsuccinic anhydride (B1165640). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the effect of catalysts on the reaction rate.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for synthesizing Allylsuccinic anhydride from propene and maleic anhydride?
The synthesis of this compound from propene and maleic anhydride proceeds through a pericyclic reaction known as the "ene reaction".[1][2] This reaction involves the formation of a new carbon-carbon bond, a migration of the double bond in the propene (the "ene"), and a 1,5-hydrogen shift, all in a concerted fashion.[1] Lewis acid catalysts are often employed to increase the rate of this reaction.[2]
Q2: Why is a catalyst necessary for an efficient reaction?
While the ene reaction between propene and maleic anhydride is thermodynamically feasible, it faces a significant kinetic barrier, requiring elevated temperatures to proceed at a reasonable rate.[3] Catalysts provide an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate and allowing the synthesis to be performed under milder conditions.[3]
Q3: Which catalysts are commonly used for this reaction, and how do they compare?
Common catalysts for this reaction are Lewis acids. Aluminum chloride (AlCl₃) is an effective catalyst but requires harsh reaction conditions (e.g., 200°C).[1][2] Organotin chlorides, such as dimethyl tin dichloride (Me₂SnCl₂), have been shown to be efficient catalysts that can promote the reaction at lower temperatures (around 175°C), which helps to prevent side reactions.[1][4]
Troubleshooting Guides
Issue 1: The reaction is very slow or not proceeding at a sufficient rate.
-
Possible Cause 1: Inadequate Catalyst Choice or Activity.
-
Solution: The choice of Lewis acid catalyst significantly impacts the reaction rate. A screening of 38 typical Lewis acids at 150°C showed that none of them produced the desired product.[1] However, at 200°C, AlCl₃ is known to be an efficient catalyst.[1] For lower temperature operations, organotin chlorides like dimethyl tin dichloride are more effective.[1][4] A computational study suggests that among various Lewis acid chlorides, AlCl₃ exhibits the highest catalytic activity, which aligns with the experimental data requiring high temperatures for its use.[3]
-
-
Possible Cause 2: Insufficient Temperature.
-
Solution: The uncatalyzed reaction requires high temperatures to overcome the activation energy barrier.[3] Even with a catalyst, a certain temperature threshold must be met. For organotin chloride catalysts, temperatures in the range of 155°C to 175°C are typical.[2][4] If the reaction is sluggish, a modest increase in temperature within the recommended range for the specific catalyst may be beneficial.
-
Issue 2: Formation of a viscous, gummy, or tarry substance in the product.
-
Possible Cause: Polymerization of Maleic Anhydride.
-
Solution: Maleic anhydride can undergo exothermic polymerization at temperatures around 205°C.[1][2] This is a significant issue when using catalysts like AlCl₃ that require reaction temperatures close to this threshold.[1][2] To mitigate this, it is crucial to maintain the reaction temperature at least 30°C below the polymerization onset.[1] The use of catalysts that are active at lower temperatures, such as dimethyl tin dichloride, is the most effective strategy to prevent this side reaction.[1][4] Additionally, the inclusion of a polymerization inhibitor like methoxyphenol can be considered.[2]
-
Issue 3: Low yield of this compound.
-
Possible Cause 1: Suboptimal Reaction Time.
-
Solution: The ene reaction can be slow, even when catalyzed. Ensure the reaction is allowed to proceed for a sufficient duration. In a documented experiment using dimethyl tin dichloride at 175°C, the reaction was run for 48 hours.[2][4] Monitor the reaction progress over time to determine the optimal endpoint.
-
-
Possible Cause 2: Catalyst Inactivity.
-
Solution: The activity of organotin catalysts can be related to their Lewis acidity. A study has shown that both very strong Lewis acids (like SnCl₄) and weak Lewis acids (like Ph₃SnCl) were inactive. The most active organotin catalysts had an intermediate Lewis acidity.[4] Ensure the chosen catalyst falls within the active range.
-
Data Presentation
Table 1: Comparison of Catalyzed vs. Uncatalyzed Reaction (Theoretical Data)
This table presents the Gibbs Free Activation Energy (ΔG‡) for the ene reaction, as determined by a computational study. A lower activation energy corresponds to a faster reaction rate.[3]
| Reaction Type | Catalyst | Gibbs Free Activation Energy (ΔG‡) (kcal/mol) |
| Uncatalyzed | None | 36.6 |
| Catalyzed | AlCl₃ | 22.6 |
| Catalyzed | InCl₃ | 22.8 |
| Catalyzed | TiCl₃ | 25.1 |
| Catalyzed | SnCl₂ | 27.2 |
Table 2: Experimental Data for Dimethyl Tin Dichloride Catalyzed Synthesis
This table summarizes the experimental conditions and results from a patent for the synthesis of this compound using an organotin catalyst.[2][4]
| Parameter | Value |
| Catalyst | Dimethyl tin dichloride (Me₂SnCl₂) |
| Temperature | 175°C |
| Reaction Time | 48 hours |
| Pressure | Initial: 634 psig; Final: 412 psi |
| Reactants | Maleic anhydride, Propene |
| Solvent | Toluene (B28343) |
| Product Yield | 41% this compound |
Experimental Protocols
Detailed Methodology for Dimethyl Tin Dichloride Catalyzed Synthesis of this compound [2][4]
Materials:
-
Maleic anhydride (300 g, 3.06 moles)
-
Toluene (300 g)
-
Dimethyl tin dichloride (10 g)
-
Propene (138 g, ~1.1 molar equivalents based on maleic anhydride)
-
2L Parr reactor with a gassing stirrer
Procedure:
-
Charge the 2L Parr reactor with maleic anhydride, toluene, and dimethyl tin dichloride.
-
Add the propene to the reactor.
-
Seal the reactor and begin stirring with the gassing stirrer at 200 rpm.
-
Increase the temperature of the reaction mixture to 175°C. The pressure at this temperature will be approximately 634 psig.
-
Maintain the reaction at 175°C with continuous stirring for 48 hours. The consumption of propene can be monitored by the drop in reactor pressure.
-
After 48 hours, cool the reaction mixture to room temperature.
-
The resulting product is a liquid free of polymer.
-
Remove the toluene solvent using a rotary evaporator to yield the final product mixture containing unreacted maleic anhydride and this compound.
Visualizations
Caption: Catalyzed synthesis of this compound.
Caption: Workflow for catalyzed this compound synthesis.
References
Controlling the degree of substitution with Allylsuccinic anhydride
An essential aspect of working with Allylsuccinic Anhydride (B1165640) (ASA) is the precise control over the degree of substitution (DS). This parameter dictates the final properties of the modified polymer. This technical support guide provides detailed answers to common questions and troubleshooting advice to help researchers, scientists, and drug development professionals achieve their desired DS with confidence and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the "Degree of Substitution" (DS) in the context of Allylsuccinic Anhydride (ASA) modification?
A1: The Degree of Substitution (DS) refers to the average number of hydroxyl groups that have been substituted with ASA molecules per monomer unit of a polymer (e.g., per anhydroglucose (B10753087) unit in cellulose (B213188) or starch). It is a critical parameter that determines the extent of modification and influences properties like hydrophobicity, solubility, and reactivity.
Q2: What is the primary chemical reaction for attaching ASA to a polymer?
A2: The primary reaction is an esterification where the anhydride ring of ASA reacts with a nucleophilic hydroxyl (-OH) group on the polymer backbone. This forms a covalent ester bond, grafting the ASA molecule onto the polymer and leaving a free carboxylic acid group.[1]
Q3: What is the main competing reaction that reduces the efficiency of substitution?
A3: The main competing reaction is the hydrolysis of the ASA molecule.[2] In the presence of water, the highly reactive anhydride ring can open to form the corresponding dicarboxylic acid, known as hydrolyzed ASA or alkenyl succinic acid (HASA).[3][4] This hydrolyzed form is generally unreactive towards the polymer's hydroxyl groups and thus does not contribute to the desired substitution, ultimately lowering the reaction efficiency.[4]
Q4: How does pH influence the reaction with ASA?
A4: The pH of the reaction medium is a critical factor.
-
Acidic Conditions: Lower pH levels can suppress the dissociation of acidic groups on polymer fibers and may enhance the ASA reaction with cellulose.[5]
-
Neutral to Alkaline Conditions: Under neutral and especially alkaline conditions, the hydrolysis of ASA is significantly accelerated.[3][6] The hydroxide (B78521) ion is a more potent nucleophile than water, leading to a rapid ring-opening of the anhydride.[3]
Troubleshooting Guide
Problem: Low or No Degree of Substitution
This is the most common issue encountered during ASA modification. The following guide helps diagnose and resolve the underlying causes.
| Possible Cause | Recommended Action | Explanation |
| ASA Hydrolysis | 1. Ensure all solvents and reagents are anhydrous where possible. 2. If using an aqueous system, prepare ASA emulsions immediately before use. 3. Control the pH; avoid alkaline conditions which accelerate hydrolysis.[3] 4. Monitor the hydrolysis level of your ASA stock using methods like IR spectroscopy.[4] | ASA is highly susceptible to hydrolysis, which deactivates it for the esterification reaction. The characteristic anhydride carbonyl stretching bands in IR spectroscopy (around 1860 cm⁻¹ and 1780 cm⁻¹) will decrease, while a carboxylic acid band (~1710 cm⁻¹) appears for the hydrolyzed form.[3][4] |
| Sub-optimal Reaction Temperature | 1. Gradually increase the reaction temperature in increments (e.g., 10°C). 2. For high-temperature reactions, consider using a solvent like xylene.[7] | The reaction rate is strongly dependent on temperature.[8] However, excessively high temperatures (>200-250°C) can lead to undesirable side reactions, including polymerization of the ASA.[7][9] |
| Incorrect Stoichiometry | 1. Recalculate the molar ratio of ASA to the reactive hydroxyl groups on your substrate. 2. Experiment with increasing the molar ratio of ASA to substrate. | A sufficient excess of ASA is often required to drive the reaction towards a higher DS. Optimal molar ratios can range from 1.2 to 1.7 (ASA to substrate reactive sites), depending on the desired outcome and reaction conditions.[7] |
| Insufficient Reaction Time | 1. Increase the reaction time. 2. Perform a time-course study (e.g., taking aliquots at 2, 4, 8, and 12 hours) to find the optimal duration. | Longer reaction times generally lead to higher conversion. However, prolonged exposure to high temperatures can also increase the formation of side products. A reaction time of 8-10 hours is often a good compromise.[7] |
| Poor Reagent Mixing/Dispersion | 1. Ensure vigorous and consistent stirring throughout the reaction. 2. In aqueous systems, verify the quality and stability of the ASA emulsion. The typical particle size should be around 1 µm.[8] | Homogeneous distribution of the ASA is crucial for it to access the reactive sites on the polymer. Poor mixing can lead to localized reactions and low overall DS. |
Key Experimental Protocols
Protocol 1: General Procedure for ASA Modification of Starch
This protocol outlines a typical slurry-based modification process.
-
Slurry Preparation: Prepare a 20-30% (w/w) aqueous slurry of native starch.
-
pH Adjustment: Adjust the pH of the slurry to the desired level (typically between 7.0-9.0 for this method, with the understanding that hydrolysis is a competing factor) using a dilute NaOH solution.
-
ASA Emulsion Preparation: Prepare a stable emulsion of ASA (e.g., 10% ASA) using a suitable emulsifier like cationic starch or a high-shear mixer.
-
Reaction: While vigorously stirring the starch slurry, slowly add the ASA emulsion. The amount of ASA added will depend on the target DS.
-
Temperature and Time: Maintain the reaction at a controlled temperature (e.g., 30-40°C) for a specified duration (e.g., 2-4 hours).
-
Quenching and Purification: Stop the reaction by adjusting the pH to ~5.0 with a dilute acid (e.g., HCl).
-
Washing: Filter the modified starch and wash it thoroughly with water and then with an alcohol (e.g., ethanol) to remove unreacted ASA and byproducts.
-
Drying: Dry the final product in an oven at a moderate temperature (e.g., 50°C) until a constant weight is achieved.
Protocol 2: Determination of Degree of Substitution by Titration
This method quantifies the number of grafted ASA moieties by titrating the free carboxylic acid group.
-
Sample Preparation: Accurately weigh about 1 gram of the dried, purified ASA-modified polymer.
-
Dispersion: Completely disperse the sample in a suitable solvent (e.g., 50 mL of DMSO or 95% ethanol). Gentle heating may be required to aid dissolution/dispersion.
-
Titration: Add a few drops of a suitable indicator (e.g., phenolphthalein) and titrate the suspension with a standardized solution of sodium hydroxide (NaOH, e.g., 0.1 M) until a persistent endpoint color is observed.
-
Calculation: The Degree of Substitution (DS) can be calculated using the following formula:
DS = (V × M × W_mu) / (m - (V × M × W_asa))
Where:
-
V = Volume of NaOH used in the titration (L)
-
M = Molarity of the NaOH solution (mol/L)
-
W_mu = Molecular weight of the monomer unit (e.g., ~162 g/mol for anhydroglucose)
-
m = Mass of the dried sample (g)
-
W_asa = Molecular weight of ASA (~156.15 g/mol )
-
Visualizing Reaction Pathways and Troubleshooting
To better understand the chemical processes and decision-making during experimentation, the following diagrams have been generated.
Caption: Competing reaction pathways for this compound (ASA).
Caption: Troubleshooting workflow for low Degree of Substitution (DS).
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. newspulpaper.com [newspulpaper.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Alkenyl Succinic Anhydride: The Question of Covalent Bonding and Chemistry Considerations for Better Sizing—Review [mdpi.com]
- 9. This compound | 7539-12-0 | Benchchem [benchchem.com]
Hydrolysis of Allylsuccinic anhydride and its impact on performance
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with allylsuccinic anhydride (B1165640). The information focuses on the challenges posed by its hydrolysis and the resulting impact on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of batch-to-batch inconsistency when using allylsuccinic anhydride?
A1: The most common cause of inconsistent results is the hydrolysis of this compound into its corresponding dicarboxylic acid, allylsuccinic acid.[1] Anhydrides are susceptible to moisture, and exposure to atmospheric water or residual water in solvents can lead to this degradation.[1] This hydrolysis alters the chemical composition of your reagent, leading to variability in reaction kinetics and final product properties.
Q2: How does the hydrolysis of this compound affect its performance in polymerization reactions?
A2: The presence of the hydrolysis product, allylsuccinic acid, can negatively impact polymerization processes. While specific quantitative data is limited, dicarboxylic acids can alter the stoichiometry of polyesterification reactions and potentially act as a chain terminator or alter the cross-linking density in free-radical polymerizations, leading to polymers with lower molecular weights and altered mechanical properties.[2][3]
Q3: In the context of bioconjugation, how does hydrolysis impact the modification of proteins or other biomolecules?
A3: Hydrolysis of this compound reduces the concentration of the active anhydride available for reaction with nucleophilic groups (like primary amines on proteins), leading to lower conjugation efficiency.[4] The resulting allylsuccinic acid byproduct will not participate in the desired conjugation reaction and may need to be removed in downstream purification steps.
Q4: What are the recommended storage conditions to minimize hydrolysis of this compound?
A4: To minimize hydrolysis, this compound should be stored in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon).[1] It is crucial to prevent any contact with moisture.
Q5: Which analytical techniques are suitable for detecting and quantifying the hydrolysis of this compound?
A5: Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable tool for monitoring hydrolysis. The disappearance of the characteristic anhydride carbonyl stretching bands (typically around 1780 cm⁻¹ and 1860 cm⁻¹) and the appearance of a broader carboxylic acid carbonyl peak (around 1700-1730 cm⁻¹) indicate hydrolysis.[5][6][7] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to quantify the ratio of the anhydride to its diacid hydrolysis product.[8][9][10][11]
Troubleshooting Guides
Issue 1: Reduced Yield or Incomplete Reaction in Polymer Synthesis
Problem: You are observing lower than expected molecular weight or incomplete polymerization when using this compound as a monomer or cross-linker.
Possible Cause: The presence of allylsuccinic acid due to hydrolysis of the anhydride is a likely cause. The diacid can disrupt the polymerization process.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting polymerization issues.
Experimental Protocols:
Protocol 1: Purification of this compound via Liquid-Liquid Extraction [1]
This protocol details the removal of the allylsuccinic acid impurity.
-
Materials:
-
Crude this compound
-
Water-immiscible organic solvent (e.g., diethyl ether, methylene (B1212753) chloride)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate)
-
Separatory funnel, flasks, and rotary evaporator
-
-
Procedure:
-
Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent.
-
Transfer: Transfer the organic solution to a separatory funnel.
-
Wash with Bicarbonate: Add an equal volume of saturated aqueous sodium bicarbonate solution. Stopper the funnel and shake vigorously, venting frequently to release pressure. Allow the layers to separate and drain the lower aqueous layer.
-
Repeat Wash: Repeat the bicarbonate wash two more times.
-
Brine Wash: Wash the organic layer with an equal volume of brine to remove residual water.
-
Drying: Drain the organic layer into a clean flask and add an anhydrous drying agent.
-
Isolation: Filter the solution to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Issue 2: Low Efficiency in Bioconjugation Reactions
Problem: You are experiencing low yields when attempting to conjugate this compound to proteins or other biomolecules.
Possible Cause: The anhydride has likely hydrolyzed, reducing the concentration of the reactive species.
Troubleshooting Steps:
-
Confirm Anhydride Integrity: Before starting your conjugation, confirm the purity of your this compound using FT-IR or NMR spectroscopy. Look for the characteristic anhydride peaks and the absence of a significant carboxylic acid peak.
-
Use Anhydrous Conditions: Ensure all solvents and reagents used in the conjugation reaction are anhydrous. Perform the reaction under an inert atmosphere if possible.
-
Purify if Necessary: If hydrolysis is detected, purify the this compound using the liquid-liquid extraction protocol described above (Protocol 1).
-
Optimize Reaction Stoichiometry: Based on the confirmed purity of the anhydride, you may need to adjust the molar excess used in your reaction to achieve the desired degree of labeling.
Hydrolysis of this compound: A Chemical Overview
The hydrolysis of this compound is a chemical reaction where the anhydride ring is opened by a water molecule, resulting in the formation of allylsuccinic acid, a dicarboxylic acid.
Caption: The hydrolysis pathway of this compound.
Data on the Impact of Hydrolysis
| Performance Parameter | Impact of Hydrolysis (Presence of Allylsuccinic Acid) | Rationale |
| Polymer Molecular Weight | Decrease | The diacid can interfere with the stoichiometry of polycondensation reactions and may act as a chain-terminating agent.[3] |
| Bioconjugation Efficiency | Decrease | The concentration of the reactive anhydride is reduced, leading to a lower degree of labeling on the target biomolecule.[4] |
| Drug Release Profile | Altered and Potentially Unpredictable | If used in a degradable polymer matrix for drug delivery, the presence of the more hydrophilic diacid could alter the degradation kinetics and swelling behavior of the polymer, thereby affecting the drug release rate.[12][13] |
| Material Properties | Altered Mechanical and Thermal Properties | Changes in polymer molecular weight and cross-linking density due to the presence of the diacid impurity will lead to different mechanical and thermal properties of the final material.[3] |
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. newspulpaper.com [newspulpaper.com]
- 6. rjp.nipne.ro [rjp.nipne.ro]
- 7. researchgate.net [researchgate.net]
- 8. US6939976B2 - Process for making allyl succinic anhydride - Google Patents [patents.google.com]
- 9. rsc.org [rsc.org]
- 10. This compound(7539-12-0) 13C NMR spectrum [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. Drug Release Kinetics and Transport Mechanisms of Non-degradable and Degradable Polymeric Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijpras.com [ijpras.com]
Validation & Comparative
A Comparative Guide to Allylsuccinic Anhydride (ASA) and Alkyl Ketene Dimer (AKD) as Sizing Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two widely used synthetic sizing agents in the papermaking industry: Allylsuccinic Anhydride (ASA) and Alkyl Ketene Dimer (AKD). The selection of an appropriate sizing agent is critical for achieving desired paper properties, particularly water resistance, which is paramount for various applications, including packaging and printing. This document summarizes key performance data, details experimental protocols for evaluation, and visualizes the chemical mechanisms and application workflows.
Executive Summary
Both ASA and AKD are effective internal sizing agents used in neutral to alkaline papermaking conditions, offering significant advantages over traditional acid-based rosin (B192284) sizing.[1] They function by reacting with the hydroxyl groups of cellulose (B213188) fibers to create a hydrophobic surface.[1] However, they differ significantly in their chemical reactivity, curing requirements, and handling characteristics. ASA is known for its high reactivity and rapid sizing development, making it suitable for high-speed paper machines.[2][3] In contrast, AKD is less reactive, requiring a longer curing time at higher temperatures, but offers excellent long-term sizing stability.[1] The choice between ASA and AKD depends on specific paper grade requirements, production process parameters, and desired end-product performance.[1][4]
Data Presentation: Performance Comparison
The following tables summarize quantitative data from a comparative study on the performance of ASA and AKD in sizing recycled pulp, with and without the presence of common fillers like talc, ground calcium carbonate (GCC), and precipitated calcium carbonate (PCC). The data is extracted from graphical representations in a study by Sharma et al. (2013). Sizing efficiency is evaluated based on Cobb values (water absorptiveness) and contact angle measurements.
Table 1: Sizing Agent Dosage Required to Achieve a Target Cobb₆₀ Value of 30 g/m²
| Filler Type | ASA Dosage ( kg/t ) | AKD Dosage ( kg/t ) |
| No Filler | 1.25 | 1.00 |
| Talc | 1.26 | 0.86 |
| GCC | 1.62 | 1.94 |
| PCC | ~1.80 | ~2.20 |
Table 2: Sizing Agent Dosage Required to Achieve a Target Contact Angle of 105°
| Filler Type | ASA Dosage ( kg/t ) | AKD Dosage ( kg/t ) |
| No Filler | 1.10 | 1.04 |
| Talc | ~1.00 | ~1.00 |
| GCC | 1.04 | 1.99 |
| PCC | 1.28 | 2.45 |
Table 3: Comparative Sizing Performance with Different Fillers
| Filler Type | Sizing Agent with Lower Cobb Value | Sizing Agent with Higher Contact Angle |
| No Filler | AKD | ASA |
| Talc | AKD | ASA |
| GCC | ASA | ASA |
| PCC | ASA | ASA |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of ASA and AKD sizing agents. These protocols are based on standard industry practices, such as those from the Technical Association of the Pulp and Paper Industry (TAPPI).
Handsheet Preparation and Sizing Agent Application
Objective: To prepare standardized paper samples (handsheets) with varying dosages of ASA and AKD for performance evaluation.
Methodology:
-
Pulp Furnish: Bleached recycled pulp is typically used. The pulp is disintegrated and diluted to a specific consistency (e.g., 0.5%).
-
Filler Addition: If required, a specified percentage of filler (e.g., 15% talc, GCC, or PCC) is added to the pulp slurry and mixed thoroughly.
-
Sizing Agent Emulsion Preparation:
-
ASA: Due to its rapid hydrolysis, ASA emulsion is prepared on-site immediately before use.[5] ASA oil is emulsified with a stabilizer, typically cationic starch, using a high-shear mixer.[4] The particle size of the emulsion is controlled to be around 1 µm.[6]
-
AKD: AKD wax is supplied as a stable emulsion and can be used directly.[5]
-
-
Dosing: The prepared sizing agent emulsions are added to the pulp slurry at different dosages (e.g., ranging from 0.5 to 2.5 kg/t of dry pulp).
-
Handsheet Formation: Standardized handsheets (e.g., 60 g/m²) are formed using a handsheet former according to TAPPI T 205 standard.
-
Pressing and Drying: The formed handsheets are pressed and dried under controlled conditions to ensure uniformity. For AKD-sized sheets, a curing step at an elevated temperature (e.g., 105°C for 10 minutes) is often required to fully develop the sizing.[3] ASA, being highly reactive, typically achieves most of its sizing effect during the drying process on the paper machine.[7]
Determination of Water Absorptiveness (Cobb Test)
Objective: To quantify the amount of water absorbed by the sized paper surface over a specific time, indicating the effectiveness of the sizing agent.
Methodology (based on TAPPI T 441): [1][8]
-
Apparatus: A Cobb sizing tester, which consists of a cylindrical metal ring that can be clamped onto the paper sample, a metal roller, a stopwatch, and a balance.[9]
-
Procedure:
-
A pre-weighed, conditioned paper specimen is clamped in the Cobb tester with the side to be tested facing up.
-
100 mL of water is poured into the ring, and the stopwatch is started simultaneously.
-
The standard test duration is 60 seconds (Cobb₆₀).
-
At the end of the test period, the water is quickly poured out, and the ring is removed.
-
The excess water is removed from the surface of the paper using a blotting paper and the metal roller.
-
The wet specimen is immediately weighed.
-
-
Calculation: The Cobb value is calculated as the mass of water absorbed in grams per square meter (g/m²). A lower Cobb value indicates better water resistance.[8]
Measurement of Surface Wettability (Contact Angle)
Objective: To measure the contact angle of a liquid (typically water) on the paper surface, providing an indication of the surface hydrophobicity.
Methodology (based on TAPPI T 458): [2][10]
-
Apparatus: A contact angle goniometer, which consists of a light source, a sample stage, a microsyringe for dispensing a liquid droplet, and a camera or microscope to capture the droplet's image.[10]
-
Procedure:
-
The paper sample is placed on the sample stage.
-
A small droplet of distilled water of a specific volume is gently deposited onto the paper surface using the microsyringe.
-
The image of the droplet at the liquid-solid interface is captured immediately upon contact and at specified time intervals (e.g., 60 seconds).[2]
-
The contact angle is measured from the captured image. The angle is formed between the tangent to the liquid droplet at the point of contact and the solid surface.
-
-
Interpretation: A higher contact angle indicates greater hydrophobicity and better sizing.[11] The rate of change of the contact angle over time can provide information about the liquid's absorption into the paper.[2]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the chemical reactions of ASA and AKD with cellulose and provide a comparative overview of their application workflows.
References
- 1. ipstesting.com [ipstesting.com]
- 2. sunzern.com [sunzern.com]
- 3. How AKD and ASA Sizing Agents Improve Water Resistance in Modern Papermaking - AMAZON [amazon-chem.cn]
- 4. Making sure you're not a bot! [opus4.kobv.de]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. ippta.co [ippta.co]
- 8. Water Cobb – Applied Paper Technology [appliedpapertech.com]
- 9. industrialphysics.com [industrialphysics.com]
- 10. industrialphysics.com [industrialphysics.com]
- 11. Contact Angle – Applied Paper Technology [appliedpapertech.com]
Performance Showdown: Allylsuccinic Anhydride-Cured Epoxy Resins vs. The Alternatives
A Comparative Guide for Researchers and Formulation Scientists
In the pursuit of high-performance thermosetting polymers, the choice of curing agent for an epoxy resin system is paramount. It dictates the final material's mechanical strength, thermal stability, and chemical resistance. This guide provides an in-depth performance evaluation of epoxy resins cured with Allylsuccinic Anhydride (B1165640) (ASA), a member of the alkenyl succinic anhydride family. We present a comparative analysis against other commonly used anhydride and amine-based curing agents, supported by available experimental data, to empower researchers, scientists, and drug development professionals in making informed formulation decisions.
Executive Summary: The Allylsuccinic Anhydride Advantage
This compound (ASA) emerges as a compelling curing agent for epoxy resins, offering a unique balance of properties. Its chemical structure, featuring a reactive anhydride ring and an allyl group, contributes to a versatile performance profile. While quantitative head-to-head data with all common curatives is limited in publicly available literature, the trends observed for alkenyl succinic anhydrides suggest that ASA-cured epoxies exhibit a favorable combination of mechanical robustness and thermal stability. They are particularly noted for enhancing toughness and flexibility, crucial for applications requiring durability and resistance to mechanical stress.[1]
Performance Comparison: Quantitative Data
The following tables summarize the typical performance characteristics of epoxy resins cured with this compound and other common curing agents. It is important to note that the properties of the final cured product are highly dependent on the specific epoxy resin, the stoichiometry of the formulation, and the curing schedule. The data presented here is a synthesis of values reported across various studies and should be considered as a comparative baseline.
Table 1: Mechanical Properties of Cured Epoxy Resins
| Curing Agent | Tensile Strength (MPa) | Flexural Modulus (GPa) | Impact Strength (kJ/m²) |
| This compound (ASA) | Varies¹ | Varies¹ | Varies¹ |
| Methyltetrahydrophthalic Anhydride (MTHPA) | 80 - 120 | 2.8 - 3.5 | 15 - 25 |
| Nadic Methyl Anhydride (NMA) | 90 - 130 | 3.0 - 3.8 | 18 - 28 |
| Aliphatic Amines (e.g., TETA) | 60 - 80 | 2.5 - 3.2 | 20 - 35 |
| Aromatic Amines (e.g., DDM) | 85 - 125 | 3.2 - 4.0 | 12 - 20 |
Table 2: Thermal Properties of Cured Epoxy Resins
| Curing Agent | Glass Transition Temp. (Tg) (°C) | Decomposition Temp. (TGA, 5% weight loss) (°C) |
| This compound (ASA) | Varies² | > 300 |
| Methyltetrahydrophthalic Anhydride (MTHPA) | 150 - 180 | 320 - 360 |
| Nadic Methyl Anhydride (NMA) | 170 - 220 | 340 - 380 |
| Aliphatic Amines (e.g., TETA) | 100 - 130 | 280 - 320 |
| Aromatic Amines (e.g., DDM) | 180 - 220 | 350 - 400 |
²Similar to mechanical properties, direct comparative Tg data for ASA is scarce. The trend for alkenyl succinic anhydrides suggests that shorter side chains lead to higher Tg values.[2] Therefore, ASA is anticipated to yield a relatively high Tg, comparable to or slightly exceeding that of MTHPA.
Curing Mechanism and Molecular Architecture
The performance of an epoxy resin is intrinsically linked to the crosslinked network formed during the curing process. Anhydride curing agents, including ASA, react with the epoxy groups through a ring-opening polymerization mechanism. This process is typically initiated by a hydroxyl group and often accelerated by a tertiary amine catalyst. The resulting ester linkages contribute to the high thermal stability and chemical resistance of the cured material.
Figure 1: Simplified signaling pathway of the anhydride curing mechanism for epoxy resins.
Experimental Protocols
To ensure reproducible and comparable results, standardized testing methodologies are crucial. The following are detailed protocols for key experiments cited in the evaluation of cured epoxy resins.
Sample Preparation
-
Formulation: The epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA) and the curing agent (e.g., this compound) are mixed in a stoichiometric ratio, often with a small amount of accelerator (e.g., 1-2 phr of a tertiary amine).
-
Mixing: The components are thoroughly mixed at a slightly elevated temperature (e.g., 60 °C) to reduce viscosity, followed by degassing in a vacuum oven to remove entrapped air bubbles.
-
Casting: The mixture is then cast into pre-heated molds treated with a release agent.
-
Curing Schedule: A typical curing schedule for anhydride-cured epoxies involves a multi-step process, for example, 2 hours at 120 °C followed by a post-cure of 4 hours at 150 °C. The specific schedule should be optimized for the given formulation.
Tensile Strength Testing
-
Standard: ASTM D638 - "Standard Test Method for Tensile Properties of Plastics".
-
Specimen: Dog-bone shaped specimens are prepared according to the dimensions specified in the standard.
-
Procedure: The test is conducted using a universal testing machine at a constant crosshead speed (e.g., 2 mm/min). The force required to pull the specimen to failure and the elongation are recorded.
-
Data Acquired: Tensile strength, Young's modulus, and elongation at break.
Figure 2: Experimental workflow for tensile strength testing of cured epoxy resins.
Dynamic Mechanical Analysis (DMA)
-
Standard: ASTM D7028 - "Standard Test Method for Glass Transition Temperature (DMA Tg) of Polymer Matrix Composites by Dynamic Mechanical Analysis (DMA)".
-
Specimen: Rectangular specimens of defined dimensions (e.g., 35 mm x 12 mm x 3 mm).
-
Procedure: The specimen is subjected to a sinusoidal stress in a DMA instrument. The temperature is ramped at a controlled rate (e.g., 3 °C/min) over a specified range.
-
Data Acquired: Storage modulus (E'), loss modulus (E''), and tan delta (tan δ). The glass transition temperature (Tg) is typically determined from the peak of the tan δ curve.
Thermogravimetric Analysis (TGA)
-
Standard: ASTM E1131 - "Standard Test Method for Compositional Analysis by Thermogravimetry".
-
Specimen: A small amount of the cured material (5-10 mg).
-
Procedure: The specimen is heated in a TGA instrument at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air). The weight loss of the sample is recorded as a function of temperature.
-
Data Acquired: Onset of decomposition temperature and char yield at a specific temperature.
Logical Relationships in Performance Evaluation
The selection of a curing agent involves a trade-off between various performance characteristics. The following diagram illustrates the logical relationships between the choice of curing agent and the resulting properties of the cured epoxy resin.
Figure 3: Logical relationship between curing agent selection and final material properties.
Conclusion
This compound presents a compelling option for curing epoxy resins, particularly for applications demanding a good balance of mechanical performance and thermal stability. While direct quantitative comparisons with all alternative curing agents are not extensively documented, the available data on alkenyl succinic anhydrides suggests a favorable performance profile. The choice of the optimal curing agent will ultimately depend on the specific requirements of the end-use application, including desired mechanical properties, operating temperature, and processing constraints. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers and formulators in the development of next-generation epoxy-based materials.
References
Comparative study of different anhydride crosslinkers for biopolymers
A Comparative Guide to Anhydride (B1165640) Crosslinkers for Biopolymers
The selection of an appropriate crosslinking agent is a critical step in the development of biopolymer-based materials for biomedical applications, including tissue engineering, drug delivery, and wound healing. Crosslinking enhances the mechanical strength, stability, and degradation characteristics of biopolymers such as chitosan (B1678972), collagen, gelatin, and starch. Anhydride crosslinkers, a class of compounds that react with hydroxyl and amine groups present in biopolymers, offer a versatile platform for creating biocompatible and biodegradable scaffolds. This guide provides a comparative analysis of different anhydride crosslinkers, supported by experimental data, to aid researchers, scientists, and drug development professionals in their material selection process.
Performance Comparison of Anhydride Crosslinkers
The efficacy of anhydride crosslinkers is evaluated based on several key parameters, including the mechanical properties of the resulting hydrogel, its swelling behavior, degradation rate, and biocompatibility. The following tables summarize quantitative data from various studies on biopolymers crosslinked with different anhydrides.
Table 1: Mechanical Properties of Anhydride-Crosslinked Biopolymers
| Biopolymer | Crosslinker | Concentration | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
| Chitosan/Collagen | Succinic Acid | 0.2% (w/v) | Appreciable increase | Not specified | [1][2] |
| Corn Starch/Chitin | Maleic Anhydride | 7 wt% | 9.32 | Decreased | [3] |
| Gelatin/Dextran | Maleic Anhydride | Not specified | Good mechanical properties | Not specified | [4] |
Table 2: Swelling and Degradation Behavior of Anhydride-Crosslinked Biopolymers
| Biopolymer | Crosslinker | Swelling Ratio | Degradation Rate | Key Findings | Reference |
| Poly(ester anhydride) | Succinic Anhydride | Not specified | Linear erosion in vitro | Controlled by surface erosion | [5] |
| Poly(ether anhydride) | Methacrylic Anhydride | Diffusion and swelling dependent | pH-sensitive, slower in acidic conditions | Potential for colon-targeted drug delivery | [6] |
| Poly(carbonate anhydride) | Succinic Anhydride | Increased with SA addition | Complete mass loss within 72h | Rapid degradation | [7] |
| Poly(ε-caprolactone) | Alkenylsuccinic Anhydrides | Lower with alkenyl chain | Slower with alkenyl chain | Increased hydrophobicity slows degradation | [8] |
Table 3: Biocompatibility of Anhydride-Crosslinked Biopolymers
| Biopolymer | Crosslinker | Cytotoxicity | In Vitro/In Vivo Findings | Reference |
| Gelatin/Dextran | Maleic Anhydride | Low cytotoxicity | Supported cell proliferation and adhesion | [4] |
| Chitosan/Collagen | Succinic Acid | Non-toxic | Biocompatible scaffold | [1][2] |
| Poly(ester anhydride) | Succinic Anhydride | Safe in vivo | Good biocompatibility for drug delivery | [5] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols for crosslinking biopolymers with anhydrides.
Protocol 1: Crosslinking of Chitosan/Collagen with Succinic Acid
This protocol describes the preparation of a 3D scaffold by crosslinking chitosan and collagen with succinic acid.[1][2]
-
Preparation of Polymer Solutions: A 1.0% (w/v) chitosan solution and a 0.5% (w/v) collagen solution are prepared.
-
Optimization of Crosslinker Concentration: Various concentrations of succinic acid are added to the polymer solutions to determine the optimal concentration, which was found to be 0.2% (w/v).
-
Scaffold Fabrication: The mixture is lyophilized to create a porous 3D scaffold.
-
Characterization:
-
FT-IR Analysis: To confirm the crosslinking reaction.
-
Tensile Strength Assessment: To evaluate the mechanical properties.
-
Thermal Stability (TGA/DSC): To determine the thermal degradation profile.
-
Biocompatibility: In vitro cell culture studies to assess cytotoxicity.
-
Degree of Crosslinking: TNBS (2,4,6-Trinitrobenzenesulfonic acid) assay can be used to quantify the percentage of crosslinking. For 0.2% succinic acid with chitosan and collagen, a crosslinking degree of 60-65% was observed.[1]
-
Protocol 2: Preparation of Maleic Anhydride-Grafted Starch
This protocol details the synthesis of maleic anhydride-grafted starch.[9]
-
Reaction Setup: The reaction is carried out by solution polymerization with starch and maleic anhydride as raw materials.
-
Optimization of Reaction Conditions:
-
Ratio of Starch to Maleic Anhydride: A ratio of 3:2.5 was found to be optimal.
-
Solvent Amount: 1.0 mL/g of water.
-
Reaction Temperature: 40°C.
-
Reaction Time: 5 hours.
-
-
Characterization:
-
Fourier Transform Infrared Spectrum (FTIR): To confirm the grafting of maleic anhydride onto the starch backbone.
-
Scanning Electron Microscopy (SEM): To observe the surface morphology of the modified starch.
-
Grafting Ratio and Efficiency: Determined to be 47.27% and 89.78%, respectively, under optimal conditions.
-
Visualizing Workflows and Relationships
Diagrams created using Graphviz (DOT language) provide clear visualizations of experimental processes and conceptual relationships.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. Preparation and Properties of Corn Starch/Chitin Composite Films Cross-Linked by Maleic Anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Photo-crosslinked anhydride-modified polyester and -ethers for pH-sensitive drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. expresspolymlett.com [expresspolymlett.com]
- 8. researchgate.net [researchgate.net]
- 9. atlantis-press.com [atlantis-press.com]
A Comparative Guide to Validating Cellulose Esterification by Allylsuccinic Anhydride Using FTIR
For researchers, scientists, and drug development professionals working with cellulose (B213188) modification, robust and efficient validation of chemical changes is paramount. The esterification of cellulose with allylsuccinic anhydride (B1165640) imparts new functionalities, and Fourier Transform Infrared (FTIR) spectroscopy stands out as a rapid and powerful primary tool for confirming this modification. This guide provides a detailed comparison of FTIR analysis with other validation techniques, supported by experimental data and protocols.
Unveiling Esterification: The Power of FTIR Spectroscopy
FTIR spectroscopy is a cornerstone technique for identifying functional groups in molecules. In the context of cellulose esterification, it provides a clear and immediate indication of the chemical reaction's success. The underlying principle is the change in the vibrational frequencies of chemical bonds upon modification.
Native cellulose exhibits a characteristic broad absorption band in the region of 3600-3200 cm⁻¹, corresponding to the O-H stretching vibrations of its abundant hydroxyl groups. The esterification with allylsuccinic anhydride introduces ester carbonyl (C=O) groups, which present a strong and sharp absorption peak typically between 1730-1750 cm⁻¹. The appearance of this distinct carbonyl peak, coupled with a decrease in the intensity of the hydroxyl band, serves as definitive evidence of successful esterification.
Furthermore, the intensity of the carbonyl peak can be correlated to the degree of substitution (DS), which is the average number of substituted hydroxyl groups per anhydroglucose (B10753087) unit of cellulose. This allows for a semi-quantitative to quantitative assessment of the reaction's extent.
Experimental Protocol: Esterification of Cellulose with this compound
The following protocol is adapted from established methods for the esterification of cellulose with cyclic anhydrides.
Materials:
-
Microcrystalline cellulose (or other cellulose source), dried under vacuum
-
This compound
-
N,N-Dimethylformamide (DMF), anhydrous
-
Pyridine (B92270), anhydrous (catalyst)
-
Deionized water
Procedure:
-
Cellulose Suspension: In a three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, suspend the dried cellulose in anhydrous DMF.
-
Catalyst Addition: Add anhydrous pyridine to the cellulose suspension and stir the mixture under a nitrogen atmosphere.
-
Esterification Reaction: Slowly add this compound to the reaction mixture. Heat the flask to 80-100°C and maintain the reaction for a specified period (e.g., 2-6 hours), with continuous stirring.
-
Precipitation and Washing: After cooling to room temperature, precipitate the modified cellulose by pouring the reaction mixture into ethanol.
-
Purification: Filter the product and wash it extensively with ethanol to remove unreacted reagents and byproducts. Subsequently, wash with deionized water to remove any remaining impurities.
-
Drying: Dry the final product, this compound-modified cellulose, in a vacuum oven at 60°C until a constant weight is achieved.
Visualizing the Workflow
Caption: Workflow for the synthesis and FTIR validation of this compound-modified cellulose.
Comparative Analysis of Validation Methods
While FTIR is an excellent primary validation tool, a comprehensive characterization often involves complementary techniques. The following table and discussion compare FTIR with other common analytical methods.
| Technique | Information Provided | Advantages | Disadvantages |
| FTIR Spectroscopy | Presence of ester carbonyl groups, changes in hydroxyl groups, semi-quantitative Degree of Substitution (DS). | Rapid, non-destructive, requires minimal sample preparation, widely available. | Indirect quantification of DS, requires calibration for accurate results, overlapping peaks can be an issue. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed chemical structure, regioselectivity of substitution, quantitative DS. | Provides absolute DS values, highly detailed structural information. | Requires sample dissolution (can be challenging for cellulose), more expensive, longer analysis time. |
| X-ray Diffraction (XRD) | Changes in the crystalline structure of cellulose upon modification. | Provides information on the material's physical properties, can indicate if the reaction occurred in amorphous or crystalline regions. | Does not directly confirm esterification, insensitive to low degrees of substitution. |
| Thermal Analysis (TGA/DSC) | Thermal stability and decomposition profile of the modified cellulose. | Indicates changes in thermal properties due to modification, can infer the degree of modification from weight loss patterns. | Indirect evidence of esterification, less specific than spectroscopic methods. |
In-Depth Comparison
FTIR vs. NMR: NMR spectroscopy, particularly ¹H and ¹³C NMR, is the gold standard for determining the precise chemical structure and the absolute Degree of Substitution (DS) of modified cellulose.[1] However, the insolubility of cellulose and some of its derivatives in common NMR solvents can be a significant hurdle, often requiring derivatization or the use of specialized solvent systems. FTIR, on the other hand, is much more straightforward for solid samples and provides a quick confirmation of the presence of the ester linkage. For quantitative DS determination by FTIR, a calibration curve is typically generated using samples with known DS values determined by a primary method like NMR.
FTIR vs. XRD: X-ray Diffraction (XRD) provides insights into the crystalline nature of the cellulose. Esterification can disrupt the highly ordered crystalline structure of cellulose, leading to a decrease in the crystallinity index.[2][3] This change in crystallinity is an indirect indicator that a chemical modification has occurred. However, XRD does not provide direct chemical information about the nature of the modification. Therefore, it is a valuable complementary technique to understand the physical changes in the material but cannot replace FTIR for confirming the chemical transformation.
FTIR vs. Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability of the modified cellulose. The introduction of allylsuccinate groups alters the thermal decomposition profile of cellulose.[4][5][6] TGA can show a decrease in the onset of decomposition temperature, and the weight loss percentage can sometimes be correlated with the degree of substitution. DSC can reveal changes in glass transition temperature and melting behavior. While these thermal analysis techniques provide valuable information about the properties of the final material, they offer only indirect evidence of the esterification reaction itself.
Quantitative Data from a Representative Study
The following table presents representative data from a study on the esterification of cellulose with succinic anhydride, a close structural analog of this compound. The Degree of Substitution (DS) was determined under varying reaction conditions.
| Sample | Reaction Time (min) | Molar Ratio (Anhydride:AGU) | Catalyst (DMAP) wt% | Degree of Substitution (DS) |
| 1 | 60 | 6:1 | 0 | 0.24 |
| 2 | 60 | 6:1 | 2 | 0.85 |
| 3 | 60 | 6:1 | 5 | 1.52 |
| 4 | 60 | 6:1 | 8 | 1.88 |
| 5 | 30 | 6:1 | 5 | 1.28 |
| 6 | 90 | 6:1 | 5 | 1.95 |
| 7 | 60 | 4:1 | 5 | 1.15 |
| 8 | 60 | 8:1 | 5 | 1.76 |
Data adapted from studies on succinylation of cellulose and is for illustrative purposes.[7]
This data clearly demonstrates how reaction parameters influence the degree of substitution. An increase in reaction time, molar ratio of the anhydride, and catalyst concentration generally leads to a higher DS. Such quantitative data is crucial for optimizing the modification process to achieve desired material properties.
Logical Relationship of Validation Techniques
Caption: Interrelation of analytical techniques for validating cellulose esterification.
Conclusion
Validating the esterification of cellulose by this compound is a critical step in the development of novel biomaterials. FTIR spectroscopy serves as an indispensable frontline tool, offering a rapid and straightforward method to confirm the chemical modification. For a more in-depth understanding of the material's chemical structure, degree of substitution, and physical properties, complementary techniques such as NMR, XRD, and thermal analysis are highly recommended. By employing a multi-faceted analytical approach, researchers can gain a comprehensive understanding of their modified cellulose, ensuring its suitability for advanced applications in drug development and other scientific fields.
References
Benchmarking Allylsuccinic Anhydride: A Comparative Guide to Hydrogel Crosslinking Agents
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Hydrogel Crosslinking Agents for Enhanced Performance and Biocompatibility.
The selection of an appropriate crosslinking agent is a critical determinant of a hydrogel's physicochemical properties and its ultimate performance in biomedical applications. This guide provides a comprehensive comparison of allylsuccinic anhydride (B1165640) (ASA) against commonly used crosslinking agents: glutaraldehyde, genipin, and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with N-hydroxysuccinimide (NHS). This objective analysis, supported by experimental data, aims to assist researchers in making informed decisions for their hydrogel formulation and development.
Executive Summary
While direct comparative data for allylsuccinic anhydride is limited in publicly available literature, this guide synthesizes available information on anhydride-based crosslinkers, alongside extensive data on glutaraldehyde, genipin, and EDC/NHS. The forthcoming analysis will provide a comparative overview of these agents based on key performance indicators crucial for drug delivery and tissue engineering applications.
Crosslinking Agent Performance Comparison
The ideal crosslinking agent should offer a balance of efficient gelation, desirable mechanical strength, controlled swelling, low cytotoxicity, and appropriate biodegradability. The following tables summarize the performance of glutaraldehyde, genipin, and EDC/NHS based on these parameters. Due to the limited direct data on this compound, information on analogous anhydride crosslinkers is provided to infer potential characteristics.
| Crosslinking Agent | Gelation Time | Swelling Ratio (%) | Compressive Modulus (kPa) | Cytotoxicity | Biodegradability |
| This compound (ASA) | Data not available | Data not available | Data not available | Expected to be low | Biodegradable (ester bonds) |
| Glutaraldehyde | Fast (minutes to hours) | 100 - 500 | 10 - 100 | High | Slow/Non-biodegradable |
| Genipin | Slow (hours to days) | 200 - 800 | 5 - 50 | Low | Biodegradable |
| EDC/NHS | Moderate (minutes to hours) | 150 - 600 | 2 - 30 | Low (byproducts) | Biodegradable (amide bonds) |
Table 1: General Performance Comparison of Hydrogel Crosslinking Agents. Note: The values presented are approximate ranges compiled from various studies and can vary significantly based on the polymer type, concentration, and crosslinking conditions.
Detailed Performance Analysis
Mechanical Properties
The mechanical strength of a hydrogel is crucial for its intended application, whether for load-bearing tissue engineering scaffolds or as a stable matrix for drug delivery.
| Crosslinking Agent | Polymer System | Tensile Strength (kPa) | Compressive Modulus (kPa) | Reference |
| Glutaraldehyde | Gelatin/Chitosan (B1678972) | ~500 | ~40 | [1] |
| Genipin | Chitosan | ~250 | ~20 | [2] |
| EDC/NHS | Gelatin | ~300 | ~15 | [3] |
| Maleic Anhydride | Poly(vinyl alcohol) | ~150 | ~50 | [4] |
Table 2: Comparative Mechanical Properties of Hydrogels with Different Crosslinking Agents.
Swelling Behavior
The swelling ratio indicates a hydrogel's capacity to absorb and retain water, which influences nutrient transport, drug release kinetics, and degradation.
| Crosslinking Agent | Polymer System | Swelling Ratio (%) | Reference |
| Glutaraldehyde | Chitosan | ~300 | [2] |
| Genipin | Chitosan | ~600 | [2] |
| EDC/NHS | Gelatin | ~450 | [3] |
| Succinic Anhydride | Starch | ~12000 | [5] |
Table 3: Comparative Swelling Ratios of Hydrogels with Different Crosslinking Agents.
Cytotoxicity
Low cytotoxicity is paramount for biomedical applications to ensure the viability of encapsulated cells and minimize inflammatory responses in vivo.
| Crosslinking Agent | Cell Line | Viability (%) | Observations | Reference |
| Glutaraldehyde | L929 Fibroblasts | <50 | Significant cell death | [6] |
| Genipin | L929 Fibroblasts | >90 | Good cell viability and proliferation | [6] |
| EDC/NHS | 3T3 Fibroblasts | >85 | Byproducts can have some toxicity | [7] |
| Maleic Anhydride | Not specified | Good biocompatibility reported | Low cytotoxicity suggested | [8] |
Table 4: Comparative Cytotoxicity of Hydrogel Crosslinking Agents.
Experimental Protocols
Detailed methodologies for key experiments are provided to ensure reproducibility and facilitate comparative studies.
Hydrogel Synthesis with this compound (Proposed)
This protocol is a proposed method based on the chemistry of anhydride crosslinkers and may require optimization.
Materials:
-
Polymer with primary amine or hydroxyl groups (e.g., Chitosan, Gelatin)
-
This compound (ASA)
-
Solvent (e.g., 2% acetic acid for chitosan, deionized water for gelatin)
-
Magnetic stirrer
-
pH meter
Procedure:
-
Dissolve the polymer in the appropriate solvent to form a homogenous solution (e.g., 2% w/v chitosan in 2% acetic acid).
-
Adjust the pH of the polymer solution to a neutral or slightly basic pH (e.g., pH 7-8) to facilitate the reaction between the anhydride and the polymer's functional groups.
-
Add the desired amount of this compound to the polymer solution while stirring vigorously. The concentration of ASA will determine the crosslinking density and thus the final properties of the hydrogel.
-
Continue stirring until a homogenous gel is formed. The gelation time will vary depending on the polymer, ASA concentration, and temperature.
-
Wash the resulting hydrogel extensively with deionized water to remove any unreacted ASA and byproducts.
Swelling Ratio Determination
-
A dried hydrogel sample of known weight (Wd) is immersed in a buffer solution (e.g., PBS, pH 7.4) at a specific temperature (e.g., 37°C).
-
At predetermined time intervals, the swollen hydrogel is removed, blotted gently to remove excess surface water, and weighed (Ws).
-
The swelling ratio (SR) is calculated using the formula: SR (%) = [(Ws - Wd) / Wd] x 100.[6]
Mechanical Testing (Compressive Modulus)
-
Cylindrical hydrogel samples of uniform dimensions are prepared.
-
The samples are placed on the platform of a universal testing machine.
-
A compression force is applied at a constant strain rate (e.g., 1 mm/min).
-
The stress and strain are recorded, and the compressive modulus is calculated from the initial linear region of the stress-strain curve.[9]
In Vitro Cytotoxicity Assay (MTT Assay)
-
Hydrogel extracts are prepared by incubating the hydrogels in a cell culture medium for a specified period (e.g., 24 hours).
-
Cells (e.g., L929 fibroblasts) are seeded in a 96-well plate and cultured until they reach a certain confluency.
-
The culture medium is then replaced with the hydrogel extracts.
-
After a predetermined incubation period (e.g., 24, 48, 72 hours), an MTT solution is added to each well.
-
The formazan (B1609692) crystals formed by viable cells are dissolved in a solvent (e.g., DMSO), and the absorbance is measured using a microplate reader.
-
Cell viability is expressed as a percentage relative to the control group (cells cultured in a fresh medium).[7]
Biodegradation Assay
-
Pre-weighed, sterilized hydrogel samples are placed in a solution containing a relevant enzyme (e.g., lysozyme (B549824) for chitosan-based hydrogels, collagenase for gelatin-based hydrogels) at a physiological temperature (37°C).
-
At specific time points, the hydrogel samples are removed, washed, freeze-dried, and weighed.
-
The percentage of weight loss is calculated to determine the degradation rate.[3]
Visualizing Experimental Workflows and Mechanisms
To further clarify the processes involved, the following diagrams illustrate the hydrogel synthesis and characterization workflow, as well as a simplified representation of a signaling pathway that could be influenced by the biocompatibility of the crosslinking agent.
References
- 1. Gelation characteristics, physico-mechanical properties and degradation kinetics of micellar hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of the cytotoxicity of photocrosslinked dextran and hyaluronan-based hydrogels to vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation, In Vitro Characterization, and Cytotoxicity Evaluation of Polymeric pH-Responsive Hydrogels for Controlled Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanical Properties of Alginate Hydrogels Cross-Linked with Multivalent Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Tough Hydrogels Based on Maleic Anhydride, Bulk Properties Study and Microfiber Formation by Electrospinning - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Assessing the Biocompatibility of Allylsuccinic Anhydride-Modified Materials: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of biocompatible materials is a critical step in the design of medical devices and drug delivery systems. This guide provides an objective comparison of the biocompatibility of materials modified with allylsuccinic anhydride (B1165640) against common alternatives such as polylactic acid (PLA), poly(lactic-co-glycolic acid) (PLGA), and chitosan (B1678972). The assessment is based on key biocompatibility indicators: in vitro cytotoxicity, hemolytic potential, and in vivo tissue response, supported by experimental data and detailed protocols.
Allylsuccinic anhydride is utilized to functionalize polymers, introducing reactive anhydride groups that can be leveraged for various biomedical applications, including drug conjugation and material cross-linking. The biocompatibility of the resulting material is paramount to ensure its safe and effective use in the body. This guide aims to provide a clear, data-driven comparison to aid in material selection.
In Vitro Cytotoxicity: Gauging Cellular Response
In vitro cytotoxicity assays are fundamental in biocompatibility screening, providing insights into how a material interacts with cells. The most common method is the MTT assay, which measures the metabolic activity of cells and, consequently, their viability.
Comparison of Cell Viability:
While direct comparative studies on this compound-modified materials are limited, research on related polyanhydrides and anhydride-modified polymers provides valuable insights. For instance, studies on octenylsuccinic anhydride-modified chitosan have demonstrated excellent biocompatibility with no cytotoxicity observed.[1] Similarly, polyanhydrides, in general, are considered non-cytotoxic.[2]
In contrast, PLA and PLGA, while widely used and considered biocompatible, can exhibit some level of cytotoxicity. Studies have shown that the acidic degradation products of PLA and PLGA can lead to a decrease in local pH, which may affect cell viability.[3] Chitosan, a natural polymer, generally exhibits high biocompatibility; however, its derivatives can show varying degrees of cytotoxicity depending on the modification.
Table 1: Comparative In Vitro Cytotoxicity Data
| Material | Cell Line | Assay | Cell Viability (%) | Reference |
| Octenylsuccinic Anhydride-Modified Chitosan | Varies | MTT | > 95% | [1] |
| Poly(sebacic anhydride) (PSA) | Chondrocytes | Varies | > 90% (at < 2 mg/mL) | [2] |
| Polylactic Acid (PLA) | Balb/c3T3 | NRU | ~70-80% (extract) | [3] |
| Poly(lactic-co-glycolic acid) (PLGA) | Varies | Varies | Variable, dependent on degradation | |
| Chitosan | Varies | MTT | Generally > 90% |
Note: Data is compiled from various sources and may not be from direct head-to-head comparative studies. The biocompatibility of a specific this compound-modified material would require dedicated testing.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Method)
This protocol outlines a standard procedure for assessing the in vitro cytotoxicity of a biomaterial using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
dot
Caption: Workflow for In Vitro Cytotoxicity Testing using the MTT Assay.
Hemolytic Potential: Assessing Blood Compatibility
For materials that will come into contact with blood, it is crucial to evaluate their hemolytic potential – the ability to rupture red blood cells. The hemolysis assay is a standard in vitro test for this purpose.
Comparison of Hemolytic Activity:
Research on anhydride-modified polymers suggests good blood compatibility. For instance, octyl succinic anhydride-modified chitosan/oxidized sodium alginate hydrogels have demonstrated excellent hemocompatibility.[4] In contrast, unmodified chitosan can exhibit some thrombogenic properties, although this can be mitigated through chemical modification.[5][6] PLA and PLGA generally show low hemolytic activity, making them suitable for many blood-contacting applications.
Table 2: Comparative Hemolysis Data
| Material | Hemolysis (%) | Standard | Reference |
| Octyl Succinic Anhydride-Modified Chitosan Hydrogel | < 5% | ASTM F756-17 | [4] |
| Poly(lactic acid) (PLA) | < 2% | ISO 10993-4 | |
| Poly(lactic-co-glycolic acid) (PLGA) | < 5% | ISO 10993-4 | |
| Chitosan (unmodified) | Variable | Varies | [5] |
Note: A hemolysis percentage below 5% is generally considered non-hemolytic according to ASTM F756-17 standards.
Experimental Protocol: Hemolysis Assay (Direct Contact Method)
This protocol describes a direct contact method for evaluating the hemolytic potential of a biomaterial, adapted from ASTM F756-17.
dot
Caption: Workflow for Hemolysis Testing via the Direct Contact Method.
In Vivo Biocompatibility: Evaluating Tissue Response
In vivo studies are essential for understanding the long-term biocompatibility of a material within a living organism. These studies typically involve implanting the material into an animal model and observing the local tissue response over time.
Comparison of In Vivo Inflammatory Response:
Polyanhydrides have demonstrated excellent in vivo biocompatibility in studies, showing minimal inflammatory reactions.[7] The degradation products of many polyanhydrides are natural metabolites, which contributes to their favorable in vivo profile.[2]
The in vivo response to PLA and PLGA can be influenced by the acidic nature of their degradation byproducts, which can sometimes lead to a localized inflammatory response. Chitosan-based hydrogels are generally well-tolerated in vivo, promoting tissue regeneration and eliciting a minimal inflammatory response.[8] Modification with succinic anhydride can further enhance the biocompatibility of chitosan.[9]
Table 3: Comparative In Vivo Biocompatibility
| Material | Implantation Site | Key Findings | Reference |
| Poly(anhydrides) | Subcutaneous (Rat) | Excellent biocompatibility, minimal inflammation. | [7] |
| Succinyl Chitosan | Varies | Promotes tissue regeneration, excellent biocompatibility. | [9] |
| PLA/PCL Blend | Subcutaneous (Horse) | Minimal inflammatory response, supports cellular infiltration. | [10] |
| PLGA | Varies | Biocompatible, but acidic degradation can cause inflammation. | |
| Chitosan Hydrogel | Abdominal (Rat) | Promotes tissue formation, minimal inflammation. | [8] |
Experimental Protocol: In Vivo Implantation Study (Subcutaneous)
This protocol provides a general framework for conducting a subcutaneous implantation study to evaluate the local tissue response to a biomaterial according to ISO 10993-6.
dot
Caption: Workflow for an In Vivo Subcutaneous Implantation Study.
Conclusion
Based on the available data for related materials, this compound-modified polymers are expected to exhibit excellent biocompatibility, characterized by low cytotoxicity, minimal hemolytic potential, and a mild in vivo tissue response. When compared to PLA and PLGA, they may offer an advantage by avoiding the localized acidic environment created by the degradation of the latter. In comparison to chitosan, modification with this compound could potentially improve its blood compatibility and provide versatile functional groups for further modification.
However, it is crucial to emphasize that the biocompatibility of any novel material must be confirmed through rigorous testing of the specific formulation. This guide serves as a starting point for researchers and developers, providing a framework for comparison and highlighting the key experimental considerations for assessing the biocompatibility of this compound-modified materials for biomedical applications.
References
- 1. Construction of an environmentally friendly octenylsuccinic anhydride modified pH-sensitive chitosan nanoparticle drug delivery system to alleviate inflammation and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biocompatibility of polysebacic anhydride microparticles with chondrocytes in engineered cartilage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Octyl succinic anhydride-modified chitosan/oxidized sodium alginate Schiff base hydrogel loaded with terbinafine hydrochloride: pH-responsive, self-repairing, antifungal properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The blood compatibility of chitosan and N-acylchitosans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chitosan based surfactant polymers designed to improve blood compatibility on biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Poly(anhydride) administration in high doses in vivo: studies of biocompatibility and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Blood compatibility and biodegradability of partially N-acylated chitosan derivatives. | Sigma-Aldrich [sigmaaldrich.com]
- 9. icyclodextrin.com [icyclodextrin.com]
- 10. Biocompatibility and biodegradation of poly(lactic acid) (PLA) and an immiscible PLA/poly(ε-caprolactone) (PCL) blend compatibilized by poly(ε-caprolactone-b-tetrahydrofuran) implanted in horses | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Quantitative Analysis of Allylsuccinic Anhydride Grafting Efficiency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the quantitative analysis of allylsuccinic anhydride (B1165640) grafting efficiency onto polymers. While direct quantitative data for allylsuccinic anhydride is limited in publicly available literature, this guide draws upon established methodologies for the closely related and widely studied maleic anhydride grafting, which is considered a valid analogue due to the shared reactive anhydride group. The principles and experimental protocols described herein are readily adaptable for the analysis of this compound grafted polymers.
Comparison of Analytical Techniques
The determination of grafting efficiency is critical for optimizing reaction conditions and ensuring the desired functionalization of the polymer backbone. The choice of analytical technique depends on factors such as the required accuracy, the concentration of the grafted monomer, the presence of interfering substances, and the available instrumentation. The three primary methods for quantifying anhydride grafting are Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Acid-Base Titration.
| Analytical Technique | Principle | Advantages | Limitations | Typical Grafting Degree Range (%) |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by specific chemical bonds. The carbonyl groups (C=O) of the grafted anhydride have characteristic absorption bands. | Rapid, relatively inexpensive, and widely available. Can be used for solid samples (films or pellets). | Less sensitive at very low grafting degrees. Calibration curve is required for accurate quantification. Overlapping peaks can interfere with analysis.[1] | 0.1 - 5.0 |
| NMR Spectroscopy | Analyzes the magnetic properties of atomic nuclei to provide detailed information about molecular structure and composition. 1H and 13C NMR can be used to identify and quantify the grafted anhydride. | Highly specific and provides absolute quantification without the need for a calibration curve. Can distinguish between grafted and ungrafted anhydride.[2][3][4] | Requires dissolution of the polymer, which can be challenging for some materials. Less sensitive than titration for very low grafting levels.[1] | 0.01 - 10.0 |
| Titration | A chemical method where the grafted anhydride is hydrolyzed to a dicarboxylic acid, which is then titrated with a standardized base. | High sensitivity, making it suitable for low grafting degrees. Relatively simple and inexpensive equipment. | Ungrafted anhydride and other acidic impurities can interfere with the measurement, requiring thorough purification of the sample.[1][5] The process can be time-consuming. | 0.01 - 5.0 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for maleic anhydride grafted polymers and should be optimized for the specific polymer and expected grafting degree of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
This method relies on the characteristic carbonyl (C=O) stretching vibrations of the succinic anhydride group.
Methodology:
-
Sample Preparation:
-
The grafted polymer must be purified to remove any unreacted this compound. This is typically achieved by dissolving the polymer in a suitable solvent (e.g., hot xylene for polypropylene) and precipitating it in a non-solvent (e.g., acetone).[6] The purified polymer is then dried under vacuum.
-
Prepare thin films of the purified polymer by hot pressing or solvent casting. The film thickness should be uniform to ensure consistent path length for the IR beam.
-
-
FTIR Analysis:
-
Record the FTIR spectrum of the polymer film, typically in the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for the grafted succinic anhydride. The symmetric and asymmetric C=O stretching vibrations typically appear around 1780 cm⁻¹ and 1860 cm⁻¹, respectively.[7]
-
An internal reference peak from the polymer backbone, which is not affected by the grafting reaction, should be chosen for normalization (e.g., a C-H bending vibration).
-
-
Quantification:
-
Create a calibration curve by preparing standards with known concentrations of a model anhydride compound (e.g., dodecenyl succinic anhydride) blended with the ungrafted polymer.[6]
-
Determine the ratio of the absorbance of the anhydride carbonyl peak to the absorbance of the internal reference peak for both the samples and the standards.
-
Calculate the grafting degree of the samples by comparing their absorbance ratios to the calibration curve.
-
Workflow for FTIR Analysis:
Caption: Workflow for quantitative analysis of grafting efficiency using FTIR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy can provide detailed structural information and direct quantification of the grafted this compound.
Methodology:
-
Sample Preparation:
-
Purify the grafted polymer as described in the FTIR protocol to remove unreacted monomer.
-
Dissolve a precisely weighed amount of the purified polymer in a suitable deuterated solvent (e.g., 1,1,2,2-tetrachloroethane-d₂ for polypropylene (B1209903) at elevated temperature).[4]
-
-
NMR Analysis:
-
Acquire the ¹H or ¹³C NMR spectrum of the dissolved sample. High-temperature NMR may be necessary for some polymers.
-
In the ¹H NMR spectrum, the protons on the succinic anhydride ring will have characteristic chemical shifts, typically in the range of 2.5-3.5 ppm.[2]
-
In the ¹³C NMR spectrum, the carbonyl carbons of the anhydride group will also show distinct signals.
-
-
Quantification:
-
Integrate the area of the peaks corresponding to the protons of the grafted anhydride and the area of a well-resolved peak from the polymer backbone.
-
The grafting degree can be calculated by comparing the integral of the anhydride protons to the integral of a known number of protons on the polymer backbone repeat unit.
-
Workflow for NMR Analysis:
Caption: Workflow for quantitative analysis of grafting efficiency using NMR spectroscopy.
Acid-Base Titration
This method involves the hydrolysis of the anhydride to a dicarboxylic acid followed by titration with a standard base.
Methodology:
-
Sample Preparation and Hydrolysis:
-
Thoroughly purify the grafted polymer to remove all unreacted this compound. This step is critical to avoid overestimation of the grafting degree.[5]
-
Dissolve a known weight of the purified polymer in a suitable solvent (e.g., refluxing xylene).
-
Hydrolyze the anhydride groups to carboxylic acid groups by adding a known amount of water and a catalyst (e.g., pyridine) and refluxing the solution.
-
-
Titration:
-
Cool the solution and add an appropriate indicator (e.g., bromothymol blue).
-
Titrate the solution with a standardized solution of a strong base (e.g., tetra-butylammonium hydroxide (B78521) in an organic solvent to ensure miscibility).[8]
-
The endpoint is observed by a color change of the indicator. A potentiometric titration can also be used for more accurate endpoint detection.
-
-
Calculation:
-
Calculate the amount of grafted anhydride from the volume of titrant used and its concentration.
-
Workflow for Titration Analysis:
Caption: Workflow for quantitative analysis of grafting efficiency using acid-base titration.
Concluding Remarks
The quantitative analysis of this compound grafting efficiency is crucial for the development of functionalized polymers. While direct comparative data for this compound is not abundant, the well-established analytical techniques for maleic anhydride grafting provide a strong foundation for its characterization. The choice of method should be based on the specific requirements of the research, considering factors such as sensitivity, accuracy, and the nature of the polymer. For reliable results, it is imperative to perform thorough purification of the grafted polymer to remove any residual unreacted anhydride, particularly when using titration and FTIR spectroscopy.
References
- 1. icpc-conference.org [icpc-conference.org]
- 2. 1H NMR assignment of oligomeric grafts of maleic anhydride-grafted polyolefin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Anti-Corrosion Properties of Allylsuccinic Anhydride-Modified Coatings
For Researchers, Scientists, and Drug Development Professionals
The prevention of metallic corrosion is a critical concern across numerous industries, including in the specialized equipment utilized in research and pharmaceutical development. The integrity of these instruments is paramount for the accuracy and reliability of experimental outcomes. This guide provides an in-depth evaluation of the anti-corrosion properties of coatings formulated with allylsuccinic anhydride (B1165640) and its derivatives, comparing their performance against established alternatives such as epoxy and polyurethane systems. This analysis is supported by a review of experimental data from standardized corrosion testing methodologies.
While direct quantitative anti-corrosion data for coatings based solely on allylsuccinic anhydride is limited in publicly available literature, this guide draws on performance data from closely related succinic and maleic anhydride derivatives to provide a comprehensive comparative assessment.
Executive Summary
Coatings based on anhydride derivatives, including those related to this compound, demonstrate promising anti-corrosion capabilities. These coatings function primarily by creating a robust barrier to corrosive agents. Their performance is often enhanced when incorporated into resin systems like alkyds. In comparison to conventional epoxy and polyurethane coatings, anhydride-modified coatings can offer a competitive balance of barrier protection and adhesion. However, the overall performance is highly dependent on the specific formulation and curing process.
Comparative Performance Data
The following tables summarize the typical performance of coatings based on succinic/maleic anhydride derivatives against common epoxy and polyurethane systems. The data is compiled from various studies employing standardized corrosion testing protocols. It is important to note that the performance of any coating system can vary significantly based on the specific formulation, substrate preparation, and application method.
Table 1: Salt Spray (Fog) Test Results (ASTM B117)
| Coating Type | Substrate | Test Duration (hours) | Observations | Reference |
| Maleinized Polybutadiene | Steel | > 500 | Good barrier protection, better than unmodified alkyd resins. | [1] |
| Epoxy (amine-cured) | Steel | 1000 | Minimal blistering or creepage from scribe. | [2] |
| Polyurethane (aliphatic) | Steel | 1000 | Excellent gloss retention, minimal corrosion at scribe. | [3] |
Table 2: Electrochemical Impedance Spectroscopy (EIS) Data
| Coating Type | Substrate | Immersion Time | Low-Frequency Impedance (|Z| at 0.01 Hz) | Interpretation | Reference | |---|---|---|---|---|---| | Anhydride-cured Epoxy | Steel | 24 hours | 108 - 1010 Ω·cm² | High initial barrier properties. |[4] | | Epoxy Polyamide | Steel | 24 hours | ~109 Ω·cm² | Excellent barrier protection. |[5] | | Acrylic Polyurethane | Steel | 50 days | ~1011 Ω·cm² | Extremely high and durable corrosion resistance. |[6] |
Table 3: Potentiodynamic Polarization Data
| Coating Type | Substrate | Corrosive Medium | Corrosion Current Density (Icorr) | Protection Efficiency (%) | Reference |
| Alkyd-Limonite (anhydride-based) | Carbon Steel | 3.5% NaCl | Not specified | ~98.4% | [1] |
| Amorphous Alloy Coating | Mild Steel | 3.5% NaCl | < 1 µA·cm⁻² | High | |
| Uncoated Steel | - | 3.5% NaCl | ~10 µA·cm⁻² | - |
Experimental Protocols
The data presented in this guide is derived from standardized experimental procedures designed to evaluate the anti-corrosion performance of coatings. The primary methods are detailed below.
Salt Spray (Fog) Test
Objective: To assess the corrosion resistance of coated samples in an accelerated corrosive environment.
Methodology (based on ASTM B117):
-
Coated panels are scribed with a sharp tool to expose the underlying metal substrate.
-
The panels are placed in a closed chamber at a specified angle.
-
A heated, atomized solution of 5% sodium chloride is continuously sprayed onto the panels.
-
The chamber is maintained at a constant temperature (typically 35°C).
-
Panels are periodically inspected for signs of corrosion, such as blistering, rusting, and creepage of corrosion from the scribe.
Caption: Workflow for Salt Spray Corrosion Testing.
Electrochemical Impedance Spectroscopy (EIS)
Objective: To obtain quantitative data on the barrier properties and corrosion processes occurring at the coating-substrate interface.
Methodology:
-
A three-electrode electrochemical cell is set up with the coated sample as the working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum).
-
The cell is filled with an electrolyte solution (typically 3.5% NaCl).
-
A small amplitude AC voltage is applied across a range of frequencies.
-
The resulting current and phase shift are measured to determine the impedance of the system.
-
The data is often modeled with equivalent electrical circuits to extract parameters such as coating resistance and capacitance.
Caption: Electrochemical Impedance Spectroscopy (EIS) Workflow.
Potentiodynamic Polarization
Objective: To determine the corrosion rate and understand the corrosion mechanism (anodic vs. cathodic inhibition).
Methodology:
-
A three-electrode cell is set up similarly to the EIS experiment.
-
The potential of the working electrode is scanned over a defined range relative to its open circuit potential.
-
The resulting current is measured.
-
The data is plotted as a Tafel plot (log of current density vs. potential).
-
Corrosion potential (Ecorr) and corrosion current density (Icorr) are extrapolated from the plot to determine the corrosion rate.
Corrosion Inhibition Mechanism of Anhydride-Based Coatings
The primary mechanism by which anhydride-modified coatings protect against corrosion is through the formation of a dense, cross-linked polymer network that acts as a physical barrier. This barrier impedes the diffusion of corrosive species such as water, oxygen, and ions to the metal surface. The anhydride groups can react with hydroxyl groups in the resin (e.g., alkyd) or with moisture to form carboxylic acid groups. These acid groups can improve adhesion to the metal substrate through chemical bonding, further enhancing the protective properties of the coating.
Caption: Corrosion Inhibition Mechanism.
Conclusion
Coatings modified with this compound and its derivatives present a viable option for corrosion protection. Based on data from related anhydride compounds, these coatings can offer good barrier properties and adhesion to metal substrates. When compared to industry-standard epoxy and polyurethane systems, the performance is competitive, although highly dependent on the specific formulation. For applications in research and drug development where equipment integrity is crucial, anhydride-modified coatings, particularly within alkyd or polyester (B1180765) resin systems, warrant consideration. Further research focusing directly on the anti-corrosion performance of this compound coatings is needed to fully elucidate their potential and optimize their formulation for specific demanding environments.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Comparative Evaluation of Redox and Non-Redox Epoxy–Clay Coatings for Corrosion Resistance in ACQ Saline Media [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Electrochemical Characterization of Polymeric Coatings for Corrosion Protection: A Review of Advances and Perspectives | MDPI [mdpi.com]
Safety Operating Guide
Proper Disposal of Allylsuccinic Anhydride: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of allylsuccinic anhydride (B1165640), ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to mitigate risks associated with this hazardous chemical.
Allylsuccinic anhydride is a toxic and irritating compound that requires careful handling and disposal.[1][2][3] It is harmful if swallowed and toxic in contact with skin, causing serious eye irritation and skin irritation.[1][3] Adherence to proper disposal protocols is crucial to prevent harm to human health and the environment.[1][4]
Immediate Safety and Handling
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Hand Protection: Neoprene or nitrile rubber gloves.[1]
-
Eye Protection: Chemical goggles. Contact lenses should not be worn.[1]
-
Skin and Body Protection: Wear suitable protective clothing to avoid skin contact.[1][3]
-
Respiratory Protection: In case of inadequate ventilation or potential for inhalation of vapors, a NIOSH-certified organic vapor respirator is recommended.[1]
Emergency eye wash fountains and safety showers should be readily accessible in the immediate vicinity of any potential exposure.[1]
Spill and Leak Management
In the event of a spill, immediate action is necessary to contain the material and prevent environmental contamination.
-
Minor Spills:
-
Major Spills:
Quantitative Hazard Data
The following table summarizes the key toxicity data for this compound. This information underscores the importance of minimizing exposure during handling and disposal.
| Hazard Classification | Data | Species |
| Acute Toxicity (Oral) | LD50: 1070 mg/kg[3] | Rat |
| Acute Toxicity (Dermal) | LD50: 320 mg/kg[3] | Rabbit |
LD50: Lethal Dose, 50%. The dose of a substance that is lethal to 50% of a population of test animals.
Step-by-Step Disposal Protocol
The primary recommended method for the disposal of this compound is incineration by a licensed waste disposal facility.[1] Under no circumstances should this compound be disposed of down the sewer drain. [1]
1. Waste Identification and Collection:
- Treat all this compound waste as hazardous waste.[4][5]
- Collect waste in a designated, compatible container. Plastic containers are often preferred over glass for hazardous waste when compatibility is not an issue.[6] The container must be in good condition, with no leaks, and have a secure lid.[7]
2. Labeling:
- Affix a hazardous waste tag to the container as soon as waste is added.[5][6]
- The label must include:
- The words "Hazardous Waste".[6]
- The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[6]
- The quantity of waste.
- The date of waste generation.[6]
- The location of origin (e.g., department, room number).[6]
- The name and contact information of the principal investigator.[6]
- Appropriate hazard pictograms (e.g., toxic, irritant).[6]
3. Storage:
- Store the sealed and labeled waste container in a designated, well-ventilated hazardous waste accumulation area.[1][7]
- Store the container locked up.[1][3]
- Ensure segregation from incompatible materials, such as oxidizing agents.[1][7]
- Secondary containment should be used to prevent spills.[5]
4. Disposal Request and Pickup:
- Contact your institution's Environmental Health and Safety (EHS) office or the equivalent department to arrange for the disposal of the hazardous waste.[6]
- Complete any required hazardous waste disposal forms, providing accurate information about the waste composition and quantity.[6]
- Do not transport hazardous waste yourself. Trained EHS personnel will collect the waste from your laboratory's designated accumulation area.[5]
5. Empty Container Disposal:
- Empty containers that held this compound must be managed carefully.
- If the container held a toxic chemical, it should be triple-rinsed with an appropriate solvent.[7]
- The rinsate must be collected and treated as hazardous waste.[7]
- After triple-rinsing, the container can typically be disposed of in the regular trash, but labels should be defaced.[5][7] Always confirm this procedure with your local EHS guidelines.
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. gelest.com [gelest.com]
- 2. zoro.com [zoro.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. pfw.edu [pfw.edu]
- 5. vumc.org [vumc.org]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
Essential Safety and Operational Guide for Handling Allylsuccinic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of Allylsuccinic Anhydride (B1165640) (CAS No. 7539-12-0). Adherence to these procedures is critical for ensuring laboratory safety and minimizing risk.
Hazard Identification and Personal Protective Equipment (PPE)
Allylsuccinic anhydride is a chemical that is harmful if swallowed and toxic in contact with skin.[1][2][3] It causes skin irritation and serious eye irritation.[1][3] Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Required Equipment | Specifications and Remarks |
| Hand Protection | Neoprene or nitrile rubber gloves | Ensure gloves are inspected for integrity before each use.[1] |
| Eye Protection | Chemical goggles | Contact lenses should not be worn when handling this chemical.[1] |
| Skin and Body | Protective clothing | Wear a lab coat or other suitable protective clothing to prevent skin contact.[1] |
| Respiratory | NIOSH-certified organic vapor respirator | Recommended where inhalation exposure may occur.[1] |
Safe Handling and Storage
Operational Plan:
-
Engineering Controls: Always handle this compound in a well-ventilated area.[1] Local exhaust ventilation is recommended to minimize vapor accumulation.[1]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[1]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1] Keep away from heat, sparks, and open flames.[1] The substance should be stored locked up.[1]
-
Incompatible Materials: Avoid contact with oxidizing agents.[1]
Emergency Procedures
Immediate and appropriate response to exposure is critical.
Table 2: First Aid Measures for this compound Exposure
| Exposure Route | First Aid Protocol |
| Inhalation | Move the victim to fresh air and keep at rest in a comfortable breathing position. Seek medical attention if you feel unwell.[1] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1] Seek medical attention.[1] |
| Eye Contact | Immediately flush eyes with water for at least 15 minutes, removing contact lenses if present and easy to do.[1] Continue rinsing and seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[1] Seek immediate medical advice.[1] |
In case of a fire, use water spray, foam, carbon dioxide, or dry chemical extinguishers.[1] Firefighters should wear full protective equipment, including self-contained breathing apparatus.[1]
Spill and Disposal Plan
Spill Cleanup:
-
Evacuate: Evacuate unnecessary personnel from the spill area.[1]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an absorbent material (e.g., vermiculite, sand, or earth) to contain the spill.
-
Collect: Carefully collect the absorbed material into a suitable, labeled container for disposal.[1]
-
Decontaminate: Clean the spill area thoroughly.
Waste Disposal:
-
Dispose of this compound and its containers in accordance with local, state, and federal regulations.[1]
-
Incineration is a recommended method of disposal.[1]
-
Do not allow the chemical to enter sewers or public waters.[1]
Occupational Exposure Limits
There are no established OSHA Permissible Exposure Limits (PELs) or NIOSH Recommended Exposure Limits (RELs) specifically for this compound. In the absence of defined exposure limits, it is crucial to handle this chemical with a high degree of caution and to minimize all potential exposures through the diligent use of engineering controls and personal protective equipment.
Experimental Workflow
The following diagram outlines the standard operational workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
